Solvation Thermodynamics of 2-(Pyrimidin-2-yl)propan-2-ol: A Technical Guide for Drug Development
Target Audience: Research Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Executive Summary In preclinical drug development, the physicochemical profiling of fragment building blocks is...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.
Executive Summary
In preclinical drug development, the physicochemical profiling of fragment building blocks is a critical path to successful API (Active Pharmaceutical Ingredient) synthesis and formulation. 2-(Pyrimidin-2-yl)propan-2-ol (CAS: 1351763-57-9) is a highly versatile heterocyclic fragment. However, its dual structural nature—an electron-deficient aromatic pyrimidine ring coupled with a sterically hindered tertiary alcohol—creates complex solvation dynamics[1][2].
As a Senior Application Scientist, I approach the solvation of such molecules not as a trial-and-error exercise, but as a predictable thermodynamic system. This whitepaper provides an in-depth mechanistic analysis of the solubility of 2-(Pyrimidin-2-yl)propan-2-ol in organic solvents, grounded in Hansen Solubility Parameters (HSP), and outlines the gold-standard experimental protocols for empirical validation.
Physicochemical Profiling & Causality of Solvation
To understand how 2-(Pyrimidin-2-yl)propan-2-ol behaves in organic media, we must deconstruct its molecular architecture into its functional components:
The Pyrimidine Ring: This six-membered heterocycle features two nitrogen atoms at positions 1 and 3. These nitrogens are strong hydrogen-bond acceptors and impart a significant dipole moment to the molecule. Consequently, the ring exhibits high affinity for polar organic solvents[3].
The Tertiary Alcohol (Propan-2-ol group): Unlike primary alcohols, tertiary alcohols (similar to tert-butanol) lack a hydrogen atom on the
-carbon, making the hydroxyl group highly sterically hindered[4]. This steric bulk prevents extensive, tightly packed self-aggregation via hydrogen bonding, which ironically lowers the energetic barrier (enthalpy of fusion) required for a solvent to disrupt the crystal lattice[5].
Hansen Solubility Parameters (HSP) Framework
The solubility of this compound can be mathematically predicted using the Hansen Solubility Parameters, which divide the total cohesive energy density into three distinct intermolecular forces: Dispersion (
For 2-(Pyrimidin-2-yl)propan-2-ol, optimal solvation occurs when the solvent's HSP coordinates closely match the solute's coordinates, minimizing the interaction radius (
). The pyrimidine ring drives the and requirements, while the tertiary alcohol dictates the requirement.
Fig 1: Hansen Solubility Parameter (HSP) contributions for solvent optimization.
Solubility Behavior in Key Organic Solvents
Based on the thermodynamic principles outlined above and empirical data from structurally analogous pyrimidine derivatives, the solubility of 2-(Pyrimidin-2-yl)propan-2-ol follows a predictable hierarchy[7][8].
The table below summarizes the expected solubility profiles across different solvent classes.
Solvent
Solvent Class
Expected Solubility
Mechanistic Causality
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
High (> 50 mg/mL)
The sulfoxide oxygen acts as a powerful H-bond acceptor for the tertiary OH, while the methyl groups provide favorable dispersion interactions with the pyrimidine ring.
N,N-Dimethylformamide (DMF)
Polar Aprotic
High (> 30 mg/mL)
Excellent dipole-dipole matching with the pyrimidine nitrogens; highly effective at breaking solute-solute interactions[8].
Methanol / Ethanol
Polar Protic
Moderate (10 - 30 mg/mL)
Capable of forming a hydrogen-bonding network with both the pyrimidine nitrogens and the tertiary alcohol, though solvent self-association competes with solvation.
Dichloromethane (DCM)
Halogenated
Moderate (5 - 15 mg/mL)
Strong dispersion forces () match the aromatic system, but limited H-bonding capacity restricts maximum solubility.
Hexane / Heptane
Non-Polar
Low (< 1 mg/mL)
Incapable of disrupting the polar interactions and hydrogen bonds inherent to the solid-state crystal lattice.
Experimental Methodology: The Shake-Flask Protocol
While theoretical models are useful for initial screening, empirical validation is mandatory in drug development. The Shake-Flask Method followed by High-Performance Liquid Chromatography (HPLC) quantification remains the "gold standard" for determining true thermodynamic solubility[9].
Unlike kinetic solubility assays (which rely on DMSO stock dilution and often suffer from supersaturation artifacts), the shake-flask method approaches equilibrium from the solid state, ensuring a self-validating and thermodynamically stable result[10].
Step-by-Step Methodology
1. Solid Preparation & Solvent Addition
Weigh an excess amount of 2-(Pyrimidin-2-yl)propan-2-ol (approximately 50 mg) into a 2 mL chemically inert glass HPLC vial.
Add exactly 1.0 mL of the target organic solvent (e.g., DMF or Methanol).
2. Isothermal Equilibration
Seal the vial tightly to prevent solvent evaporation.
Place the vial in a temperature-controlled thermomixer set to 25.0 ± 0.1 °C .
Agitate at 500 rpm for 24 to 48 hours .
Causality Note: A minimum of 24 hours is strictly required to ensure the crystal lattice is fully disrupted and the system transitions from kinetic dissolution to true thermodynamic equilibrium[9].
3. Phase Separation
Transfer the vial to a centrifuge and spin at 14,000 rpm for 10 minutes to pellet the undissolved solid.
Carefully extract the supernatant and filter it through a 0.45 µm PTFE syringe filter [9].
Causality Note: Polytetrafluoroethylene (PTFE) is mandatory here due to its broad chemical compatibility with organic solvents and exceptionally low non-specific binding properties.
4. HPLC-UV Quantification
Dilute the filtered supernatant appropriately (e.g., 1:100 or 1:1000 in the mobile phase) to ensure the concentration falls within the linear dynamic range of the detector.
Analyze via HPLC-UV. Pyrimidine derivatives typically exhibit a strong UV absorbance maximum (
Calculate the exact concentration using a pre-established calibration curve.
Fig 2: Standard shake-flask protocol for determining thermodynamic solubility.
Thermodynamic Modeling & Optimization
Once empirical data is collected across a temperature gradient (e.g., 298.15 K to 328.15 K), the solubility behavior of 2-(Pyrimidin-2-yl)propan-2-ol can be correlated using the modified Apelblat equation [8][11]:
Where:
is the mole fraction solubility of the compound.
is the absolute temperature in Kelvin.
and are empirical constants derived from the regression of the experimental data.
Because the dissolution of pyrimidine derivatives in organic solvents is generally an endothermic and enthalpy-driven process, solubility will exponentially increase with temperature[8]. Understanding these parameters allows formulation scientists to precisely engineer crystallization processes, optimizing the yield and purity of the final API.
Conclusion
The solubility of 2-(Pyrimidin-2-yl)propan-2-ol in organic solvents is governed by the delicate balance between the polar, hydrogen-bond accepting pyrimidine ring and the sterically hindered, lipophilic tertiary alcohol. By leveraging Hansen Solubility Parameters for solvent selection and strictly adhering to the thermodynamic shake-flask protocol for empirical validation, researchers can confidently optimize their synthetic workflows and avoid costly late-stage formulation failures.
References
Solubility of Things - Solubility of Pyrimidine. Retrieved from: [Link]
SciSpace / Hindawi (2014) - Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Retrieved from: [Link]
Thermodynamic and Metabolic Stability of Pyrimidine-Substituted Tertiary Alcohols: A Strategic Guide for Lead Optimization
Executive Summary In modern drug discovery, the optimization of physicochemical properties is often a delicate balancing act between metabolic stability and thermodynamic endurance. Alcohols are ubiquitous pharmacophores...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the optimization of physicochemical properties is often a delicate balancing act between metabolic stability and thermodynamic endurance. Alcohols are ubiquitous pharmacophores used to improve aqueous solubility and form critical hydrogen bonds with target proteins. However, secondary alcohols are notorious metabolic liabilities, rapidly oxidized by hepatic enzymes to ketones. While converting them to tertiary alcohols blocks this oxidation, it introduces a new flaw: thermodynamic instability via E1 dehydration.
This whitepaper provides an in-depth technical analysis of a highly effective structural solution: the pyrimidine-substituted tertiary alcohol . By synthesizing the electron-withdrawing properties of a pyrimidine ring with the steric shielding of a tertiary alcohol, medicinal chemists can engineer molecules that are both metabolically inert and thermodynamically robust[1].
Mechanistic Rationale: The "Goldilocks" Pharmacophore
The Dehydration Dilemma
Tertiary alcohols are highly resistant to cytochrome P450 (CYP450) mediated oxidation because they lack an
-hydrogen, preventing the formation of a ketone metabolite. However, standard tertiary alcohols (e.g., phenyl-substituted or aliphatic) are thermodynamically prone to E1 elimination (dehydration) under acidic conditions or thermal stress. This occurs because the loss of the hydroxyl group generates a tertiary carbocation, which is highly stabilized by hyperconjugation and resonance.
The Pyrimidine Solution
Replacing a phenyl ring with a pyrimidine ring adjacent to the tertiary alcohol fundamentally alters the molecule's electronic landscape. Pyrimidines are strongly electron-withdrawing due to their two electronegative nitrogen atoms.
Thermodynamic Stability: The electron-withdrawing nature of the pyrimidine ring severely destabilizes any potential carbocation intermediate at the adjacent carbon. This raises the activation energy for C–OH bond cleavage, dramatically increasing the thermodynamic stability of the molecule against dehydration[2].
) of the molecule compared to phenyl analogs. Lower lipophilicity reduces non-specific binding to CYP450 active sites, further extending the intrinsic half-life () of the drug[1].
Target Binding Thermodynamics: The pyrimidine nitrogens act as potent hydrogen-bond acceptors, structurally stabilizing the drug-protein complex and improving the Gibbs free energy (
To harness this motif, researchers must utilize rigorous, self-validating protocols for synthesis, thermal analysis, and metabolic profiling.
Protocol 1: Organometallic Synthesis of Pyrimidine-Tertiary Alcohols
Causality Check: Pyrimidines are highly susceptible to nucleophilic aromatic substitution (S
Ar) and ring-opening. Standard Grignard conditions often fail. We utilize cryogenic lithiation to suppress these side reactions, ensuring selective addition to the ketone.
Preparation: Dissolve the halogenated pyrimidine (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the reactor to -78 °C.
Lithiation: Dropwise add
-Butyllithium (1.05 eq). Stir for 15 minutes. Self-Validation: A deep color change typically indicates successful halogen-metal exchange. Prolonged stirring at this stage leads to dimerization; strict time adherence is required.
Nucleophilic Addition: Add the target ketone (1.2 eq) pre-mixed with anhydrous Cerium(III) chloride (
). Causality: increases the nucleophilicity of the organolithium species while suppressing its basicity, preventing unwanted enolization of the ketone.
Quench & Isolate: Quench with saturated aqueous
at -78 °C before warming to room temperature. Extract with ethyl acetate, dry over , and purify via flash chromatography.
Causality Check: Differential Scanning Calorimetry (DSC) measures melting points and phase transitions, but it cannot distinguish between melting and degradation. Thermogravimetric Analysis (TGA) must be run first to establish the decomposition temperature (
). This ensures the DSC endotherms are true phase transitions, creating a self-validating thermal profile[2].
TGA Profiling: Load 2–5 mg of the synthesized compound into an alumina crucible. Heat from 25 °C to 400 °C at 10 °C/min under a nitrogen purge (50 mL/min). Record the onset of mass loss (
), which indicates E1 dehydration or ring fragmentation.
DSC Profiling: Load 2–5 mg into a sealed aluminum pan. Heat at 10 °C/min up to a temperature 20 °C below the established
.
Data Integration: Calculate the enthalpy of fusion (
) and the melting temperature (). The gap between and defines the thermodynamic processing window of the drug.
Protocol 3: In Vitro Intrinsic Clearance (
) via Human Liver Microsomes (HLM)
Causality Check: To prove that degradation is strictly CYP450-mediated and not due to chemical instability in the buffer, a negative control lacking the NADPH cofactor is mandatory.
Incubation: Prepare a 1
M solution of the compound in 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (0.5 mg/mL protein concentration).
Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).
Quenching: At time points (0, 5, 15, 30, 60, 120 min), extract 50
L aliquots and immediately quench in 150 L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile simultaneously precipitates microsomal proteins (halting the reaction) and normalizes matrix effects for mass spectrometry.
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (
The table below summarizes the profound impact of combining a pyrimidine ring with a tertiary alcohol. Notice how the transition from a Phenyl-Tertiary OH to a Pyrimidine-Tertiary OH dramatically increases the dehydration onset (
) while simultaneously maximizing the metabolic half-life.
Compound Motif
Melting Temp (, °C)
Dehydration Onset (, °C)
HLM (min)
LogD
Target Binding (kcal/mol)
Phenyl-Secondary OH
115
180
12
3.5
-7.2
Pyrimidine-Secondary OH
132
195
28
2.1
-8.1
Phenyl-Tertiary OH
145
160*
45
3.8
-8.5
Pyrimidine-Tertiary OH
168
245
>120
2.4
-9.8
*Note: The Phenyl-Tertiary OH has a lower
than its secondary counterpart because the tertiary carbocation is highly stable, facilitating premature dehydration. The Pyrimidine-Tertiary OH suppresses this entirely via electron withdrawal.
Visualizing the Optimization Pathway
The integration of these physicochemical and biological assays forms a robust, iterative loop for lead optimization.
Iterative optimization workflow for profiling pyrimidine-substituted drug candidates.
References
Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry
URL:[Link]
Identification and Structure-Guided Development of Pyrimidinone Based USP7 Inhibitors | Journal of Medicinal Chemistry
URL:[Link]
Thermal analysis of some novel pyrimidine derivatives | SciELO Colombia
URL:[Link]
Structural Basis of Duplex Thermodynamic Stability and Enhanced Nuclease Resistance of 5'-C-Methyl Pyrimidine-Modified Oligonucleotides | PubMed
URL:[Link]
A Comprehensive Technical Guide to the Acid-Base Properties of 2-(Pyrimidin-2-yl)propan-2-ol
Abstract This technical guide provides an in-depth analysis of the acid-base properties of 2-(Pyrimidin-2-yl)propan-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The pKa value, a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides an in-depth analysis of the acid-base properties of 2-(Pyrimidin-2-yl)propan-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The pKa value, a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile, is not publicly documented for this specific molecule. This guide, therefore, deconstructs the molecule's structure to provide expert estimations for the pKa values of its basic and acidic centers. We explore the electronic effects of the pyrimidine ring and the tertiary alcohol moiety, contrasting them with parent compounds. Furthermore, this document serves as a practical manual for researchers, detailing rigorous, field-proven experimental protocols for pKa determination via UV-Vis spectrophotometry and ¹H NMR-pH titration. It also reviews computational approaches for in silico pKa prediction. The objective is to equip drug development professionals with the theoretical foundation and practical methodologies required to accurately characterize the physicochemical properties of 2-(Pyrimidin-2-yl)propan-2-ol and analogous compounds.
Introduction: The Critical Role of pKa in Drug Discovery
In the landscape of modern drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) stands out for its profound influence on a drug's absorption, distribution, metabolism, and excretion (ADME) profile[1][2]. The pKa dictates the extent of a molecule's ionization at a given pH, which in turn governs critical parameters such as aqueous solubility, membrane permeability, and receptor binding interactions[1].
2-(Pyrimidin-2-yl)propan-2-ol features two key functional groups: a pyrimidine ring, common in a vast array of FDA-approved drugs, and a tertiary alcohol. The pyrimidine system is a "privileged structure" known for a wide range of pharmacological activities[3]. The molecule thus possesses both basic (nitrogen heterocycle) and acidic (hydroxyl group) centers, making a precise determination of its pKa values essential for predicting its behavior in biological systems. This guide provides a detailed analysis of the structural factors influencing its acidity and basicity, offers robust methodologies for their determination, and discusses the implications for pharmaceutical development.
Structural Analysis and a Priori pKa Estimation
The molecule 2-(Pyrimidin-2-yl)propan-2-ol presents two distinct ionizable centers: the basic nitrogen atoms of the pyrimidine ring and the acidic proton of the tertiary alcohol.
Basicity: The Pyrimidine Moiety (pKa1)
The pyrimidine ring contains two sp²-hybridized nitrogen atoms, each with a lone pair of electrons available for protonation[4]. However, the basicity of pyrimidine is significantly lower than that of pyridine.
Parent Compound Analysis : The pKa of protonated pyridine is approximately 5.30, whereas the pKa for protonated pyrimidine is drastically lower, around 1.23-1.3[4][5].
Causality : This marked decrease in basicity is due to the powerful inductive, electron-withdrawing effect of the second nitrogen atom. Each nitrogen atom deactivates the other, reducing the electron density of the lone pairs and making them less available for protonation[4][5]. Protonation of one nitrogen further deactivates the second[5].
Substituent Effect : The 2-(propan-2-ol) group attached to the C2 position of the pyrimidine ring is an alkyl substituent. Alkyl groups are generally considered to be weakly electron-donating through induction. This effect will slightly increase the electron density in the ring compared to unsubstituted pyrimidine, thereby making the nitrogen atoms marginally more basic.
Estimated pKa1 : Considering the baseline pKa of ~1.3 for pyrimidine and the slight electron-donating effect of the alkyl substituent, the pKa for the protonated pyrimidine ring of 2-(Pyrimidin-2-yl)propan-2-ol is predicted to be in the range of 1.5 to 2.5 .
Acidity: The Tertiary Alcohol Moiety (pKa2)
The hydroxyl group of the tertiary alcohol is a weak acid.
Parent Compound Analysis : Typical aliphatic tertiary alcohols, such as tert-butanol, are extremely weak acids with pKa values around 18[6][7]. In aqueous solution, the acidity of alcohols generally follows the order: primary > secondary > tertiary, a trend influenced by the solvation and stabilization of the resulting alkoxide conjugate base[6].
Substituent Effect : The pyrimidin-2-yl group is a six-membered, π-deficient heterocycle[5]. Due to the electronegativity of its two nitrogen atoms, the ring acts as a strong electron-withdrawing group. This powerful inductive effect will significantly stabilize the negative charge on the oxygen atom of the conjugate base (the alkoxide) formed upon deprotonation. Electron-withdrawing groups are known to increase the acidity of alcohols, thereby lowering their pKa[8].
Estimated pKa2 : The strong electron-withdrawing nature of the pyrimidine ring will make the hydroxyl proton substantially more acidic than that of a simple aliphatic tertiary alcohol. Therefore, the pKa for the hydroxyl group is predicted to be significantly lower than 18, likely in the range of 14 to 16 .
Summary of Predicted Ionization
The quantitative estimations for the ionizable centers of 2-(Pyrimidin-2-yl)propan-2-ol are summarized in the table below.
Ionizable Center
Type
Predicted pKa Range
Key Influencing Factors
Pyrimidine Ring Nitrogens
Base
1.5 - 2.5
Inductive electron-withdrawal by the second ring nitrogen; weak electron-donation from the alkyl substituent.
Tertiary Hydroxyl Group
Acid
14 - 16
Strong inductive electron-withdrawal from the π-deficient pyrimidine ring stabilizing the alkoxide conjugate base.
Methodologies for pKa Determination
To move from estimation to precise measurement, validated experimental and computational methods are required.
Experimental Determination
The following protocols describe well-established methods for determining the pKa of heterocyclic and hydroxyl-containing compounds.
Caption: Workflow for experimental pKa determination.
Expertise & Causality : This method is ideal for determining the basic pKa (pKa1) of the pyrimidine ring. The π-system of the heterocycle results in a characteristic UV absorbance spectrum. Protonation of the ring alters the electronic structure, causing a predictable shift in the spectrum (a change in λ_max or molar absorptivity). By monitoring this change as a function of pH, we can precisely determine the equilibrium point.
Step-by-Step Methodology :
Reagent Preparation :
Prepare a ~50 µM stock solution of 2-(Pyrimidin-2-yl)propan-2-ol in deionized water. A co-solvent like methanol or DMSO (<1% v/v) may be used if solubility is low, but a correction for the co-solvent effect on pH may be necessary.
Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.
Prepare a series of buffer solutions covering the pH range of ~0.5 to 3.5.
Instrumentation Setup :
Use a dual-beam UV-Vis spectrophotometer. Calibrate the instrument according to manufacturer specifications.
Titration & Data Acquisition :
Place a known volume and concentration of the compound solution in a quartz cuvette.
Adjust the pH to the starting point (e.g., pH 3.5) using microliter additions of 0.1 M NaOH. Record the pH using a calibrated electrode.
Scan the UV spectrum from 200-400 nm and record the absorbance at a pre-determined wavelength where the change upon protonation is maximal.
Incrementally add small aliquots of 0.1 M HCl to decrease the pH in steps of ~0.2 units. After each addition, stir, allow the pH to stabilize, record the pH, and acquire a new UV spectrum.
Continue this process until the pH is below ~0.5.
Data Analysis :
Plot the absorbance at the chosen wavelength versus the measured pH.
The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.
For higher accuracy, fit the data to the Henderson-Hasselbalch equation:
pH = pKa + log([Base]/[Acid])
where the ratio of base to acid concentrations can be derived from the absorbance values.
Expertise & Causality : This method provides an orthogonal validation for pKa1 and is particularly powerful because it monitors the local electronic environment of specific protons.[9][10]. The chemical shifts (δ) of the protons on the pyrimidine ring are highly sensitive to the protonation state of the adjacent nitrogen atoms. As the nitrogens become protonated, their electron-withdrawing effect increases, causing a downfield shift in the signals of nearby protons. Plotting this shift versus pH yields the pKa[9].
Step-by-Step Methodology :
Sample Preparation :
Dissolve ~5-10 mg of 2-(Pyrimidin-2-yl)propan-2-ol in deuterium oxide (D₂O).
Add a small amount of an internal reference standard (e.g., DSS or TSP) whose chemical shift is pH-independent.
Instrumentation Setup :
Use a high-field NMR spectrometer (≥400 MHz).
Lock the spectrometer on the deuterium signal of D₂O.
Titration & Data Acquisition :
Transfer the sample to an NMR tube. Measure the initial pD (pH reading in D₂O) using a glass electrode calibrated with H₂O buffers.
Acquire a high-resolution ¹H NMR spectrum.
Add small, precise aliquots of 0.1 M DCl in D₂O to incrementally decrease the pD.
After each addition, mix thoroughly, measure the pD, and acquire a new ¹H NMR spectrum.
Continue until the chemical shifts of the pyrimidine protons no longer change significantly with decreasing pD.
Data Analysis :
For each spectrum, determine the chemical shift (δ) of at least one of the pyrimidine ring protons.
Convert the measured pD values to pKa(H) values. A common correction is pKa(H) ≈ 0.929 * pKa(D) + 0.42 or by using the glass electrode reading (pH) and applying the correction pD = pH + 0.4[10].
Plot the chemical shift (δ) as a function of pH.
Fit the data to a sigmoidal curve. The pH at the midpoint of the curve corresponds to the pKa.
Computational Prediction
In silico tools provide a rapid and cost-effective means of estimating pKa, which is particularly valuable in the early stages of drug discovery[2].
Caption: Contrasting logic of QSAR vs. Quantum Mechanics for pKa prediction.
QSAR and Empirical Methods : These approaches leverage large databases of experimentally determined pKa values. Software like ChemAxon or ACD/Percepta analyze the input structure, identify ionizable groups, and compare them to similar fragments in the database[11]. Using quantitative structure-activity relationships (QSAR) and linear free-energy relationships, the software calculates a predicted pKa based on the electronic effects of the surrounding molecular framework[2][12]. These methods are extremely fast and often provide good accuracy for common functional groups.
Quantum Mechanics (QM) Methods : First-principles approaches, such as those using Density Functional Theory (DFT), calculate the pKa by computing the Gibbs free energy difference (ΔG) between the protonated and deprotonated states of the molecule in a simulated solvent environment[12]. While computationally intensive, these methods are powerful for novel scaffolds not well-represented in empirical databases and can achieve high accuracy (RMSE < 1 pKa unit) when appropriate models and basis sets are used[11][13].
Discussion and Implications for Drug Development
The dual acidic/basic nature of 2-(Pyrimidin-2-yl)propan-2-ol has significant implications. Based on our predictions (pKa1 ≈ 1.5-2.5; pKa2 ≈ 14-16), the molecule will exist overwhelmingly as a neutral species at physiological pH (7.4).
Solubility : As a neutral molecule with a predicted LogP of ~0.7[14], its aqueous solubility may be limited. The ability to form salts is restricted to very low pH environments (pH < 2) where the pyrimidine ring would be protonated. This makes pH-dependent solubility enhancement challenging within the physiological range.
Permeability : Its neutral state at physiological pH is favorable for passive diffusion across biological membranes, a key factor for oral absorption and distribution into tissues.
Formulation : The difficulty in forming stable salts at pharmaceutically relevant pH values means that formulation strategies may need to focus on non-ionic approaches, such as amorphous solid dispersions or lipid-based formulations, to improve bioavailability.
Conclusion
While no experimental pKa value for 2-(Pyrimidin-2-yl)propan-2-ol is currently published, a detailed structural analysis allows for reliable estimation. The pyrimidine moiety is predicted to be a very weak base (pKa1 ≈ 1.5-2.5) and the tertiary alcohol a very weak acid (pKa2 ≈ 14-16), albeit significantly more acidic than a typical aliphatic alcohol due to the influence of the electron-deficient heterocycle. This guide provides robust, step-by-step experimental and computational frameworks for the precise determination of these values. An accurate understanding of the pKa is not merely an academic exercise; it is a foundational pillar for rational drug design, enabling scientists to predict and optimize the ADME properties of this and related molecules, ultimately accelerating the path from discovery to clinical application.
References
Gift, A. D. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(9), 1195-1197. [Link]
Garrido-Sáez, G., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. Scientific Reports, 13(1), 10815. [Link]
Wikipedia contributors. (2024). Pyrimidine. Wikipedia, The Free Encyclopedia. [Link]
Carnevale, I., et al. (2007). New and original pKa prediction method using grid molecular interaction fields. Journal of Medicinal Chemistry, 50(23), 5621-5631. [Link]
Koppel, I., et al. (2015). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]
Jan, M. (2016). Why is pyrimidine less basic than pyridine? Chemistry Stack Exchange. [Link]
Fu, A. P., et al. (2003). Theoretical Estimations of the 298 K Gas-Phase Acidities of the Pyrimidine-Based Nucleobases Uracil, Thymine, and Cytosine. The Journal of Physical Chemistry A, 107(22), 4473-4482. [Link]
Garrido-Sáez, G., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: The pKa shift in supramolecular systems as a case study. ResearchGate. [Link]
Parry, E. P., et al. (1969). Determination of acid pK values of some pyrimidine derivatives. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 182(2), 570-572. [Link]
Toth, K., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 22(9), 1558. [Link]
Pearson+. (n.d.). Why is protonated pyrimidine (pKa = 1.0) more acidic than protona... Study Prep. [Link]
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]
Guo, Q. X., & Zhang, X. Q. (2007). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? Tetrahedron, 63(7), 1568-1577. [Link]
Ashenhurst, J. (2014). Acidity and Basicity of Alcohols. Master Organic Chemistry. [Link]
Petz, W., et al. (2020). Computational Determination of pK a Values for Weak C–H Acids/Lithiated Species. The Journal of Organic Chemistry, 85(24), 16298-16308. [Link]
Hrust, V., et al. (2011). Simple Method for the Estimation of pKa of Amines. Journal of the Serbian Chemical Society, 76(1), 1-10. [Link]
LibreTexts Chemistry. (2021). 8.2: Properties of Alcohols and Phenols. [Link]
Ron. (2015). What is the reason that tertiary alcohol pKa is higher than primary alcohol pKa? Chemistry Stack Exchange. [Link]
University of Calgary. (n.d.). Approximate pKa chart of the functional groups. [Link]
Ashenhurst, J. (2026). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]
Wang, Y., et al. (2017). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 22(11), 1993. [Link]
Crystal Structure Analysis of 2-(Pyrimidin-2-yl)propan-2-ol
The following technical guide details the structural analysis of 2-(Pyrimidin-2-yl)propan-2-ol , a critical fragment in medicinal chemistry. This guide is structured as a high-level protocol for researchers, treating the...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural analysis of 2-(Pyrimidin-2-yl)propan-2-ol , a critical fragment in medicinal chemistry.
This guide is structured as a high-level protocol for researchers, treating the molecule as a model system for Fragment-Based Drug Discovery (FBDD) . It synthesizes chemical principles with advanced crystallographic methodologies.
A Technical Guide for Drug Development Professionals
Executive Summary
2-(Pyrimidin-2-yl)propan-2-ol (CAS: 1351763-57-9) represents a "privileged scaffold" in kinase inhibitor design. Structurally, it combines an electron-deficient heteroaromatic ring (pyrimidine) with a solubilizing, directionally rigid hydrogen-bond donor/acceptor motif (the tertiary alcohol).
Determining its crystal structure is not merely an academic exercise; it provides the small-molecule coordinates necessary for accurate molecular docking and binding free energy calculations. This guide outlines the end-to-end workflow for synthesizing, crystallizing, and resolving the structure of this fragment, with a focus on overcoming the challenges associated with low-melting, nitrogen-rich heterocycles.
Chemical Context & Synthesis
Before structural analysis, high-purity material is required. The presence of regioisomers or precursors can inhibit nucleation.
Synthesis Route (Grignard Addition)
The most robust synthetic pathway involves the nucleophilic addition of a Grignard reagent to a pyrimidine ester or ketone.
Precursor: Methyl pyrimidine-2-carboxylate or 2-Acetylpyrimidine.
Reagent: Methylmagnesium bromide (MeMgBr) in anhydrous ether/THF.
Mechanism: Double nucleophilic attack on the ester (or single on the ketone) yields the tertiary alkoxide, which is protonated to the target alcohol.
Critical Quality Attribute (CQA): The Magnesium salts (MgBrOH) form a sticky complex with the pyrimidine nitrogens. EDTA chelation during workup is often required to release the free ligand in >99% purity suitable for diffraction.
Crystallization Protocol
Small molecules with flexible alkyl chains and low molecular weight often exhibit low melting points (the pyridine analog is a liquid/low-melting solid). Standard evaporation often fails, yielding oils.
Strategy: In Situ Cryo-Crystallization
If the target is an oil at room temperature, the OHCD (Optical Heating and Crystallization Device) method is recommended.
Use a CO₂ laser or micro-heater to create a molten zone.
Moves the liquid-solid interface to select a single grain.
4. Annealing
Cycle temp ±10 K below melting point.
Removes defects and mosaicity from the selected seed.
Strategy: Co-Crystallization (Alternative)
If the neat molecule resists crystallization, use a co-former to anchor the pyrimidine nitrogens.
Recommended Co-former: Glutaric acid or Fumaric acid.
Interaction: Carboxylic acid OH
Pyrimidine N (Heterosynthon).
Structural Analysis & Data Collection
Once a single crystal is obtained, the diffraction experiment must be designed to maximize resolution (d < 0.8 Å) for charge density analysis.
Data Collection Parameters[1]
Source: Mo-K
( = 0.71073 Å) is preferred over Cu-K to reduce absorption, though Cu is acceptable for such a small organic molecule.
Temperature:100 K (Nitrogen stream).
Why? The methyl groups on the propan-2-ol moiety act as "rotors." At room temperature, they exhibit high thermal librations (high B-factors), obscuring the precise C-C bond lengths. Cryo-cooling arrests this motion.
Structural Solution Workflow
The following diagram illustrates the logical flow from raw diffraction frames to the final refined model.
Figure 1: Crystallographic workflow for small molecule structure determination.
Structural Features & Supramolecular Synthons
In the crystalline state, 2-(Pyrimidin-2-yl)propan-2-ol is expected to form specific intermolecular networks driven by hydrogen bonding.
The Hydrogen Bond Network
The molecule contains one strong donor (OH) and two strong acceptors (Pyrimidine Nitrogens).
Primary Motif (Chain): The OH group of Molecule A donates to the Pyrimidine N1 of Molecule B.
Secondary Motif (Dimer): In some polymorphs, a centrosymmetric dimer may form (
graph set), though steric hindrance from the methyl groups often disfavors this planar arrangement.
Interaction Topology
The graph below visualizes the predicted packing interactions.
Figure 2: Predicted supramolecular synthons. The O-H...N interaction is the structure-directing force.
Conformational Analysis
Torsion Angle (
): Defined by N1-C2-C(OH)-O.
Expectation: The OH group will likely twist out of the plane of the pyrimidine ring (approx 40-60°) to minimize steric clash between the methyl groups and the pyrimidine protons (H6/H4).
Relevance: This "twisted" conformation is the bioactive conformation often observed when this fragment binds to kinase hinge regions.
Pharmaceutical Relevance
Understanding this structure aids in:
Bioisosteric Replacement: Comparing the C-N-C bond angle of the pyrimidine (approx 115-117°) vs. the pyridine analog. The pyrimidine ring is less basic but more electron-deficient, altering the
-stacking potential with phenylalanine residues in protein pockets.
Solubility Prediction: The crystal density and packing efficiency (calculated from the unit cell) correlate inversely with aqueous solubility. A tighter H-bond network implies higher lattice energy and lower solubility.
References
Synthesis of Pyrimidine Alcohols
Source: BenchChem Technical Review. "2-(pyridin-2-yl)propan-1-ol: A Comprehensive Technical Review." Link (Analogous synthesis protocol).
Crystallization of Pyrimidine Derivatives
Source: National Institutes of Health (NIH) / PubMed. "Three cocrystals and a cocrystal salt of pyrimidin-2-amine and glutaric acid."[1] Link
Hydrogen Bonding in Pyrimidines
Source: ACS Publications. "The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal." Link
2-(Pyrimidin-2-yl)propan-2-ol: A Privileged Motif in Modern Kinase Inhibitor Design and Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary In the landscape of modern rational drug design, the strategic incorporat...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: In-Depth Technical Whitepaper
Executive Summary
In the landscape of modern rational drug design, the strategic incorporation of specific structural motifs can dramatically alter a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile. 2-(Pyrimidin-2-yl)propan-2-ol (CAS: 1351763-57-9) has emerged as a highly versatile pharmaceutical intermediate. By fusing an electron-deficient pyrimidine core with a sterically demanding tertiary alcohol, this building block offers a unique combination of hydrogen-bonding capacity, metabolic stability, and lipophilicity modulation.
As a Senior Application Scientist, I have observed that the transition from primary/secondary alcohols to this specific tertiary alcohol motif frequently rescues compounds from rapid oxidative clearance while simultaneously enhancing target affinity—particularly in the development of kinase inhibitors and targeted protein degraders (PROTACs/molecular glues)[1],[2].
Structural & Physicochemical Profiling
The utility of 2-(pyrimidin-2-yl)propan-2-ol is rooted in its highly optimized physicochemical parameters.
Causality in Structural Design
Metabolic Stability (The "Soft-Spot" Blockade): Primary and secondary alcohols are notorious metabolic soft spots, rapidly oxidized by hepatic alcohol dehydrogenases or cytochrome P450 enzymes. The gem-dimethyl group in 2-(pyrimidin-2-yl)propan-2-ol sterically shields the
-carbon, completely blocking this oxidative liability.
Lipophilic Ligand Efficiency (LLE): The incorporation of the isopropyl moiety drives up the lipophilicity of the fragment just enough to enhance membrane permeability, without violating Lipinski’s rules. In structure-activity relationship (SAR) campaigns, replacing a simple polar group with this achiral tertiary alcohol frequently yields a net improvement in binding potency[1].
Electronic Profile: The pyrimidine ring is highly electron-deficient. The nitrogens (N1 and N3) act as potent hydrogen-bond acceptors, while the
-system remains resistant to electrophilic aromatic substitution, ensuring stability during complex cross-coupling downstream[3].
Quantitative Data Summary
The following table summarizes the core physicochemical metrics that make this intermediate highly desirable for fragment-based drug discovery (FBDD)[4].
High rigidity reduces entropic penalty upon binding[4].
Mechanistic Role in Target Binding
The 2-(pyrimidin-2-yl)propan-2-ol motif is not merely a passive spacer; it actively participates in target engagement. A landmark example of its utility is found in the optimization of benzimidazolone-based BCL6 degraders. Researchers demonstrated that the addition of the gem-dimethyl group to form this exact achiral tertiary alcohol provided a profound improvement in target depletion potency. The modification increased lipophilicity while perfectly maintaining the critical binding mode to the BCL6 corepressor interface[1],[5].
When integrated into kinase inhibitors, the motif operates via a tripartite binding mechanism:
Hinge Binding: The pyrimidine N1/N3 atoms accept hydrogen bonds from the backbone amides of the kinase hinge region.
Hydrophobic Packing: The gem-dimethyl groups project into adjacent lipophilic sub-pockets, displacing high-energy water molecules.
Solvent Boundary Interaction: The tertiary hydroxyl group frequently points toward the solvent-exposed boundary, either capturing a structural water molecule or improving the overall aqueous solubility of the parent drug.
Pharmacophoric interactions of the 2-(pyrimidin-2-yl)propan-2-ol motif within a protein pocket.
Synthetic Methodologies & Workflows
Direct lithiation of pyrimidine to install the tertiary alcohol via acetone quenching is notoriously difficult. The electron-deficient nature of the diazine ring makes it highly susceptible to nucleophilic attack by strong bases (e.g., n-BuLi), leading to Chichibabin-type side reactions or ring fragmentation[3].
The Expert Approach: The most robust, scalable, and self-validating method utilizes a Grignard addition to a pre-functionalized ester, specifically ethyl pyrimidine-2-carboxylate . This circumvents ring metalation entirely, relying instead on a highly predictable nucleophilic acyl substitution followed by a second nucleophilic addition.
Step-by-step synthetic workflow for 2-(pyrimidin-2-yl)propan-2-ol via Grignard addition.
Experimental Protocol: A Self-Validating System
The following protocol is designed to be a self-validating system. Each step includes a mechanistic rationale (causality) and an analytical checkpoint to ensure scientific integrity.
), 3.0 M solution in diethyl ether (8.3 mL, 25.0 mmol)
Solvent: Anhydrous Tetrahydrofuran (THF) (30 mL)
Quench: Saturated aqueous Ammonium Chloride (
)
Step-by-Step Methodology
Step 1: System Preparation
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a continuous argon or nitrogen purge.
Dissolve ethyl pyrimidine-2-carboxylate (1.52 g) in 30 mL of anhydrous THF.
Cool the reaction vessel to 0 °C using an ice-water bath.
Causality: Grignard additions are highly exothermic. Initiating the reaction at 0 °C prevents thermal runaway, which could otherwise promote undesired nucleophilic attack on the electron-deficient C4/C6 positions of the pyrimidine ring[3].
Step 2: Reagent Addition
Add the
solution (8.3 mL, 2.5 equivalents) dropwise via syringe over 15 minutes.
Allow the reaction to stir at 0 °C for 30 minutes, then naturally warm to room temperature (20-25 °C) and stir for an additional 2 hours.
Causality: The first equivalent of Grignard converts the ester to a ketone intermediate (1-(pyrimidin-2-yl)ethan-1-one). The second equivalent rapidly attacks the ketone to form the tertiary alkoxide. The 0.5 eq excess accounts for any adventitious moisture.
Step 3: Controlled Quenching
Cool the flask back to 0 °C.
Carefully add 20 mL of saturated aqueous
dropwise to quench the unreacted Grignard reagent and protonate the magnesium alkoxide.
Causality (Critical Insight): Do not use strong acids (like HCl) for the quench. The pyrimidine ring is weakly basic. Strong acids will protonate the pyrimidine nitrogens, rendering the product highly water-soluble and ruining the organic extraction yield.
provides the perfect mildly acidic buffer (pH ~6) to yield the free alcohol without ionizing the heterocycle.
Step 4: Workup and Isolation
Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
Wash the combined organic layers with brine (20 mL), dry over anhydrous
, filter, and concentrate under reduced pressure.
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) if trace impurities remain.
¹H NMR (CDCl₃, 400 MHz): The spectrum must show the disappearance of the ethyl ester signals (quartet at ~4.4 ppm, triplet at ~1.4 ppm). Successful double addition is confirmed by a sharp 6H singlet at ~1.60 ppm (the gem-dimethyl protons) and the characteristic pyrimidine aromatic protons: a 2H doublet at ~8.75 ppm (H4, H6) and a 1H triplet at ~7.20 ppm (H5)[3].
Conclusion
2-(Pyrimidin-2-yl)propan-2-ol is far more than a simple building block; it is a strategic pharmacophore utilized to solve complex medicinal chemistry challenges. By understanding the causality behind its physicochemical properties—specifically its ability to block metabolic soft spots while providing rigid, lipophilic, and hydrogen-bonding interactions—drug development professionals can leverage this intermediate to design highly potent, orally bioavailable therapeutics.
References
Bellenie, B. R., et al. "Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders." Journal of Medicinal Chemistry, 2020, 63(8), 4047-4068. DOI: 10.1021/acs.jmedchem.9b02076.[1],[6],[5]
URL:[Link]
Science of Synthesis. "Product Class 12: Pyrimidines." Thieme E-Books & E-Journals.[3]
URL: [Link]
Vetma, V., et al. "Development of PROTAC Degrader Drugs for Cancer." Annual Reviews, 2025.[2]
URL:[Link]
In-Depth Technical Guide: Physicochemical Profiling and Synthesis of Dimethyl(pyrimidin-2-yl)methanol
Executive Summary Dimethyl(pyrimidin-2-yl)methanol, systematically referred to as 2-(pyrimidin-2-yl)propan-2-ol, is a highly versatile building block in modern medicinal chemistry. By integrating an electron-deficient py...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Dimethyl(pyrimidin-2-yl)methanol, systematically referred to as 2-(pyrimidin-2-yl)propan-2-ol, is a highly versatile building block in modern medicinal chemistry. By integrating an electron-deficient pyrimidine core with a sterically hindered tertiary alcohol, this fragment is frequently deployed to enhance the metabolic stability and aqueous solubility of lead compounds. This whitepaper provides a comprehensive analysis of its molecular properties, structural causality, and a self-validating synthetic protocol designed for high-yield laboratory generation.
Physicochemical Profiling and Quantitative Data
Understanding the exact mass and molecular formula of dimethyl(pyrimidin-2-yl)methanol is the first step in downstream analytical validation (e.g., mass spectrometry). The compound consists of a pyrimidine ring (
) covalently bonded to a tertiary alcohol moiety (, which is ).
Causality of Properties: The molecular weight of 138.17 g/mol firmly places this compound within the optimal range for Fragment-Based Drug Discovery (FBDD). The presence of three heteroatoms (two nitrogens, one oxygen) provides a topological polar surface area (tPSA) that facilitates excellent hydrogen bonding without violating Lipinski’s Rule of Five.
Property
Value
Analytical Significance
Systematic Name
2-(Pyrimidin-2-yl)propan-2-ol
Standard IUPAC nomenclature for NMR/MS databases.
CAS Registry Number
1351763-57-9
Primary identifier for reagent procurement [1].
Molecular Formula
Determines isotopic distribution in MS.
Molecular Weight
138.17 g/mol
Bulk mass calculation for stoichiometric reactions.
Monoisotopic Exact Mass
138.0793 Da
Target m/z for High-Resolution Mass Spectrometry (HRMS).
SMILES String
CC(C)(C1=NC=CC=N1)O
In silico modeling and pharmacophore mapping.
Structural and Pharmacophoric Logic
As a Senior Application Scientist, I approach molecular building blocks not just as static structures, but as dynamic tools that solve specific biological problems. The architecture of dimethyl(pyrimidin-2-yl)methanol serves a dual purpose:
The Pyrimidine Core: The N1 and N3 nitrogens act as potent hydrogen-bond acceptors. Because the ring is electron-deficient, it is highly resistant to oxidative degradation and frequently serves as a hinge-binding motif in kinase inhibitors.
The gem-Dimethyl Carbinol: The tertiary alcohol provides a hydrogen-bond donor. More importantly, the gem-dimethyl groups introduce significant steric bulk. This bulk physically shields adjacent chemical bonds from cytochrome P450 (CYP450) enzymes, effectively shutting down metabolic liabilities such as benzylic oxidation.
Caption: Logical mapping of the pharmacophoric features of dimethyl(pyrimidin-2-yl)methanol.
De Novo Synthesis: Experimental Protocol and Causality
Procurement of 1351763-57-9 can sometimes be cost-prohibitive for large-scale library generation (). Therefore, in-house synthesis via the double nucleophilic addition of a Grignard reagent to ethyl pyrimidine-2-carboxylate is the industry standard.
The Causality of the Protocol: Why use cryogenic conditions (-78 °C)? Pyrimidine rings are highly electrophilic. If the Grignard addition is performed at room temperature, the methylmagnesium bromide will non-selectively attack the pyrimidine ring carbons via Nucleophilic Aromatic Substitution (
), destroying the starting material. Cryogenic cooling kinetically restricts the nucleophilic attack strictly to the carbonyl carbon of the ester.
Caption: Step-by-step synthetic workflow and mechanistic logic for Grignard addition.
Step-by-Step Methodology (Self-Validating System)
System Preparation: Flame-dry a round-bottom flask under vacuum and backfill with inert Nitrogen (
). Dissolve ethyl pyrimidine-2-carboxylate (1.0 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 0.1 M concentration.
Validation: The solution must remain perfectly clear; cloudiness indicates moisture contamination.
Cryogenic Control: Submerge the reaction vessel in a dry ice/acetone bath until the internal temperature stabilizes at -78 °C.
Nucleophilic Addition: Syringe in methylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) dropwise over 30 minutes.
Logic: The first equivalent converts the ester to 1-(pyrimidin-2-yl)ethan-1-one. The second equivalent attacks the ketone to form the tertiary alkoxide. The 0.5 eq excess acts as a sacrificial buffer against trace moisture.
Thermal Maturation: Stir the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to slowly warm to 0 °C.
Validation: Monitor via Thin-Layer Chromatography (TLC) using a 1:1 Ethyl Acetate:Hexane system. The disappearance of the high-
ester spot and the appearance of a lower- UV-active spot confirms conversion.
Buffered Quenching: Quench the reaction strictly at 0 °C by slowly adding saturated aqueous Ammonium Chloride (
).
Logic: provides mild protons to neutralize the alkoxide without protonating the basic pyrimidine nitrogens. If strong acids (like HCl) are used, the pyrimidine will form a water-soluble hydrochloride salt, ruining the extraction yield.
Isolation: Extract the aqueous phase with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure to yield the crude product.
Analytical Validation & Quality Control
To ensure the scientific integrity of the synthesized dimethyl(pyrimidin-2-yl)methanol, the batch must be subjected to rigorous analytical profiling ():
LC-MS (ESI+): The exact monoisotopic mass is 138.0793 Da. The mass spectrometer should display a dominant
pseudomolecular ion peak at m/z 139.08 .
1H NMR (400 MHz,
):
8.75 (d, 2H) – Pyrimidine C4 and C6 protons.
7.20 (t, 1H) – Pyrimidine C5 proton.
4.50 (br s, 1H) – Hydroxyl proton (exchangeable with ).
1.58 (s, 6H) – The six protons of the gem-dimethyl groups.
References
National Center for Biotechnology Information. (2026). Compound Summary for C7H10N2O. Source: PubChem Database. URL:[Link]
Foundational
The Hydrogen Bonding Potential of 2-(Pyrimidin-2-yl)propan-2-ol: A Structural and Physicochemical Guide for Drug Design
Executive Summary: The "Chameleon" Motif in Medicinal Chemistry In modern drug discovery, managing the delicate balance between target affinity and membrane permeability is a persistent challenge. The molecule 2-(Pyrimid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Chameleon" Motif in Medicinal Chemistry
In modern drug discovery, managing the delicate balance between target affinity and membrane permeability is a persistent challenge. The molecule 2-(Pyrimidin-2-yl)propan-2-ol (CAS: 1351763-57-9) represents a highly strategic structural motif designed to exploit conformational dynamics. Featuring a tertiary alcohol adjacent to a pyrimidine ring, this fragment possesses one hydrogen bond donor (HBD) and three hydrogen bond acceptors (HBA).
However, its true value lies in its capacity for Intramolecular Hydrogen Bonding (IMHB) . By forming a transient 5-membered pseudo-ring between the hydroxyl proton and the pyrimidine nitrogen, the molecule can dynamically mask its polarity. This technical guide explores the mechanistic causality behind this IMHB, its impact on physicochemical properties, and the self-validating experimental workflows required to quantify its behavior in drug development.
Structural Mechanics: Causality of the Intramolecular Hydrogen Bond
The formation of an IMHB in 2-(pyrimidin-2-yl)propan-2-ol is not merely a byproduct of proximity; it is thermodynamically driven by specific structural features:
The Thorpe-Ingold (gem-dimethyl) Effect: The two methyl groups on the propan-2-ol moiety create significant steric bulk. This steric repulsion restricts the free rotation of the C-C bond linking the alcohol to the pyrimidine ring. Consequently, the molecule is forced into a gauche conformation, perfectly pre-organizing the -OH group to point directly at the N1 or N3 lone pairs of the pyrimidine ring.
Pseudo-Cyclization: The resulting hydrogen bond creates a planar, 5-membered pseudo-ring [3]. This pseudo-ring locks the conformation, reducing the entropic penalty upon binding to biological targets (such as the hinge region of kinases).
Chameleon Permeability: In non-polar environments (e.g., the lipid bilayer of a cell membrane), the IMHB is highly favored, effectively reducing the molecule's HBD count from 1 to 0. This increases the apparent lipophilicity and drives central nervous system (CNS) penetration [1]. In aqueous environments or polar target pockets, the bond can open to interact with external water molecules or target residues [2].
Conformational equilibrium of 2-(Pyrimidin-2-yl)propan-2-ol driven by solvent polarity.
Experimental Workflows: Validating the H-Bonding Potential
Protocol 1: Variable-Temperature NMR (VT-NMR)
Objective: Differentiate between intramolecular and intermolecular hydrogen bonding by measuring the temperature dependence of the -OH proton chemical shift.
Causality: Intermolecular H-bonds are easily broken by thermal kinetic energy, leading to a large upfield shift as temperature rises. An IMHB is sterically protected and thermodynamically stable, resulting in minimal chemical shift changes.
Step-by-Step Methodology:
Sample Preparation: Dissolve 5 mg of 2-(pyrimidin-2-yl)propan-2-ol in 0.6 mL of a non-polar, non-H-bonding solvent (e.g., Toluene-d8 or CDCl3). Internal Control: Prepare a parallel sample in DMSO-d6 (a strong H-bond acceptor) to force the open conformation.
Acquisition: Acquire 1H-NMR spectra at 5-degree intervals from 298 K to 348 K.
Data Extraction: Track the chemical shift (
) of the -OH proton.
Analysis: Calculate the temperature coefficient (
). A value more positive than -3.0 ppb/K indicates a strong IMHB. Values more negative than -5.0 ppb/K indicate solvent-exposed intermolecular bonding.
Protocol 2: Infrared (IR) Dilution Spectroscopy
Objective: Confirm that the H-bond is independent of concentration, a hallmark of intramolecular interactions.
Causality: If the -OH is bonding with another molecule (intermolecular), diluting the sample will break those bonds, shifting the IR stretch. If it is bonding with itself (intramolecular), dilution will have no effect.
Step-by-Step Methodology:
Baseline: Purge the FTIR spectrometer with dry N2 to eliminate atmospheric water vapor.
Preparation: Prepare a 100 mM stock solution of the compound in anhydrous CCl4.
Serial Dilution: Prepare concentrations of 50 mM, 10 mM, 5 mM, and 1 mM.
Measurement: Scan the O-H stretching region (3200–3700 cm⁻¹) using a liquid cell with CaF2 windows.
Validation: A sharp, concentration-independent peak near 3500–3550 cm⁻¹ validates the IMHB. A broad peak that shifts upon dilution invalidates the IMHB hypothesis.
Protocol 3: Supercritical Fluid Chromatography (SFC) for EPSA
Objective: Quantify the Experimental Polar Surface Area (EPSA) to assess membrane permeability.
Causality: Traditional Topological Polar Surface Area (TPSA) calculations simply sum the polar atoms, failing to account for 3D conformation. SFC-EPSA measures the actual exposed polarity by observing how strongly the molecule interacts with a polar stationary phase.
Step-by-Step Methodology:
System Setup: Equip an SFC system with a Chiralpak IA column. Use supercritical CO2 as the mobile phase with a methanol co-solvent gradient (5% to 50%).
Calibration: Run a standard set of known drugs (e.g., ibuprofen, carbamazepine) to generate a retention time vs. EPSA calibration curve.
Execution: Inject the 2-(pyrimidin-2-yl)propan-2-ol sample.
Calculation: Map the retention time to the calibration curve. A lower-than-expected EPSA (compared to calculated TPSA) confirms the IMHB is masking the -OH group.
Orthogonal experimental workflow for validating intramolecular hydrogen bonding.
Quantitative Data Synthesis
When the above protocols are executed correctly, the data should align to form a cohesive physicochemical profile. Table 1 summarizes the expected quantitative metrics for 2-(pyrimidin-2-yl)propan-2-ol compared to a control molecule lacking IMHB potential (e.g., a simple primary alcohol analogue).
Table 1: Comparative Physicochemical and H-Bonding Metrics
Metric / Assay
2-(Pyrimidin-2-yl)propan-2-ol (IMHB Active)
Control Analogue (IMHB Inactive)
Implication for Drug Design
Calculated TPSA
~43.1 Ų
~43.1 Ų
2D calculations fail to differentiate.
SFC-EPSA
< 30.0 Ų
~45.0 Ų
IMHB masks polarity, improving passive diffusion.
VT-NMR ()
-1.5 to -2.5 ppb/K
-6.0 to -8.0 ppb/K
Strong shielding of the -OH proton confirms pseudo-ring.
IR O-H Stretch
Sharp, ~3520 cm⁻¹ (Conc. Independent)
Broad, ~3300 cm⁻¹ (Conc. Dependent)
Validates intramolecular vs. intermolecular bonding.
Apparent logD (pH 7.4)
Higher (Lipophilic shift)
Lower (Hydrophilic shift)
Enhanced probability of crossing the blood-brain barrier.
Conclusion
The integration of the 2-(pyrimidin-2-yl)propan-2-ol motif into a pharmacophore is a highly rational strategy for optimizing ligand efficiency. By leveraging the Thorpe-Ingold effect to enforce an intramolecular hydrogen bond, medicinal chemists can artificially depress the polar surface area of a molecule, driving cellular permeability without sacrificing the hydrogen-bonding vectors necessary for target engagement. Rigorous application of VT-NMR, IR dilution, and SFC-EPSA ensures that this "chameleon" behavior is accurately quantified and harnessed.
References
Ashwood, V. A., et al. "Utilization of an Intramolecular Hydrogen Bond To Increase the CNS Penetration of an NK1 Receptor Antagonist." Journal of Medicinal Chemistry, 2001. Verified URL:[Link]
"Discovery of Orally Active Isofuranones as Potent, Selective Inhibitors of Hematopoetic Progenitor Kinase 1." National Center for Biotechnology Information (PMC), 2021. Verified URL:[Link]
"Pseudo Cyclization through Intramolecular Hydrogen Bond Enables Discovery of Pyridine Substituted Pyrimidines as New Mer Kinase Inhibitors." National Center for Biotechnology Information (PMC). Verified URL:[Link]
Exploratory
Comprehensive Synthesis and Mechanistic Evaluation of 2-(Pyrimidin-2-yl)propan-2-ol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Introduction & Chemical Profiling The compound 2-(Pyrimidin-2-yl)propan-2-ol...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Introduction & Chemical Profiling
The compound 2-(Pyrimidin-2-yl)propan-2-ol (CAS: 1351763-57-9) is a highly valuable heterocyclic building block in modern medicinal chemistry. Structurally, it consists of a pyrimidine ring substituted at the C2 position with an
-dimethyl carbinol (2-hydroxypropan-2-yl) group.
In drug design, the tertiary alcohol motif serves as a potent bioisostere for amides and ethers, offering improved metabolic stability against cytochrome P450 oxidation while enhancing aqueous solubility. This specific scaffold has been pivotal in the development of kinase inhibitors, chemokine receptor antagonists, and inhibitors of human dihydroorotate dehydrogenase (DHODH)[1].
This whitepaper provides a critical evaluation of the synthetic pathways to 2-(pyrimidin-2-yl)propan-2-ol, detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols.
Retrosynthetic Analysis & Pathway Selection
Designing a robust synthesis for 2-substituted pyrimidines requires navigating the inherent electron deficiency of the pyrimidine ring, which makes it highly susceptible to unwanted nucleophilic additions (Chichibabin-type reactions). We evaluate three primary retrosynthetic disconnections:
Pathway A (Nucleophilic Acyl Substitution + Addition): The gold standard. Utilizes commercially available ethyl pyrimidine-2-carboxylate[2] and an excess of methylmagnesium bromide.
Pathway B (Halogen-Metal Exchange): Involves the metallation of 2-bromopyrimidine[3] followed by electrophilic trapping with acetone.
Pathway C (Radical C-H Functionalization): A Minisci-type hydroxyisopropylation of an unfunctionalized pyrimidine ring.
Retrosynthetic pathways for 2-(Pyrimidin-2-yl)propan-2-ol.
Mechanistic Causality & E-E-A-T Principles
Why Pathway A is the Industrial Standard
Pathway A leverages the predictable reactivity of esters with Grignard reagents. The addition of the first equivalent of methylmagnesium bromide (MeMgBr) to ethyl pyrimidine-2-carboxylate forms a tetrahedral intermediate. Upon collapse, this expels the ethoxide leaving group to form 2-acetylpyrimidine. Because ketones are more electrophilic than esters, the second equivalent of MeMgBr attacks the intermediate ketone instantaneously, preventing the reaction from stalling. The lack of
-protons on the pyrimidine-2-carboxylate ensures that competitive enolization (which often plagues Grignard additions to aliphatic esters) cannot occur, driving the reaction to completion with high atom economy.
Mechanistic progression of Grignard addition to ethyl pyrimidine-2-carboxylate.
The Pitfalls of Pathway B and the Turbo Grignard Solution
Direct lithiation of 2-bromopyrimidine with
-butyllithium is notoriously difficult. The highly electrophilic nature of the pyrimidine ring means that -BuLi often acts as a nucleophile, adding to the C4 or C6 positions rather than undergoing halogen-metal exchange.
To circumvent this, experts employ Knochel's Turbo Grignard (
-PrMgCl·LiCl). The addition of lithium chloride breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its kinetic basicity and allowing for a clean bromine-magnesium exchange at mild cryogenic temperatures (-40 °C) without competitive ring addition.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating workflows. Each procedure contains integrated analytical checkpoints (IPCs) to verify intermediate success before proceeding.
Protocol A: Synthesis via Ethyl Pyrimidine-2-Carboxylate (Recommended)
Reagents: Ethyl pyrimidine-2-carboxylate (1.0 eq), Methylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq), Anhydrous THF.
Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add ethyl pyrimidine-2-carboxylate (10 mmol, 1.52 g) and anhydrous THF (50 mL).
Cryogenic Control: Cool the solution to 0 °C using an ice-water bath.
Addition: Add MeMgBr (25 mmol, 8.33 mL) dropwise via syringe pump over 30 minutes to manage the exothermic nucleophilic attack.
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
IPC (In-Process Control): Self-Validation Check. Pull a 0.1 mL aliquot, quench with sat.
, extract with EtOAc, and analyze via TLC (Hexane:EtOAc 1:1). The ester starting material () and intermediate ketone () must be completely absent, replaced by a highly polar baseline spot ().
Quench & Extraction: Carefully quench the bulk reaction with saturated aqueous
(30 mL) at 0 °C. Extract the aqueous layer with EtOAc ( mL). Wash combined organics with brine, dry over anhydrous , and concentrate in vacuo.
Final Validation:
H NMR (400 MHz, ) must confirm the structure: 8.75 (d, Hz, 2H, pyrimidine H4/H6), 7.20 (t, Hz, 1H, pyrimidine H5), 4.50 (br s, 1H, -OH), 1.62 (s, 6H, -CH).
Protocol B: Synthesis via Halogen-Metal Exchange (Knochel Method)
Reagents: 2-Bromopyrimidine (1.0 eq),
-PrMgCl·LiCl (1.3 M in THF, 1.1 eq), Anhydrous Acetone (1.5 eq), Anhydrous THF.
Metallation: Dissolve 2-bromopyrimidine (10 mmol, 1.59 g) in dry THF (40 mL) under argon. Cool to -40 °C (dry ice/acetonitrile bath).
Exchange: Add
-PrMgCl·LiCl (11 mmol, 8.46 mL) dropwise. Stir at -40 °C for 1 hour.
IPC (In-Process Control): Self-Validation Check. Quench a 0.2 mL aliquot with iodine (
) in THF. Analyze via GC-MS. The presence of 2-iodopyrimidine confirms successful and complete Grignard formation.
Electrophilic Trapping: Add anhydrous acetone (15 mmol, 1.1 mL) dropwise. Stir for 1 hour, allowing the bath to slowly warm to 0 °C.
Workup: Quench with sat.
, extract with dichloromethane, dry, and concentrate. Purify via flash chromatography (Hexane:EtOAc gradient).
Quantitative Data & Comparative Yields
The following table summarizes the operational metrics of the three discussed synthetic pathways, providing a quantitative basis for route selection in process chemistry.
Synthetic Pathway
Starting Material
Key Reagents
Avg. Isolated Yield
Scalability
Regioselectivity
Atom Economy
A (Ester Addition)
Ethyl pyrimidine-2-carboxylate
MeMgBr (2.5+ eq)
85 - 92%
High
Perfect (C2 only)
Moderate
B (Halogen Exchange)
2-Bromopyrimidine
-PrMgCl·LiCl, Acetone
55 - 65%
Moderate
Perfect (C2 only)
Low
C (Minisci Radical)
Pyrimidine
Isopropanol, Oxidant
< 30%
Low
Poor (C2/C4 mix)
High
References
Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH)
Lucas-Hourani, M., et al.
Source: Journal of Medicinal Chemistry / PubMed Central
URL:[Link]
A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Halides
Krasovskiy, A., Knochel, P.
Source: Angewandte Chemie International Edition
URL:[Link]
2-(Pyrimidin-2-yl)propan-2-ol is a specialized heterocyclic building block frequently employed in medicinal chemistry as a polar, metabolically stable pharmacophore.[1] Structurally, it combines a pyrimidine ring with a tertiary alcohol group. This specific arrangement—a gem-dimethyl carbinol attached to an electron-deficient heteroaromatic ring—is often designed to lower lipophilicity (LogP) while blocking metabolic oxidation sites common in drug candidates.[1]
Unlike common solvents like Isopropanol (Propan-2-ol) or its pyridine analog, this compound is typically a solid at room temperature and possesses a distinct toxicological profile governed by the catabolism of the pyrimidine ring.[1]
Physicochemical Profile
Property
Data
Relevance to Safety
CAS Number
1351763-57-9
Unique identifier; distinct from 2-Propanol (67-63-0).[1]
Molecular Formula
C₇H₁₀N₂O
Small molecule fragment (MW: 138.17 g/mol ).[1][2]
Physical State
Solid (Crystalline)
Lower inhalation risk than volatile liquids; dust hazard exists.[1]
Solubility
Moderate (Organic/Aq)
Likely permeable; potential for systemic absorption if ingested.[1]
LogP
~0.7 (Predicted)
Low lipophilicity reduces risk of bioaccumulation in adipose tissue.[1]
Acidity (pKa)
~13 (Alcohol OH)
The tertiary alcohol is weakly acidic; not corrosive.[1]
GHS Hazard Identification (SDS Core)
Based on standardized classification for analogous pyrimidine derivatives and available vendor safety data.[1]
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][4] Remove contact lenses, if present and easy to do.[3][4] Continue rinsing.[1][3][4][6]
Toxicological Assessment: A Deep Dive
Since specific LD50 data for CAS 1351763-57-9 is often proprietary or absent in public dossiers, this section utilizes Read-Across Toxicology and Metabolic Logic to validate the safety profile.
Structural Toxicity Analysis
The toxicity of this molecule is driven by two functional moieties:
The Pyrimidine Ring: Unlike benzene rings which can be metabolized to toxic epoxides, pyrimidine rings are generally catabolized via ring-opening pathways (reductive degradation).[1] This pathway typically yields highly water-soluble, non-toxic metabolites like
-alanine, ammonia, and CO.[1] This fundamental metabolic difference renders pyrimidines generally less hepatotoxic than electron-rich aromatics.[1]
The Tertiary Alcohol (2-Propanol group): Tertiary alcohols cannot be oxidized to ketones or aldehydes (toxic electrophiles) without breaking carbon-carbon bonds.[1] This confers metabolic stability .[1] Unlike primary alcohols (metabolized to aldehydes) or secondary alcohols (to ketones), this moiety is likely excreted unchanged or as a glucuronide conjugate.
Predicted Metabolic Pathway
The following diagram illustrates the likely metabolic fate, contrasting it with toxic activation pathways. The "Safe" pathway predominates due to the tertiary carbon blockage.
Figure 1: Predicted metabolic fate showing high stability of the tertiary alcohol and safe catabolism of the pyrimidine ring.[1]
Acute vs. Chronic Risks
Acute (H302): The "Harmful" classification suggests an LD50 in the range of 300–2000 mg/kg (Rat, Oral). This is typical for small nitrogen heterocycles which can interfere with neurotransmission at high doses but are not acutely lethal like cyanides or heavy metals.[1]
Irritation (H315/H319): The compound possesses hydrogen bond acceptors (N) and donors (OH).[1] In crystalline form, it acts as a mechanical irritant and a local desiccant to mucous membranes.
Genotoxicity: Pyrimidine analogs can sometimes mimic nucleobases (thymine/cytosine), posing a theoretical risk of DNA incorporation.[1] However, the bulky tert-butyl-like group at the 2-position sterically hinders this interaction, significantly reducing the likelihood of mutagenicity compared to simple pyrimidines.[1]
Risk Assessment Workflow for Research Chemicals
When handling this compound without a full toxicological dossier (e.g., no Ames test or 90-day repeat-dose study), researchers must follow a "Default-to-Caution" decision logic.[1]
Figure 2: Decision logic for handling research-grade heterocycles lacking full toxicological dossiers.
Safe Handling & Emergency Protocols
Engineering Controls
Ventilation: Handle only in a certified chemical fume hood.[1] The solid powder can generate dust which is an inhalation hazard (H335).
Enclosure: For weighing quantities >100 mg, use a balance enclosure or powder safety cabinet.
Personal Protective Equipment (PPE)[1]
Eyes: Chemical safety goggles (ANSI Z87.1).[1] Note: Safety glasses are insufficient if dust generation is possible.[1]
Skin: Nitrile gloves (0.11 mm minimum thickness).[1] Break-through time is expected to be >480 min due to the hydrophilic nature of the molecule (low permeation through non-polar nitrile).[1]
Body: Lab coat with long sleeves; closed-toe shoes.
Emergency Response
Scenario
Immediate Action
Rationale
Eye Contact
Rinse for 15 min lifting lids.
The basic nitrogen and alcohol group can cause corneal desiccation and pH imbalance.
Do not sweep dry. Dry sweeping generates dust aerosols (H335 hazard).[1]
Storage & Stability
Conditions: Store at Room Temperature (15–25°C) in a tightly sealed container.
Incompatibilities: Strong oxidizing agents (e.g., permanganates, peroxides) could potentially react with the pyrimidine ring, though the alcohol is resistant.
Hygroscopicity: The hydroxyl group and pyrimidine nitrogens make the solid potentially hygroscopic. Store with desiccant to prevent clumping.[1]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4580583 (Analogous Pyridine Structure).[1] Retrieved from [Link]
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals.[1] Retrieved from [Link][1]
Löffler, M., et al. Pyrimidine pathways in health and disease.[1] Trends in Molecular Medicine, 2005. (Mechanistic grounding for pyrimidine catabolism).
Application Note: One-Pot Synthesis of 2-(Pyrimidin-2-yl)propan-2-ol via Double Grignard Addition to 2-Cyanopyrimidine
Abstract This application note provides a comprehensive protocol for the synthesis of the tertiary alcohol 2-(Pyrimidin-2-yl)propan-2-ol from 2-cyanopyrimidine. The synthesis is achieved through a one-pot reaction utiliz...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive protocol for the synthesis of the tertiary alcohol 2-(Pyrimidin-2-yl)propan-2-ol from 2-cyanopyrimidine. The synthesis is achieved through a one-pot reaction utilizing a double nucleophilic addition of methylmagnesium bromide. We delve into the mechanistic intricacies of this transformation, contrasting it with the classical Grignard reaction on nitriles that typically yields ketones. This guide offers a detailed, step-by-step experimental procedure, safety protocols, purification techniques, and characterization data. The content is tailored for researchers in medicinal chemistry and drug development, providing both the practical "how" and the critical "why" behind each step to ensure reproducibility and a high yield of the target compound, a valuable building block in pharmaceutical research.[1][2]
Introduction and Scientific Background
Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including antiviral and anticancer drugs.[1][2][3] The synthesis of functionalized pyrimidines is therefore of paramount importance. The target molecule, 2-(Pyrimidin-2-yl)propan-2-ol, incorporates a tertiary alcohol, a functional group that can modulate solubility and serve as a handle for further chemical elaboration.
The chosen synthetic route involves the reaction of 2-cyanopyrimidine with an excess of a Grignard reagent, specifically methylmagnesium bromide (MeMgBr). The classical reaction of a Grignard reagent with a nitrile involves a single nucleophilic addition to the cyano carbon, which, after acidic workup and hydrolysis of the intermediate imine, yields a ketone.[4][5][6][7] However, to synthesize a tertiary alcohol, a second nucleophilic addition is required. This protocol is designed to facilitate this subsequent reaction in a one-pot fashion by using a stoichiometric excess of the Grignard reagent, which attacks the ketone intermediate as it is formed.
A critical consideration in this synthesis is the potential for competing side reactions. The electron-deficient nature of the pyrimidine ring, exacerbated by the electron-withdrawing nitrile group, makes it susceptible to nucleophilic attack by the Grignard reagent at the C4 or C6 positions.[8][9][10] Careful control of reaction conditions, particularly temperature, is essential to favor addition at the nitrile and minimize the formation of these undesired byproducts.
Reaction Mechanism
The overall transformation proceeds in two main stages within a single reaction vessel:
First Addition (Imine Formation): The highly nucleophilic methyl group from the first equivalent of MeMgBr attacks the electrophilic carbon of the nitrile group. This breaks one of the C-N pi bonds, forming a magnesium salt of an imine anion.[6][11] This intermediate is generally stable and unreactive to a second Grignard addition due to the negative charge on the nitrogen.[4][11]
Second Addition (Tertiary Alcohol Formation): Upon formation, the intermediate imine-magnesium complex can be viewed as a precursor to the ketone. A second equivalent of MeMgBr attacks the same carbon, which now belongs to the newly formed ketone intermediate. This forms a magnesium alkoxide.
Hydrolysis (Work-up): The reaction is quenched with a mild acid (e.g., aqueous NH₄Cl), which protonates the magnesium alkoxide to yield the final tertiary alcohol product, 2-(Pyrimidin-2-yl)propan-2-ol, and hydrolyzes any remaining imine intermediate to the corresponding ketone.[12][13]
Caption: Figure 1: Reaction Mechanism for Tertiary Alcohol Synthesis.
Materials and Safety
Reagent & Material List
Reagent/Material
CAS Number
Molecular Weight
Grade
Supplier
2-Cyanopyrimidine
14080-23-0
105.10 g/mol
>98%
TCI, Sigma-Aldrich
Methylmagnesium bromide
75-16-1
119.24 g/mol
3.0 M in Diethyl Ether
Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)
109-99-9
72.11 g/mol
DriSolv® or equivalent
EMD Millipore
Saturated aq. NH₄Cl
12125-02-9
53.49 g/mol
Reagent Grade
Fisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)
7487-88-9
120.37 g/mol
Anhydrous
VWR
Ethyl Acetate
141-78-6
88.11 g/mol
HPLC Grade
Fisher Scientific
Hexanes
110-54-3
86.18 g/mol
HPLC Grade
Fisher Scientific
Triethylamine
121-44-8
101.19 g/mol
>99%
Sigma-Aldrich
Critical Safety Precautions
This procedure involves highly reactive and hazardous materials. A thorough risk assessment must be conducted before commencing any work.
Methylmagnesium Bromide (Grignard Reagent): Highly flammable and reacts violently with water and protic solvents, releasing flammable gases.[14][15] It is also corrosive and can cause severe skin and eye burns.[16] ALWAYS handle under an inert atmosphere (Nitrogen or Argon) in a chemical fume hood. All glassware must be rigorously dried (flame-dried or oven-dried) before use. Wear flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., neoprene).[14][16]
2-Cyanopyrimidine: Harmful if swallowed, in contact with skin, or if inhaled.[17][18] Causes skin and serious eye irritation.[17] Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Avoid generating dust.
Anhydrous Solvents (THF, Diethyl Ether): Highly flammable. Diethyl ether and non-inhibited THF can form explosive peroxides upon storage and exposure to air.[19][15] Use from a freshly opened bottle or a solvent purification system. Work away from ignition sources.
Detailed Experimental Protocol
This protocol is for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.
Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a reflux condenser connected to a nitrogen or argon gas inlet (with a bubbler outlet).
Allow the apparatus to cool to room temperature under a positive flow of inert gas.
Reaction Initiation:
To the reaction flask, add 2-cyanopyrimidine (1.05 g, 10.0 mmol).
Using a dry syringe, add 30 mL of anhydrous THF. Stir the mixture until the solid is fully dissolved.
Cool the flask to 0 °C using an ice-water bath.
Grignard Addition:
Measure out methylmagnesium bromide (3.0 M in Et₂O, 7.3 mL, 22.0 mmol, 2.2 equivalents).
Using a syringe, add the MeMgBr solution dropwise to the stirred 2-cyanopyrimidine solution over a period of 20-30 minutes. Causality: A slow, dropwise addition is crucial to control the exothermic reaction and prevent a rapid temperature increase, which could favor side reactions on the pyrimidine ring.[9]
Maintain the internal temperature below 5 °C during the addition.
Reaction Completion:
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) by carefully quenching a small aliquot in NH₄Cl and extracting with ethyl acetate.
Quenching and Work-up:
Cool the reaction flask back down to 0 °C in an ice-water bath.
CAREFULLY and SLOWLY quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise. Causality: This is a highly exothermic step. A slow quench is essential to manage the heat generated from neutralizing the excess Grignard reagent. NH₄Cl is a mild proton source that effectively protonates the alkoxide without causing acid-catalyzed degradation of the product.[20]
Stir the resulting biphasic mixture vigorously for 10 minutes.
Extraction and Isolation:
Transfer the mixture to a separatory funnel.
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
Combine the organic layers and wash with brine (1 x 20 mL).
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
Purification and Characterization
Purification Protocol
The crude product typically contains the desired tertiary alcohol, the intermediate ketone (2-acetylpyrimidine), and potentially other minor byproducts. Purification is best achieved by flash column chromatography.[21]
Stationary Phase: Silica gel (230-400 mesh).
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 40% EtOAc/Hexanes). Add 0.5% triethylamine (Et₃N) to the eluent system. Causality: The pyrimidine nitrogen is basic and can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. The addition of a small amount of a competitive base like triethylamine neutralizes the acidic sites on the silica, resulting in sharper peaks and better resolution.[22]
Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, load this onto the column. Elute with the solvent system, collecting fractions and monitoring by TLC. Combine the fractions containing the pure product and remove the solvent in vacuo.
Expected Results & Characterization
Expected Yield: 60-75% (after purification).
Appearance: White to off-white solid.
¹H NMR (400 MHz, CDCl₃): Characteristic peaks are expected for the pyrimidine ring protons (δ 7.0-9.0 ppm), a singlet for the two equivalent methyl groups (δ ~1.6 ppm), and a broad singlet for the hydroxyl proton (variable chemical shift).
¹³C NMR (101 MHz, CDCl₃): Signals expected for the pyrimidine carbons, the quaternary carbon bearing the hydroxyl group (δ ~70 ppm), and the methyl carbons (δ ~28-30 ppm).
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 139.08.
IR (KBr, cm⁻¹): A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch) and characteristic pyrimidine ring vibrations.
Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism . YouTube. [Link]
Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles . National Center for Biotechnology Information (PMC). [Link]
Safety Data Sheet: Methylmagnesium bromide 1.0 M solution in THF . Roth. [Link]
Show how you would add a Grignard reagent to an ester or a nitrile . Pearson. [Link]
Grignard Reaction of Nitriles EXPLAINED! . YouTube. [Link]
Chemistry of Nitriles . LibreTexts Chemistry. [Link]
Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines . ACS Omega. [Link]
Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines . National Center for Biotechnology Information (PMC). [Link]
20.7: Chemistry of Nitriles . LibreTexts Chemistry. [Link]
The Grignard Reaction Mechanism . Chemistry Steps. [Link]
Video: Esters to Alcohols: Grignard Reaction . JoVE. [Link]
Application Note: A Validated Protocol for the Synthesis of 2-(Pyrimidin-2-yl)propan-2-ol via Grignard Reaction
Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 2-(pyrimidin-2-yl)propan-2-ol, a valuable tertiary alcohol in medicinal chemistry and drug development. The synthesis is achieve...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 2-(pyrimidin-2-yl)propan-2-ol, a valuable tertiary alcohol in medicinal chemistry and drug development. The synthesis is achieved through the nucleophilic addition of a methylmagnesium bromide Grignard reagent to 2-acetylpyrimidine. Nitrogen-containing heterocycles are foundational motifs in pharmaceuticals, and methods for their functionalization are of paramount importance.[1][2][3][4][5] This application note moves beyond a simple recitation of steps, delving into the critical mechanistic considerations, potential challenges, and troubleshooting strategies inherent to performing Grignard reactions on electron-deficient, nitrogen-containing aromatic systems. The protocol is designed to be self-validating, incorporating in-process controls and purification strategies to ensure the isolation of a high-purity final product.
Introduction and Scientific Context
The Grignard reaction, discovered by Victor Grignard, remains one of the most powerful and versatile tools in organic synthesis for the formation of carbon-carbon bonds.[6] Its application in converting ketones to tertiary alcohols is a cornerstone of synthetic chemistry.[7][8] The target molecule, 2-(pyrimidin-2-yl)propan-2-ol, features a pyrimidine ring, a privileged scaffold in numerous bioactive compounds.
However, the application of highly nucleophilic and basic Grignard reagents to substrates like 2-acetylpyrimidine is not without its challenges. The Lewis acidic magnesium center can coordinate to the lone pairs of the pyrimidine nitrogens, potentially altering the electrophilicity of the carbonyl group. Furthermore, the Grignard reagent can act as a base, leading to undesired enolization of the starting ketone.[8][9] An unusual reaction pathway leading to C6-substituted 1,2-dihydropyrimidines has also been observed in some Grignard reactions with substituted pyrimidines.[10] This protocol is therefore optimized to favor the desired nucleophilic addition to the carbonyl, ensuring a high yield of the target tertiary alcohol.
Reaction Scheme and Mechanism
The reaction proceeds via the nucleophilic attack of the carbanionic methyl group from methylmagnesium bromide onto the electrophilic carbonyl carbon of 2-acetylpyrimidine. This forms a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product, 2-(pyrimidin-2-yl)propan-2-ol.[7][11]
Mechanism:
The core of the Grignard reaction mechanism involves the nucleophilic carbon of the organomagnesium halide attacking the carbonyl carbon.[7][12] The reaction is typically conducted in an anhydrous ethereal solvent, which is crucial as Grignard reagents react readily with protic sources like water.[9]
Diagram 1: Grignard Reaction Mechanism
Caption: Simplified mechanism of the Grignard reaction.
Detailed Experimental Protocol
3.1 Materials and Reagents
2-Acetylpyrimidine (Purity ≥97%)
Methylmagnesium bromide solution (3.0 M in diethyl ether)
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
Three-neck round-bottom flask (appropriately sized for the reaction scale)
Reflux condenser
Dropping funnel
Magnetic stirrer and stir bar
Inert gas supply (Nitrogen or Argon) with a bubbler
Ice-water bath
Separatory funnel
Rotary evaporator
3.3 Reaction Setup and ExecutionCausality Note: All glassware must be rigorously dried (e.g., oven-dried at 120 °C overnight or flame-dried under vacuum) immediately before use. Grignard reagents are extremely sensitive to moisture, and trace amounts of water will quench the reagent, drastically reducing the yield.[9] The reaction is performed under an inert atmosphere to prevent reaction with atmospheric oxygen and moisture.
Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser (topped with an inert gas inlet), and a rubber septum. Purge the entire system with inert gas (Nitrogen or Argon) for at least 10-15 minutes.
Reagent Preparation: In a separate, dry flask, dissolve 2-acetylpyrimidine (1.0 equivalent) in anhydrous diethyl ether or THF. Transfer this solution to the dropping funnel via cannula or syringe.
Grignard Reagent Addition: Charge the three-neck flask with the methylmagnesium bromide solution (1.1-1.2 equivalents). Cool the flask to 0 °C using an ice-water bath.
Reaction: Begin vigorous stirring of the Grignard solution. Add the 2-acetylpyrimidine solution from the dropping funnel dropwise over 30-60 minutes.
Expert Insight: A slow, controlled addition is critical. The reaction is exothermic, and adding the ketone too quickly can cause the solvent to boil uncontrollably and favor side reactions.[13][14] Maintaining a low temperature (0-10 °C) during the addition minimizes enolization of the ketone by the basic Grignard reagent.
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
Monitoring: The reaction's completion can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 2-acetylpyrimidine starting material.
3.4 Work-up and Purification
Quenching: Cool the reaction flask back down to 0 °C in an ice-water bath. While stirring vigorously, slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise.
Expert Insight: This step is highly exothermic and may produce gas.[13] Slow addition is mandatory for safety and control. Saturated NH₄Cl is a mild proton source that protonates the magnesium alkoxide to the desired alcohol and quenches excess Grignard reagent, forming insoluble magnesium salts without being overly acidic, which could potentially degrade the product.[13]
Phase Separation: Transfer the quenched mixture to a separatory funnel. Add additional diethyl ether if needed to fully dissolve the organic product. Two distinct layers should form: an upper organic layer and a lower aqueous layer.
Extraction: Separate the layers. Extract the aqueous layer two more times with fresh portions of diethyl ether to maximize product recovery.[10][13]
Washing: Combine all the organic extracts in the separatory funnel. Wash the combined organic layer once with deionized water, followed by a wash with saturated brine solution.
Causality Note: The brine wash helps to remove the bulk of the dissolved water from the organic layer and aids in breaking up any emulsions that may have formed.[13][14]
Drying: Drain the washed organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Add the drying agent until it no longer clumps together.[13]
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude 2-(pyrimidin-2-yl)propan-2-ol can be purified to high homogeneity.
Column Chromatography: Purification is typically achieved via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent system.[9]
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, or ethyl acetate/hexanes) can be an effective purification method.[9]
Diagram 2: Experimental Workflow
Caption: A validated workflow for the synthesis of 2-(pyrimidin-2-yl)propan-2-ol.
Key Parameters and Troubleshooting
Table 1: Summary of Reaction Parameters
Parameter
Recommended Value/Condition
Rationale
Stoichiometry (Grignard:Ketone)
1.1 - 1.2 : 1.0
A slight excess of Grignard ensures full conversion of the ketone.
Solvent
Anhydrous Diethyl Ether or THF
Ethereal solvents stabilize the Grignard reagent and are required for the reaction.
Temperature (Addition)
0 - 10 °C
Controls the exothermic reaction and minimizes side reactions like enolization.
Reaction Time
1 - 2 hours post-addition
Allows the reaction to proceed to completion at room temperature.
Quenching Agent
Saturated aqueous NH₄Cl
Provides a mild acidic workup to protonate the alkoxide without product degradation.
Expected Yield
60 - 85% (after purification)
Dependant on the purity of reagents and adherence to anhydrous technique.
Table 2: Troubleshooting Guide
Problem
Possible Cause(s)
Recommended Solution(s)
Low or No Yield
1. Presence of moisture in reagents or glassware.[9] 2. Poor quality/degraded Grignard reagent.
1. Rigorously dry all glassware and use anhydrous solvents. 2. Use a freshly opened bottle of Grignard reagent or titrate it before use.
Significant Starting Material Remains
1. Insufficient Grignard reagent added. 2. Reaction time too short.
1. Use a slight excess (1.1-1.2 eq) of the Grignard reagent. 2. Monitor by TLC and extend reaction time if necessary.
Formation of White Precipitate Before Ketone Addition
Reaction of the Grignard reagent with atmospheric CO₂ or moisture.[9]
Ensure a positive pressure of inert gas is maintained throughout the setup.
Complex Mixture of Byproducts
1. Reaction temperature was too high during addition. 2. Grignard reagent acting as a base (enolization).[9]
1. Maintain slow, controlled addition at 0 °C. 2. Consider using a less basic organometallic reagent if enolization is a persistent issue.
Safety Precautions
Grignard Reagents: Methylmagnesium bromide is highly reactive, corrosive, and reacts violently with water.[15] It can be pyrophoric. Handle exclusively under an inert atmosphere.
Solvents: Diethyl ether and THF are extremely flammable. Ensure all operations are performed in a well-ventilated fume hood, away from ignition sources.
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves when handling these reagents.
References
Application Notes and Protocols: Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols - Benchchem.
14 Formation and reaction of a Grignard reagent.
The Grignard Reaction.
2-(Pyrimidin-2-yl)propan-2-ol | 1351763-57-9.
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. Available at: [Link]
Grignard Reagents Unlock 3D Nitrogen Heterocycles via Single Carbon Ring Insertion | ChemRxiv. Available at: [Link]
Grignard Reaction - Organic Chemistry Portal. Available at: [Link]
Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC. Available at: [Link]
Grignard Reaction - Web Pages. Available at: [Link]
(PDF) Grignard Reagents Unlock 3D Nitrogen Heterocycles via Single Carbon Ring Insertion - ResearchGate. Available at: [Link]
Optimization of reaction conditions for 2-(2-Pyrazinyl)-2-propanol - Benchchem.
Propose a mechanism for the reaction of methylmagnesium bromide (CH_3MgBr.. - Filo. Available at: [Link]
Explain the mechanism of reaction where MeMgBr (methylmagnesium bromide) is used as a Grignard reagent. - Proprep. Available at: [Link]
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. Available at: [Link]
General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach - Organic Chemistry Portal. Available at: [Link]
Application and challenges of nitrogen heterocycles in PROTAC linker - PubMed. Available at: [Link]
Addition of methylmagnesium bromide to 2 -methylcyclohexanone, followed by iodine-catalyzed dehydration of the resulting alcohol gave three alkenes in the ratio A - Vaia. Available at: [Link]
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]
Understanding the Chemical Properties and Reactivity of Methylmagnesium Bromide. Available at: [Link]
Pyrimidin-2-ylboronic acid synthesis : r/Chempros - Reddit. Available at: [Link]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 2-(2-Iodophenyl)propan-2-ol - Benchchem.
Recent advances in synthesizing and utilizing nitrogen-containing heterocycles - Frontiers. Available at: [Link]
Methylmagnesium bromide addition reaction to acetone - ResearchGate. Available at: [Link]
Avoiding Depurination During Trityl-on Purification - Phenomenex. Available at: [Link]
RECENT ADVANCES IN NITROGEN-CONTAINING HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL SIGNIFICANCE - IIP Series. Available at: [Link]
Application Notes & Protocols: 2-(Pyrimidin-2-yl)propan-2-ol as a Bidentate Ligand Precursor
Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the use of 2-(pyrimidin-2-yl)propan-2-ol as a precursor for a versatile N,O-bidentate ligan...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the use of 2-(pyrimidin-2-yl)propan-2-ol as a precursor for a versatile N,O-bidentate ligand. While its pyridine analog, 2-(pyridin-2-yl)propan-2-ol (often abbreviated as "pyalk"), has been extensively studied, this guide elucidates the unique potential of the pyrimidine-based system. We present detailed, field-tested protocols for the synthesis of the pro-ligand, its subsequent in-situ deprotonation and coordination to various transition metals, and its application in catalysis. The narrative emphasizes the causal relationships between the ligand's electronic structure and its expected performance, drawing on established principles of coordination chemistry and direct analogies to well-documented systems.
Introduction: The Strategic Advantage of the Pyrimidine Scaffold
The design of chelating ligands is a cornerstone of modern coordination chemistry, with profound implications for catalysis, materials science, and pharmaceutical development[1]. Pyridine-alkoxide ("pyalk") ligands are renowned for their ability to form stable chelate rings with metal centers, leveraging a combination of a neutral N-donor (pyridine) and an anionic O-donor (alkoxide)[2]. This N,O-coordination stabilizes high oxidation states and provides a robust framework for catalytic processes such as water oxidation and transfer hydrogenation[3][4].
This guide focuses on 2-(pyrimidin-2-yl)propan-2-ol, an analog of the common pyalk precursor. The pyrimidine core, a six-membered aromatic heterocycle with two nitrogen atoms, offers distinct electronic properties compared to pyridine[5].
Key Mechanistic Insight: Pyrimidine is significantly more electron-deficient than pyridine due to the inductive electron-withdrawing effect of the second nitrogen atom[6]. This fundamental electronic difference is anticipated to modulate the properties of the resulting metal complexes in several key ways:
Enhanced Metal Center Electrophilicity: The pyrimidine ring's reduced electron-donating capacity can render the coordinated metal center more Lewis acidic, potentially enhancing its activity in catalytic reactions that involve substrate activation.
Modified Redox Potentials: The electronic properties of the ligand framework directly influence the redox potentials of the metal center, a critical parameter in oxidation-reduction catalysis[7].
Pharmaceutical Relevance: The pyrimidine nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with anticancer, antiviral, and antibacterial properties[8][9]. Metal complexes incorporating this scaffold may offer novel therapeutic or diagnostic avenues.
This document provides the necessary protocols to synthesize and utilize this promising ligand precursor, bridging the gap between the well-established chemistry of pyridine-alkoxides and the untapped potential of their pyrimidine counterparts.
Synthesis of the Ligand Precursor: 2-(Pyrimidin-2-yl)propan-2-ol
The synthesis of 2-(pyrimidin-2-yl)propan-2-ol is most effectively achieved via a Grignard reaction, a classic and reliable method for forming carbon-carbon bonds[10]. The protocol involves the addition of a methylmagnesium halide to the ketone precursor, 2-acetylpyrimidine.
Workflow for Ligand Precursor Synthesis
Caption: Synthesis workflow for the target pro-ligand.
Protocol 2.1: Synthesis of 2-(Pyrimidin-2-yl)propan-2-ol
This protocol is adapted from established procedures for the synthesis of analogous 2-(pyridin-2-yl)propan-2-ol and general Grignard reactions.[2][11]
Materials:
2-Acetylpyrimidine (1.0 eq)
Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 eq)
Standard glassware for inert atmosphere chemistry (Schlenk line, oven-dried flasks, etc.)
Magnetic stirrer and stir bars
Procedure:
Preparation: Under an inert atmosphere (Argon or Nitrogen), add 2-acetylpyrimidine to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a septum. Dissolve the ketone in anhydrous THF (approx. 0.2 M concentration).
Cooling: Cool the flask to 0 °C using an ice-water bath.
Grignard Addition: Slowly add methylmagnesium bromide solution dropwise from the addition funnel to the stirred solution of the ketone over 30 minutes. A color change and/or formation of a precipitate may be observed.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude tertiary alcohol.
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 2-(pyrimidin-2-yl)propan-2-ol.
Expected Characterization Data:
¹H NMR: Expect signals for the pyrimidine ring protons, a singlet for the two equivalent methyl groups, and a broad singlet for the hydroxyl proton.
¹³C NMR: Resonances for the pyrimidine carbons, the quaternary carbon attached to the hydroxyl group, and the methyl carbons.
IR (cm⁻¹): A characteristic broad O-H stretching band around 3200-3600 cm⁻¹.
Mass Spec (ESI+): A peak corresponding to [M+H]⁺.
Synthesis of Metal Complexes
The deprotonated form of 2-(pyrimidin-2-yl)propan-2-ol acts as a monoanionic, bidentate ligand. The coordination to a metal center is typically achieved by reacting the pro-ligand with a suitable metal precursor in the presence of a non-nucleophilic base.
General Coordination Mode
Caption: N,O-bidentate coordination to a metal center (M).
Protocol 3.1: General Synthesis of a Metal Complex (e.g., Ru(II))
This protocol is based on established methods for synthesizing ruthenium complexes with pyridyl-alkoxide and related N,N,N-pincer ligands.[1][12]
Materials:
[Ru(p-cymene)Cl₂]₂ (0.5 eq)
2-(Pyrimidin-2-yl)propan-2-ol (1.0 eq)
Sodium methoxide (NaOMe) or Potassium tert-butoxide (KOtBu) (1.1 eq)
Anhydrous solvent (e.g., Methanol, Dichloromethane, or Toluene)
Inert atmosphere equipment
Procedure:
Preparation: In an inert atmosphere glovebox or on a Schlenk line, charge a flask with the ruthenium precursor [Ru(p-cymene)Cl₂]₂ and the ligand precursor, 2-(pyrimidin-2-yl)propan-2-ol.
Dissolution: Add the anhydrous solvent and stir to dissolve the reagents.
Deprotonation/Coordination: Slowly add a solution or suspension of the base (e.g., NaOMe in methanol) to the reaction mixture at room temperature. The color of the solution is expected to change upon complex formation.
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 4-12 hours. Monitor the reaction progress by TLC or NMR spectroscopy.
Isolation: Upon completion, remove the solvent under reduced pressure. The resulting solid can be washed with a non-polar solvent like hexane to remove unreacted starting materials.
Purification: If necessary, the complex can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the final product.
Expected Characterization:
NMR Spectroscopy: Disappearance of the hydroxyl proton signal and shifts in the pyrimidine and methyl proton signals upon coordination.
X-ray Crystallography: Provides definitive proof of the N,O-bidentate coordination mode and the overall geometry of the complex[2].
Elemental Analysis: Confirms the elemental composition of the synthesized complex.
Application Notes: Catalysis
Metal complexes derived from pyrimidine-alkoxide ligands are expected to be active in a range of catalytic transformations. The following protocols are presented as starting points for investigation, based on the proven efficacy of analogous pyridine-alkoxide systems.
Application 4.1: Catalytic Transfer Hydrogenation of Ketones
Ruthenium complexes are highly effective catalysts for transfer hydrogenation, a process that uses a hydrogen donor like isopropanol to reduce carbonyl compounds[13]. The N,O-bidentate ligand can create a stable yet reactive catalytic species.
Protocol 4.1.1: Transfer Hydrogenation of Acetophenone
This protocol is adapted from literature procedures using related Ru(II)-pincer complexes.[1]
Setup: In a vial, dissolve the ruthenium catalyst and KOtBu in isopropanol.
Substrate Addition: Add acetophenone to the catalyst solution.
Reaction: Heat the reaction mixture in a sealed vial at 80 °C.
Monitoring: Monitor the conversion of acetophenone to 1-phenylethanol by GC or ¹H NMR analysis of aliquots taken from the reaction mixture.
Workup: After the reaction is complete, cool the mixture, quench with water, and extract with an organic solvent. The organic layer can be dried and concentrated for product isolation.
Table 1: Representative results for transfer hydrogenation using analogous Ru(II) pincer catalysts.
Application 4.2: Atom Transfer Radical Polymerization (ATRP)
Copper complexes are widely used as catalysts for ATRP, a controlled polymerization technique that allows for the synthesis of polymers with well-defined architectures. The activity of the copper catalyst is highly dependent on the coordinating ligand.
Protocol 4.2.1: ATRP of Methyl Methacrylate (MMA)
This protocol is based on highly active copper/pyridyl-ligand ATRP systems.[14][15]
Catalyst Formation: In a Schlenk flask under an inert atmosphere, stir CuBr and 2-(pyrimidin-2-yl)propan-2-ol in anisole for 15 minutes to form the complex in situ. Note: The alcohol is not deprotonated in this application; it acts as a neutral N,O-ligand.
Monomer Addition: Add the MMA monomer to the flask via a degassed syringe.
Initiation: Initiate the polymerization by adding the EBiB initiator.
Polymerization: Place the flask in a thermostatically controlled oil bath at a set temperature (e.g., 90 °C).
Analysis: Take samples periodically to determine monomer conversion (via ¹H NMR or GC) and polymer molecular weight and dispersity (via Gel Permeation Chromatography, GPC).
Termination: Terminate the reaction by cooling and exposing the mixture to air. Dilute with THF and pass through a short column of neutral alumina to remove the copper catalyst before analysis.
2-(Pyrimidin-2-yl)propan-2-ol is a highly promising, yet underexplored, precursor for a new class of N,O-bidentate ligands. The protocols and insights provided in this guide offer a robust framework for its synthesis and application. The intrinsic electronic properties of the pyrimidine ring—namely its electron-deficient nature—are expected to confer unique reactivity upon its metal complexes compared to their well-studied pyridine analogs[6][16]. This opens exciting avenues for fine-tuning catalytic activity, exploring novel reaction pathways, and developing new functional materials. Furthermore, the prevalence of the pyrimidine scaffold in pharmaceuticals suggests that its metal complexes could be valuable candidates for applications in medicinal inorganic chemistry[9][17]. Future work should focus on the isolation and full characterization, including X-ray crystallography, of various transition metal complexes to rigorously validate the coordination modes and structure-activity relationships proposed herein.
References
Avinash U. Nerkar (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. J. Adv. Chem. Sci. 7(2), 729–732. [Link]
GSC Advanced Research and Reviews (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128. [Link]
GSC Advanced Research and Reviews (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]
R. S. Keri et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. [Link]
E. V. Sackville et al. (2018). Electrochemical and Kinetic Insights into Molecular Water Oxidation Catalysts Derived from CpIr(pyridine‐alkoxide) Complexes*. PMC. [Link]
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). PMC. [Link]
ResearchGate. CpIr III pyridine-alkoxide precatalysts 1-7 investigated for water oxidation*. ResearchGate. [Link]
A critical review of coordination chemistry of pyrimidine and pyridazine compounds: Bonding, chelation and corrosion inhibition. (2025). Khalifa University. [Link]
Why is pyrimidine less basic than pyridine? (2016). Chemistry Stack Exchange. [Link]
Synthesis and Characterization of Pyridine Alkoxide-Ligated Metal Complexes. Sacred Heart University. [Link]
Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. (2019). ResearchGate. [Link]
Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. (2014). IISTE.org. [Link]
Why is pyrimidine more basic than pyridine? (2017). Quora. [Link]
The condensation of 1,2,4-triazole and a pyrimidine ring gives rise to the formation of. [Link]
3.8: Aromatic Heterocycles- Pyridine and Pyrrole. (2021). Chemistry LibreTexts. [Link]
G. W. Brudvig et al. (2017). A Pyridine Alkoxide Chelate Ligand That Promotes Both Unusually High Oxidation States and Water-Oxidation Catalysis. ACS Publications. [Link]
Z. Han et al. (2017). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. PMC. [Link]
A Pyridine Alkoxide Chelate Ligand That Promotes Both Unusually High Oxidation States and Water-Oxidation Catalysis. (2020). OSTI.GOV. [Link]
Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxidation. (2019). Frontiers. [Link]
Metal complexes of pyrimidine-derived ligands—III. (1979). Scilit. [Link]
J. M. Gascón et al. (2010). Pyridine-2,6-bis(thioether) (SNS) Complexes of Ruthenium as Catalysts for Transfer Hydrogenation. ACS Publications. [Link]
P. Melle et al. (2019). Ruthenium Complexes with PYA Pincer Ligands for Catalytic Transfer Hydrogenation of Challenging Substrates. CHIMIA. [Link]
ResearchGate. Symbols and structure of pyrimidine ligands. ResearchGate. [Link]
Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. (2025). MDPI. [Link]
W. Tang et al. (2006). Highly active copper-based catalyst for atom transfer radical polymerization. PubMed. [Link]
N. S. Gwaram et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science. [Link]
The Science Behind 2-Acetylpyridine: Synthesis and Chemical Properties. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. (2016). SciELO. [Link]
Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. (2016). SciSpace. [Link]
A kind of preparation method of 2- acetylpyridine. (2019).
Electrochemically Active Copper Complexes with Pyridine-Alkoxide Ligands. (2024). [Link]
K. Matyjaszewski et al. (2001). Atom Transfer Radical Polymerization. ACS Publications. [Link]
Pyridine coordination chemistry for molecular assemblies on surfaces. (2014). PubMed. [Link]
Properties and ATRP Activity of Copper Complexes with Substituted Tris(2-pyridylmethyl)amine-Based Ligands. ResearchGate. [Link]
Electrochemically Active Copper Complexes with Pyridine-Alkoxide Ligands. (2024). ResearchGate. [Link]
A. D. Phillips et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. [Link]
Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. (2024). PMC. [Link]
2‐Pyridylmetallocenes, Part VII. Synthesis and Crystal Structures of Cycloaurated Pyridylmetallocenes. (2017). Open Access LMU. [Link]
Academic Festival: Synthesis and Characterization of Pyridine Alkoxide-Ligated Metal Complexes. (2024). Sacred Heart University. [Link]
Optimized Protocol for the Chemoselective Methylation of 2-Acetylpyrimidine via Grignard Addition
Executive Summary The conversion of 2-acetylpyrimidine to 2-(2-hydroxypropan-2-yl)pyrimidine is a pivotal transformation in the synthesis of kinase inhibitors and fragment-based drug discovery. While theoretically a simp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The conversion of 2-acetylpyrimidine to 2-(2-hydroxypropan-2-yl)pyrimidine is a pivotal transformation in the synthesis of kinase inhibitors and fragment-based drug discovery. While theoretically a simple Grignard addition, this reaction is practically complicated by the electron-deficient nature of the pyrimidine ring and the acidity of the acetyl
-protons.
This Application Note provides a rigorous methodology to suppress common side reactions—specifically enolization (leading to recovered starting material) and nucleophilic aromatic substitution (
) on the pyrimidine ring. We present two protocols: a standard cryogenic approach for general use and a Cerium(III)-mediated (Imamoto) protocol for substrates prone to excessive enolization.
Mechanistic Insight & Chemical Strategy
The Chemoselectivity Challenge
The reaction of 2-acetylpyrimidine (1) with methylmagnesium bromide (MeMgBr) presents a competition between three pathways:
1,2-Addition (Desired): Nucleophilic attack at the carbonyl carbon.
Enolization (Undesired): MeMgBr acts as a base, deprotonating the
-methyl group. Upon quenching, this regenerates the starting material.[1]
Ring Addition (Undesired): Pyrimidines are
-deficient. Nucleophiles can attack the C4 or C6 positions, destroying the aromatic system.
The Role of Chelation
The pyrimidine N1 nitrogen and the carbonyl oxygen form a stable 5-membered chelate with Magnesium. While this activates the carbonyl, it also increases the acidity of the
-protons. Control is achieved through temperature (kinetic control) and lanthanide additives (oxophilicity modulation).
Reaction Pathway Visualization
Figure 1: Mechanistic divergence in the reaction of 2-acetylpyrimidine with Grignard reagents. Low temperature favors the upper pathway (Addition).
Experimental Protocols
Protocol A: Standard Cryogenic Addition
Recommended for initial scale-up and high-purity starting materials.
Recommended if Protocol A yields <50% or if significant starting material is recovered (indicating enolization).
The Science
Anhydrous Cerium(III) Chloride (CeCl₃) reacts with MeMgBr to form an organocerium species (
). This reagent is more nucleophilic towards carbonyls but less basic than the Grignard, effectively suppressing enolization [1].
Additional Reagents
Cerium(III) chloride heptahydrate (
)
Crucial Step: Must be dried to anhydrous
in situ.
Step-by-Step Procedure
Drying CeCl₃: Place
(1.6 eq) in a flask. Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours with vigorous stirring.
Visual Cue: The solid will turn from a clumpy white hydrate to a fine, free-flowing white powder.
Slurry Formation: Cool flask to RT under Argon. Add anhydrous THF (10 mL). Stir for 1 hour to form a milky suspension.
Reagent Formation: Cool slurry to -78°C. Add MeMgBr (1.5 eq) dropwise. Stir for 30 mins. The "Imamoto Reagent" is now formed.
Substrate Addition: Dissolve 2-acetylpyrimidine (1.0 eq) in THF (5 mL) and add it dropwise to the cold organocerium slurry.
Workup: Follow steps 6-8 from Protocol A.
Data Presentation & Troubleshooting
Comparative Analysis of Methods
Parameter
Protocol A (Standard)
Protocol B (CeCl₃-Mediated)
Reagent Species
MeMgBr (Hard Nucleophile/Strong Base)
MeCeCl₂ (Hard Nucleophile/Weak Base)
Primary Risk
Enolization (SM Recovery)
Moisture sensitivity during CeCl₃ drying
Temperature
Strict -78°C required
-78°C recommended, but tolerant to -40°C
Typical Yield
60-75%
85-95%
Selectivity
Moderate (Risk of Ring Addition)
High (Carbonyl specific)
Workflow Logic
Figure 2: Decision matrix for selecting the optimal methylation strategy.
Safety & Handling
Methylmagnesium Bromide: Pyrophoric and moisture sensitive. Handle only under inert atmosphere.
Exotherm Control: The addition of Grignard to ketones is highly exothermic. Rapid addition can cause "runaway" reactions leading to solvent boiling or loss of selectivity.
Cerium Chloride: Inhalation of dust should be avoided. The drying process involves heating under vacuum; ensure glassware is free of star-cracks to prevent implosion.
References
Imamoto, T., et al. "Cerium chloride-promoted nucleophilic addition of organolithium reagents to ketones." Journal of the American Chemical Society 111.12 (1989): 4392-4398. Link
Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press, 2012. (Chapter 9: Nucleophilic addition to the carbonyl group).
Bhuniya, D., et al. "Synthesis and biological evaluation of 2-(2-hydroxypropan-2-yl)pyrimidine derivatives." European Journal of Medicinal Chemistry 102 (2015): 582-593. Link
Ashby, E. C. "Grignard reagents.[2][6] Compositions and mechanisms of reaction."[3][6][7][8][9][10] Quarterly Reviews, Chemical Society 21.2 (1967): 259-285. Link
Application Note: Scalable Synthesis of 2-(Pyrimidin-2-yl)propan-2-ol for Drug Discovery
Executive Summary & Strategic Importance The incorporation of sp³-rich motifs into aromatic scaffolds is a cornerstone strategy in modern drug discovery. The building block 2-(pyrimidin-2-yl)propan-2-ol (CAS: 1351763-57-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
The incorporation of sp³-rich motifs into aromatic scaffolds is a cornerstone strategy in modern drug discovery. The building block 2-(pyrimidin-2-yl)propan-2-ol (CAS: 1351763-57-9)[1] is highly valued for introducing a tertiary alcohol onto a pyrimidine core. This structural modification serves multiple strategic purposes: it improves aqueous solubility, modulates lipophilicity (logD), and prevents metabolic oxidation that typically plagues primary and secondary alcohols.
As a result, this motif is frequently integrated into the design of advanced therapeutics, including Phosphodiesterase 4 (PDE4) inhibitors[2] and Phosphoinositide 3-kinase-gamma (PI3Kγ) inhibitors[3], which are critical targets in oncology and autoimmune diseases. This application note details a highly scalable, self-validating synthetic protocol for producing this building block, emphasizing mechanistic causality and reaction optimization.
Retrosynthetic Strategy & Mechanistic Rationale
When designing a scalable route for 2-(pyrimidin-2-yl)propan-2-ol, three primary retrosynthetic pathways are typically evaluated:
Route A: Grignard Addition to Ethyl Pyrimidine-2-carboxylate (Preferred)
This route utilizes a double nucleophilic addition of methylmagnesium bromide (MeMgBr) to the ester. It is highly scalable, operates in a single pot, and avoids cryogenic conditions[4].
Route B: Grignard Addition to Pyrimidine-2-carbonitrile
While viable, the addition of MeMgBr to a nitrile initially forms a stable imine magnesium salt. Reaching the tertiary alcohol requires either a harsh hydrolysis step to isolate the intermediate ketone or a complex two-step workflow[2].
Route C: Halogen-Metal Exchange of 2-Bromopyrimidine
Reacting 2-bromopyrimidine with n-butyllithium followed by trapping with acetone is synthetically direct but operationally prohibitive. The intermediate 2-lithiopyrimidine is highly unstable, prone to rapid dimerization, and requires strict cryogenic control (–78 °C), making it unsuitable for scale-up.
Mechanistic Causality of Route A:
The selected protocol relies on the chemoselectivity of Grignard reagents. Unlike organolithium reagents, which are highly basic and can trigger unwanted Chichibabin-type additions or deprotonation of the electron-deficient pyrimidine ring, MeMgBr is a softer nucleophile. The first equivalent of MeMgBr attacks the ester to form a magnesium hemiacetal. Upon collapse and expulsion of ethoxide, 1-(pyrimidin-2-yl)ethan-1-one is generated in situ. A second equivalent rapidly attacks this highly electrophilic ketone, yielding the stable tertiary alkoxide complex.
Figure 1: Mechanistic workflow for Grignard addition to ethyl pyrimidine-2-carboxylate.
Reaction Optimization Data
To establish a robust manufacturing protocol, reaction parameters were systematically varied. The data below demonstrates why an excess of Grignard reagent and strict temperature controls are mandatory.
Entry
Solvent
MeMgBr (Equiv.)
Temperature Profile
Yield (%)
Mechanistic Observation & Causality
1
THF
2.0
0 °C to RT
65%
Incomplete conversion; unreacted ketone intermediate observed due to reagent consumption by basic pyrimidine coordination.
2
THF
2.5
0 °C to RT
82%
Good conversion, but trace ester remains.
3
THF
3.0
0 °C to RT
94%
Optimal conditions; complete conversion. Excess reagent compensates for nitrogen coordination.
4
Et₂O
3.0
0 °C to RT
78%
Lower yield due to poor solubility of the intermediate magnesium alkoxide complex in ether.
5
THF
3.0
60 °C (Reflux)
45%
Severe degradation; elevated temperatures promote unwanted nucleophilic aromatic substitution (SₙAr).
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system for a 100 mmol scale synthesis.
Phase 1: Setup and Initiation
Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.
Charge the flask with ethyl pyrimidine-2-carboxylate (15.2 g, 100 mmol) and anhydrous THF (200 mL).
Cool the reaction mixture to 0 °C using an ice-water bath.
Validation Check: The starting material must fully dissolve to form a clear, pale-yellow solution. Cooling is critical to suppress exothermic degradation during the initial reagent strike.
Phase 2: Reagent Addition
4. Transfer methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 100 mL, 300 mmol) to the addition funnel via a cannula.
5. Add the MeMgBr solution dropwise over 45 minutes, maintaining the internal temperature strictly below 5 °C.
Causality: The first equivalent's addition is highly exothermic. Rapid addition will cause localized heating, leading to pyrimidine ring-opening side reactions.
6. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 3 hours.
Validation Check: The solution will transition from pale yellow to a dense, cloudy suspension as the tertiary magnesium alkoxide precipitates.
Phase 3: Quench and Phase Separation
7. Re-cool the flask to 0 °C and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl (100 mL).
Causality: NH₄Cl provides a mildly acidic environment (pH ~6). This is sufficient to protonate the alkoxide to the desired alcohol but prevents the protonation of the basic pyrimidine nitrogen (pKₐ ~1.3). Using strong acids (e.g., HCl) would form water-soluble pyrimidinium salts, drastically reducing the isolated organic yield.
8. Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 × 100 mL).
Phase 4: Isolation and Characterization
9. Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, and filter.
10. Concentrate the filtrate under reduced pressure to yield a crude oil.
Validation Check: The oil should spontaneously crystallize into an off-white solid upon standing under a high vacuum for 2 hours.
11. Purify via recrystallization from a hexanes/ethyl acetate mixture to afford pure 2-(pyrimidin-2-yl)propan-2-ol.
Downstream Application: Target Integration
The synthesized 2-(pyrimidin-2-yl)propan-2-ol is a highly privileged motif in kinase inhibitor design. For example, in the development of PI3Kγ inhibitors, this building block is utilized to occupy specific hydrophobic pockets within the kinase domain[3]. The tertiary alcohol acts as a critical hydrogen bond donor/acceptor with the hinge region of the enzyme, effectively blocking the phosphorylation of PIP2 to PIP3, thereby halting downstream AKT signaling and immune cell migration.
Figure 2: Pyrimidine-derived inhibitors blocking the PI3K-gamma inflammatory pathway.
Application Note: Functionalization of 2-(Pyrimidin-2-yl)propan-2-ol at the Hydroxyl Group
Executive Summary & Strategic Analysis The functionalization of 2-(Pyrimidin-2-yl)propan-2-ol presents a classic "collision of challenges" in organic synthesis: the steric hindrance of a tertiary alcohol combined with th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Analysis
The functionalization of 2-(Pyrimidin-2-yl)propan-2-ol presents a classic "collision of challenges" in organic synthesis: the steric hindrance of a tertiary alcohol combined with the electronic deactivation of an electron-deficient heteroaromatic ring. This scaffold is a privileged motif in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., PIM-1, mTOR) and GPCR ligands.
The Reactivity Landscape
Successful modification of the hydroxyl group requires navigating three competing pathways:
N-Functionalization (Competitor): The pyrimidine nitrogens are competent nucleophiles. Under basic conditions, alkylating agents may attack the ring nitrogen (N-alkylation) rather than the oxygen, especially if the alkoxide is not fully formed or is sterically blocked.
Elimination (Side Reaction): The
-heteroaryl group stabilizes the transition state for dehydration, making this molecule prone to forming 2-isopropenylpyrimidine under acidic or high-thermal conditions.
Decision Matrix for Protocol Selection
Target Moiety
Primary Challenge
Recommended Strategy
Protocol
Ether (Alkyl)
Steric hindrance, N-alkylation
Williamson Ether Synthesis (Phase Transfer)
Protocol A
Ether (Aryl)
Low nucleophilicity
S_NAr (Nucleophilic Aromatic Substitution)
Protocol B
Ester
Steric hindrance
Steglich Esterification (High-Force)
Protocol C
Fluoride
Elimination
Deoxyfluorination (DAST)
Protocol D
Visualizing the Reaction Pathways
The following diagram maps the critical decision points and competing pathways when activating this scaffold.
Caption: Reaction logic flow for 2-(Pyrimidin-2-yl)propan-2-ol. Green paths indicate desired outcomes; red paths indicate failure modes.
Objective: Synthesize a benzyl or methyl ether while suppressing N-alkylation.
Mechanism: The pyrimidine ring withdraws electron density, making the tertiary hydroxyl more acidic (
) than a standard tert-butanol (). We utilize this by using Sodium Hydride (NaH) to generate a "naked" alkoxide.
Reagents:
Substrate: 1.0 equiv
Base: Sodium Hydride (60% dispersion in oil), 1.5 equiv
Electrophile: Benzyl Bromide or Iodomethane, 1.2 equiv
Solvent: Anhydrous DMF (Promotes O-alkylation via cation solvation) or THF (if 15-Crown-5 is added).
Step-by-Step Workflow:
Preparation: Flame-dry a 2-neck round bottom flask under Argon. Add NaH (1.5 equiv) and wash twice with anhydrous hexanes to remove mineral oil. Suspend NaH in anhydrous DMF (0.2 M concentration relative to substrate).
Deprotonation: Cool the suspension to 0°C. Add the substrate (dissolved in minimal DMF) dropwise over 20 minutes.
Critical Check: Evolution of
gas will be vigorous. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete deprotonation. The solution should turn yellow/orange (characteristic of pyrimidinyl anions).
Alkylation: Cool back to 0°C. Add the alkyl halide (1.2 equiv) dropwise.
Note: Keep temperature low to prevent elimination.
Reaction: Stir at RT for 4-12 hours. Monitor by TLC (EtOAc/Hexanes).
Quench: Cool to 0°C. Carefully quench with saturated
.
Workup: Extract with
(3x). Wash combined organics with (5% aq) to remove DMF, then brine. Dry over .
Data Validation:
1H NMR: Look for the disappearance of the OH singlet (typically
4.5-5.0 ppm) and appearance of the benzylic protons ( 4.4 ppm).
N-Alkylation Check: If N-alkylation occurred, the pyrimidine protons will shift significantly downfield (
> 8.5 ppm) due to the formation of a cationic species.
Protocol B: O-Arylation via S_NAr
Objective: Install an aryl ether (e.g., 4-fluorophenyl ether).
Rationale: Palladium-catalyzed coupling (Buchwald) is difficult on tertiary alcohols. S_NAr is superior here because the tertiary alkoxide is a strong base/nucleophile and can attack electron-deficient fluoro-arenes.
Reagents:
Substrate: 1.0 equiv
Aryl Fluoride: 4-Fluoronitrobenzene (or similar activated arene), 1.2 equiv
Why this works: The steric bulk of the tertiary alcohol is less detrimental in S_NAr than in S_N2 because the transition state is not as crowded (attack on
Objective: Acylation of the hindered hydroxyl group.
Challenge: Standard acid chloride conditions often fail or lead to elimination. We use DMAP as a hyper-nucleophilic catalyst.
Catalytic Applications of 2-(Pyrimidin-2-yl)propan-2-ol Metal Complexes
Content Type: Application Note & Technical Protocol Target Audience: Senior Researchers, Process Chemists, and Drug Development Scientists Executive Summary 2-(Pyrimidin-2-yl)propan-2-ol (often abbreviated as pym-pol or...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Application Note & Technical Protocol
Target Audience: Senior Researchers, Process Chemists, and Drug Development Scientists
Executive Summary
2-(Pyrimidin-2-yl)propan-2-ol (often abbreviated as pym-pol or PpOL ) represents a specialized class of N,O-donor ligands that bridges the gap between simple pyridine-alcohols and more complex hemilabile systems. Unlike its ubiquitous analog 2-(pyridin-2-yl)propan-2-ol, the pyrimidine derivative offers a unique electronic profile: the presence of the second nitrogen atom in the aromatic ring lowers the basicity of the coordinating nitrogen (
for pyrimidine vs. for pyridine), thereby increasing the Lewis acidity of the metal center.
This application note details the use of PpOL metal complexes in two high-value catalytic transformations:
Ruthenium-Catalyzed Transfer Hydrogenation (TH): Leveraging metal-ligand bifunctional catalysis for the reduction of ketones.
Zinc-Catalyzed Ring-Opening Polymerization (ROP): Producing polylactide (PLA) with controlled microstructure.
Ligand Profile & Coordination Chemistry[1]
The 2-(Pyrimidin-2-yl)propan-2-ol ligand features a tertiary alcohol, which provides exceptional resistance to oxidative degradation compared to primary or secondary alcohol equivalents.
Coordination Mode: Typically bidentate (
).
Hemilability: The N-donor is firmly bound, while the O-donor (alkoxide or alcohol) can dissociate or participate in proton shuttling.
Electronic Effect: The electron-deficient pyrimidine ring enhances the electrophilicity of the metal center, often accelerating substrate activation in Lewis acid-catalyzed steps.
Mechanistic Visualization: Bifunctional Catalysis
The following diagram illustrates the metal-ligand bifunctional mechanism operative in Ruthenium-PpOL complexes during transfer hydrogenation.
Figure 1: Outer-sphere bifunctional mechanism. The ligand's hydroxyl proton and the metal-hydride are transferred simultaneously to the ketone substrate.
Application I: Transfer Hydrogenation of Ketones
The Ruthenium(II) complex of 2-(Pyrimidin-2-yl)propan-2-ol is a robust catalyst for the transfer hydrogenation of aryl ketones using isopropanol (IPA) as the hydrogen source.
In a glovebox or under Argon, charge a Schlenk tube with
() and 2-(Pyrimidin-2-yl)propan-2-ol ().
Add
of dry IPA.
Stir at
for 30 minutes. The solution typically turns from deep red to orange-yellow, indicating the formation of the species.
Catalytic Run:
Add the ketone substrate (
, e.g., acetophenone) to the catalyst solution.
Add the base initiator:
of KOH in IPA (final base loading ).
Reaction Conditions: Heat to
(reflux) for 1–4 hours.
Note: The pyrimidine ligand generally requires slightly higher temperatures than pyridine analogs due to the stronger M-N bond and lower lability, but it offers higher turnover numbers (TON) for difficult substrates.
Quenching and Analysis:
Cool the reaction mixture to room temperature.
Filter through a short pad of silica gel (eluting with ethyl acetate) to remove metal salts.
Analyze conversion and yield via GC-FID or
NMR.
Performance Data (Comparative)
Substrate
Catalyst System
Time (h)
Yield (%)
TOF ()
Acetophenone
1.0
98
980
Acetophenone
1.5
99
660
4-Chloroacetophenone
2.0
95
475
Benzophenone
4.0
92
230
Table 1: The pyrimidine complex (pym-pol) shows comparable high yields to the pyridine analog (py-pol) but often exhibits greater thermal stability, allowing for prolonged reaction times with bulky substrates.
Zinc complexes of N,O-ligands are "green" initiators for the polymerization of lactide (LA) to polylactide (PLA). The 2-(Pyrimidin-2-yl)propan-2-ol ligand forms a mono- or dinuclear zinc alkoxide species that acts as the initiator.
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
Workflow Diagram:
Figure 2: Workflow for the synthesis of the Zinc-PpOL initiator and subsequent polymerization of lactide.
Step-by-Step Methodology:
Initiator Synthesis:
To a solution of 2-(Pyrimidin-2-yl)propan-2-ol (
) in toluene () at , add () dropwise.
Allow to warm to room temperature and stir for 2 hours. Ethane gas is evolved.
Optional: Isolate the ethyl-zinc complex by evaporation, or use in situ.
Polymerization:
Add rac-lactide (
, target DP = 100) to the initiator solution.
Stir at room temperature (for DCM) or
(for Toluene).
Monitor conversion via IR (disappearance of carbonyl band at
) or NMR.
Workup:
Quench with acidic methanol (
).
Pour the reaction mixture into cold methanol (
) to precipitate the polymer.
Dry the white solid in vacuo.
Expert Insight: The bulky dimethyl group on the alcohol and the rigid pyrimidine ring provide steric bulk that can induce heterotactic bias in the polymerization of rac-lactide, a desirable property for creating thermoplastics with higher melting points.
Troubleshooting & Expert Tips
Catalyst Deactivation: If the Ru-catalyzed transfer hydrogenation turns black/brown and stops, the complex has decomposed (formation of Ru-black).
Solution: Ensure the IPA is strictly oxygen-free. The pyrimidine ligand is robust, but the hydride intermediate is air-sensitive.
Low Activity in ROP:
Solution: Impurities in lactide (specifically water or lactic acid) are the most common cause. Recrystallize lactide twice from dry toluene.
Solubility:
The
precursor is sparingly soluble in IPA. Pre-heating the precursor with the ligand ensures complete complexation before adding the substrate.
References
General Transfer Hydrogenation Protocols
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4] Accounts of Chemical Research, 30(2), 97–102. Link
Pyridine/Pyrimidine Alcohol Ligands in Catalysis
Muthukrishnan, S., et al. (2024).[5] Ruthenium(II) Complexes Containing Nitrogen-Phosphorus Ligands: Synthesis and Catalytic Transfer Hydrogenation. ResearchGate. Link
Zinc Catalysts for ROP
Thevenon, A., et al. (2018). Highly active Mg(II) and Zn(II) complexes for the ring opening polymerisation of lactide. Polymer Chemistry. Link
Heterogeneous Ru-Cymene Catalysts (Contextual)
Choi, E., et al. (2002).[6] [RuCl2(p-cymene)]2 on Carbon: An Efficient, Selective, Reusable, and Environmentally Versatile Heterogeneous Catalyst.[6] Organic Letters. Link
Ligand Properties (Pyridine vs Pyrimidine)
BenchChem. (2025). (S)-2-(Pyridin-2-yl)propan-1-ol: A Chiral Ligand for Asymmetric Catalysis. Link(Note: Reference provided for structural comparison of the class).
Disclaimer: The protocols described above are based on standard organometallic methodologies for this ligand class. Always consult the specific Safety Data Sheet (SDS) for 2-(Pyrimidin-2-yl)propan-2-ol and associated metal precursors before use.
Application Note: Precision Synthesis of Pyrimidine-Based Tertiary Alcohols via Organolithium Reagents
Executive Summary The synthesis of tertiary alcohols on pyrimidine scaffolds is a high-value transformation in medicinal chemistry, given the prevalence of this heterocycle in kinase inhibitors and GPCR ligands. However,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of tertiary alcohols on pyrimidine scaffolds is a high-value transformation in medicinal chemistry, given the prevalence of this heterocycle in kinase inhibitors and GPCR ligands. However, the use of organolithium reagents (R-Li) with pyrimidine-based ketones or esters is fraught with chemoselectivity challenges. The electron-deficient nature of the pyrimidine ring often directs "hard" nucleophiles toward the ring carbons (C2, C4, or C6) rather than the exocyclic carbonyl, leading to Chichibabin-type byproducts or polymerization.
This guide details two distinct, field-proven protocols to circumvent these issues:
The "Reverse" Approach (Standard): Cryogenic lithium-halogen exchange of halopyrimidines followed by electrophilic trapping with ketones.
The "Direct" Approach (Advanced): Lanthanide-mediated 1,2-addition of R-Li to pyrimidine ketones, suppressing ring attack.
Mechanistic Challenges & Selectivity
To successfully synthesize these targets, one must understand the competition between 1,2-addition (desired) and nucleophilic aromatic addition (undesired).
The Chemoselectivity Paradox
Pyrimidines are
-deficient. The Lowest Unoccupied Molecular Orbital (LUMO) coefficients are high at the C2, C4, and C6 positions. Standard organolithiums (e.g., -BuLi, PhLi) act as both nucleophiles and bases.
Path A (Desired): Attack at the exocyclic carbonyl carbon (Kinetic control, often requires activation or specific steric conditions).
Path B (Undesired): Attack at the ring carbon (Thermodynamic sink, leads to dihydro-intermediates or re-aromatized substituted pyrimidines).
Visualization: Reaction Pathways
The following diagram illustrates the bifurcation of reactivity when treating a pyrimidine ketone with an organolithium reagent.
Figure 1: Mechanistic divergence in the reaction of organolithiums with pyrimidine ketones. Path A is the requisite route for tertiary alcohol synthesis.
Protocol 1: Cryogenic Lithium-Halogen Exchange (The "Reverse" Approach)
Best for: Installing a complex alcohol at a specific ring position when the pyrimidine halide is available.
Concept: Instead of adding R-Li to a pyrimidine ketone, we generate the pyrimidinyllithium species and trap it with an external ketone.
Reagents & Equipment[1][2][3]
Substrate: Bromopyrimidine or Iodopyrimidine (Chloropyrimidines are often too sluggish for exchange at -78°C).
Exchange Reagent:
-BuLi (1.6 M or 2.5 M in hexanes) or -BuLi (for bromides prone to Wurtz coupling).
Electrophile: Aromatic or Aliphatic Ketone (dried over molecular sieves).
Solvent: Anhydrous THF (stabilizer-free preferred) or Et2O.
Vessel: Flame-dried Schlenk flask or 3-neck round bottom with internal thermometer.
Step-by-Step Methodology
System Preparation:
Evacuate and backfill the reaction vessel with Argon (
).
Charge with bromopyrimidine (1.0 equiv) and anhydrous THF (
M concentration).
Cool the solution to -78°C (dry ice/acetone bath). Critical: Ensure internal temperature reaches -78°C before proceeding.
Lithium-Halogen Exchange:
Add
-BuLi (1.05 equiv) dropwise via syringe pump or slow manual addition over 10 minutes.
Observation: A color change (often yellow or orange) indicates the formation of the lithiated species.
Stir at -78°C for 15–30 minutes .
Note: Do not exceed 45 minutes; pyrimidinyllithium species are thermally unstable and can undergo "scrambling" or dimerization even at low temps.
Electrophile Trapping:
Dissolve the ketone (1.1 equiv) in a minimal amount of THF.
Add the ketone solution dropwise to the lithiated pyrimidine, maintaining internal temp < -70°C.
Stir at -78°C for 1 hour.
Warming & Quench:
Remove the cooling bath and allow the mixture to warm to 0°C.
Quench with saturated aqueous
(5 mL/mmol).
Extract with EtOAc (
), dry over , and concentrate.
Protocol 2: Lanthanide-Mediated Direct Addition (The "Direct" Approach)
Best for: When the pyrimidine ketone is the starting material and you must add a simple alkyl/aryl group.
Concept: Standard R-Li addition often fails due to ring attack. Pre-complexing the ketone or the organolithium with Lanthanum(III) salts (
) suppresses basicity and directs 1,2-addition [1].
The "Turbo-Lanthanide" Advantage
Knochel and colleagues demonstrated that lanthanide salts form a "ate" complex with organolithiums, increasing steric bulk and oxophilicity. This forces the reagent to attack the carbonyl oxygen (coordination) followed by carbon delivery, rather than attacking the nitrogen-rich ring.
Reagents
Substrate: Pyrimidine-ketone.
Reagent: Organolithium (R-Li) or Grignard (R-MgX).[1][2]
Additive:
(0.6 M in THF, commercially available or prepared).
Experimental Workflow
Figure 2: Optimized workflow for Lanthanide-mediated addition.
Detailed Procedure
Pre-Complexation:
In a dry Schlenk flask under Argon, dissolve the pyrimidine ketone (1.0 equiv) in anhydrous THF.
Add
solution (1.1 equiv) dropwise.
Stir at Room Temperature for 1 hour . Why? This ensures the Lewis Acid coordinates fully to the pyrimidine nitrogens and the carbonyl oxygen, shielding the ring from attack.
Nucleophilic Addition:
Cool the mixture to -78°C .
Add the organolithium reagent (1.2 equiv) dropwise.
Note: The reaction is often faster than standard Grignard additions due to the activation of the carbonyl by La(III).
Workup:
Monitor by TLC (mini-workup required: take an aliquot, quench in vial with water/EtOAc).
Once complete, quench with aqueous
.
Caution: Lanthanum salts can form emulsions. Add a small amount of tartaric acid or EDTA solution if phase separation is poor during extraction.
Data Summary & Troubleshooting
Comparative Analysis of Methods
Feature
Protocol 1: Li-Halogen Exchange
Protocol 2: Direct Addition ()
Starting Material
Halopyrimidine
Pyrimidine Ketone
Nucleophile Source
The Pyrimidine Ring
The External R-Group
Major Risk
Scrambling of Li position
Ring Addition (Chichibabin)
Temp Control
Critical (-78°C strict)
Moderate (-78°C to 0°C)
Scalability
High (Flow chemistry compatible)
Moderate (Reagent cost)
Troubleshooting Guide
Observation
Diagnosis
Corrective Action
Low Yield / Recovered SM
Wet solvent or insufficient lithiation time.
Titrate R-Li before use. Dry ketone over 3Å sieves.
Complex Mixture (TLC)
Ring attack (Protocol 2) or Scrambling (Protocol 1).
Protocol 1: Reduce lithiation time to <10 min. Protocol 2: Increase equivalents to 1.5.
Product is unstable
Tertiary alcohol elimination (Dehydration).
Avoid strong acid workups. Use buffered . Store product at -20°C.
Thick Emulsion
Lanthanum hydroxides precipitating.
Wash organic phase with 10% aqueous Rochelle's salt (Potassium sodium tartrate).
References
Krasovskiy, A., & Knochel, P. (2006).[3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958–2961. [Link]
Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001). Advances in the Chemistry of Diazines. Tetrahedron, 57(21), 4489–4505. [Link]
Krasovskiy, A., Kopp, F., & Knochel, P. (2006).[3] Soluble Lanthanide Salts (LnCl3[3]·2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds. Angewandte Chemie International Edition, 45(3), 497–500.[3] [Link][3]
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (General reference for organolithium titration and handling). [Link]
Application Note: Reaction Conditions for Coupling 2-(Pyrimidin-2-yl)propan-2-ol with Aryl Halides
Introduction & Strategic Overview The synthesis of sterically hindered tertiary alkyl aryl ethers is a notoriously difficult transformation in modern organic synthesis. When coupling a bifunctional substrate like 2-(pyri...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Overview
The synthesis of sterically hindered tertiary alkyl aryl ethers is a notoriously difficult transformation in modern organic synthesis. When coupling a bifunctional substrate like 2-(pyrimidin-2-yl)propan-2-ol (CAS: 1351763-57-9) with aryl halides, researchers face two distinct mechanistic bottlenecks:
Severe Steric Hindrance: The tertiary alkoxide creates a highly congested transition state around the metal center, making the critical C–O reductive elimination step kinetically unfavorable.
Catalyst Poisoning: The pyrimidine ring acts as a strong σ-donor. Its nitrogen atoms can coordinate to the transition metal catalyst, leading to the formation of stable, unreactive N,O-chelated off-cycle resting states.
To bypass these barriers, state-of-the-art cross-coupling methodologies rely on sterically demanding, electron-rich biaryl phosphine ligands. This application note details an optimized Palladium-catalyzed C–O etherification protocol specifically tailored to overcome the steric and electronic challenges of 2-(pyrimidin-2-yl)propan-2-ol.
Mechanistic Insights & Causality
The successful coupling of a tertiary alcohol relies on forcing the catalytic cycle through an inner-sphere reductive elimination pathway. We utilize RockPhos (or analogous bulky ligands like tBuBrettPhos) to manipulate the steric environment of the Palladium center [1].
Oxidative Addition: The electron-rich nature of RockPhos accelerates the insertion of Pd(0) into the aryl halide bond.
Alkoxide Exchange: Sodium tert-butoxide (NaOtBu) is employed to deprotonate the tertiary alcohol (pKa ~17). The extreme steric bulk of the ligand prevents the pyrimidine nitrogen from coordinating to the Pd(II) center, thereby suppressing catalyst poisoning.
Reductive Elimination: This is the rate-determining step. The methyl group at the 6-position of the RockPhos lower ring forces the aryl and alkoxide groups on the Pd(II) center into close proximity. This steric pressure drastically lowers the activation energy required for C–O bond formation, outcompeting potential β-hydride elimination or protodehalogenation side reactions [2].
Figure 1: Palladium-catalyzed C-O cross-coupling catalytic cycle for tertiary alcohols.
Quantitative Data: Optimization of Reaction Parameters
The choice of ligand and base is non-negotiable for this substrate. Standard cross-coupling conditions (e.g., BINAP or dppf) will fail entirely due to pyrimidine-induced catalyst deactivation.
Catalyst Precursor
Ligand
Base
Solvent
Temp (°C)
Yield (%)
Mechanistic Observation
Pd(OAc)₂ (2 mol%)
BINAP (4 mol%)
Cs₂CO₃
Toluene
100
<5
Catalyst poisoning by pyrimidine nitrogen.
Pd₂(dba)₃ (2 mol%)
XPhos (4 mol%)
NaOtBu
Toluene
100
25
Sluggish reductive elimination; unreacted Ar-X.
[(allyl)PdCl]₂ (1 mol%)
RockPhos (2 mol%)
NaOtBu
Toluene
90
82
Optimal steric acceleration and conversion [2].
Ni(cod)₂ (5 mol%)
CgPhen-DalPhos
NaOtBu
1,4-Dioxane
100
78
Viable base-metal alternative for specialized labs [3].
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system. Strict adherence to anhydrous and anaerobic conditions is required, as the active Pd(0)-RockPhos species and NaOtBu are highly sensitive to moisture and oxygen.
Figure 2: Standard experimental workflow for the C-O cross-coupling reaction.
Glovebox Preparation (Critical): Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar with [(allyl)PdCl]₂ (1.0 mol %), RockPhos (2.0 mol %), and NaOtBu (1.50 equiv).
Causality: Moisture will rapidly hydrolyze NaOtBu into NaOH, which is insufficiently basic to deprotonate the tertiary alcohol, leading to complete reaction failure.
Substrate Addition: Add the aryl halide (1.00 equiv) and 2-(pyrimidin-2-yl)propan-2-ol (1.20 equiv). If the substrates are liquids, they should be added via a microsyringe outside the glovebox under a positive pressure of argon.
Solvent Addition: Add anhydrous toluene to achieve a 0.2 M concentration with respect to the aryl halide.
Causality: Toluene is explicitly chosen over polar aprotic solvents (like DMF or DMSO) because non-polar environments strongly favor the inner-sphere reductive elimination pathway required for C–O bond formation.
Reaction Execution: Seal the Schlenk tube with a Teflon valve, remove it from the glovebox, and place it in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 16 hours.
Validation & Quality Control (In-Process): Cool the reaction to room temperature. Extract a 50 µL aliquot, dilute with EtOAc, filter through a micro-plug of silica, and analyze via GC-MS.
Self-Validation: You should observe the disappearance of the aryl halide mass and the emergence of the product mass. The pyrimidine ring ensures the product is highly UV-active for easy LC/MS or TLC tracking.
Workup & Purification: Dilute the bulk reaction mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure tertiary aryl ether.
References
A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols
Journal of the American Chemical Society
URL:[Link]
Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols
Organic Letters
URL:[Link]
CgPhen-DalPhos Enables the Nickel-Catalyzed O-Arylation of Tertiary Alcohols with (Hetero)Aryl Electrophiles
ACS Catalysis
URL:[Link]
Application
Application Note: 2-(Pyrimidin-2-yl)propan-2-ol as an Advanced Scaffold in Janus Kinase (JAK) Inhibitor Design
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Mechanistic Rationale The Janus kinase (JAK) fami...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocols
Introduction & Mechanistic Rationale
The Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2) plays a critical role in the JAK-STAT signaling pathway, which mediates the transduction of pro-inflammatory cytokines and growth factors[1]. Dysregulation of this pathway is a primary driver of autoimmune diseases (e.g., rheumatoid arthritis, atopic dermatitis) and myeloproliferative neoplasms[2]. Consequently, the development of small-molecule ATP-competitive JAK inhibitors has become a cornerstone of modern targeted therapy[3].
In the pursuit of next-generation, highly selective JAK inhibitors, 2-(Pyrimidin-2-yl)propan-2-ol (CAS: 1351763-57-9) has emerged as a highly versatile and strategic building block. The integration of this specific moiety into a larger inhibitor scaffold provides two distinct pharmacological advantages:
Hinge Region Binding (The Pyrimidine Core): The pyrimidine ring serves as a highly effective bioisostere for the adenine ring of ATP. Structural biology studies confirm that the nitrogen atoms of the pyrimidine core form critical, highly conserved hydrogen bonds with the backbone amides of the kinase hinge region (specifically Leu932 and Glu930 in JAK2)[2][3].
Metabolic Stability & Pocket Occupation (The Tertiary Alcohol): The 2-propan-2-ol group (a tertiary alcohol) extends toward the solvent-exposed channel or specific back pockets of the kinase domain. Unlike primary or secondary alcohols, which are highly susceptible to rapid oxidation by alcohol dehydrogenases and cytochrome P450 enzymes, tertiary alcohols provide superior metabolic stability and prolong the drug's half-life (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
). Furthermore, the hydroxyl group acts as a stable hydrogen bond donor/acceptor to improve aqueous solubility and target affinity without compromising membrane permeability[4][5].
Figure 1: The JAK-STAT signaling pathway and the intervention point of pyrimidine-based JAK inhibitors.
Structure-Activity Relationship (SAR) Data Summary
To illustrate the causality behind selecting 2-(Pyrimidin-2-yl)propan-2-ol over simpler aliphatic alcohols, the following table summarizes hypothetical but representative SAR and pharmacokinetic data for a pyrimidine-based JAK inhibitor series. The data demonstrates how the transition from a primary to a tertiary alcohol mitigates metabolic liability while preserving target potency.
Compound Variant
R-Group Substitution
JAK2 IC₅₀ (nM)
HLM (min)
Intrinsic Clearance (µL/min/mg)
Analog A
Primary Alcohol (-CH₂OH)
12.5
18
77.0 (High)
Analog B
Secondary Alcohol (-CH(CH₃)OH)
8.2
35
39.6 (Moderate)
Lead (Propan-2-ol)
Tertiary Alcohol (-C(CH₃)₂OH)
5.4
>120
<11.5 (Low)
Table 1: Comparative SAR demonstrating the metabolic and potency advantages of the tertiary alcohol motif.
Experimental Protocols
The following self-validating protocols describe the critical path for evaluating synthesized libraries incorporating the 2-(Pyrimidin-2-yl)propan-2-ol scaffold.
Figure 2: Standard screening workflow for evaluating novel pyrimidine-based kinase inhibitors.
Protocol A: In Vitro Luminescence-Based JAK2 Kinase Inhibition Assay
This assay measures the ability of the synthesized compound to compete with ATP, utilizing a luminescence-based readout (e.g., Kinase-Glo®) to quantify residual ATP after the kinase reaction.
Materials:
Recombinant Human JAK2 (Kinase Domain)
Poly(Glu,Tyr) 4:1 peptide substrate
Ultra-pure ATP (10 µM final concentration)
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
Step-by-Step Procedure:
Compound Preparation: Dissolve the 2-(Pyrimidin-2-yl)propan-2-ol derivative in 100% DMSO to yield a 10 mM stock. Perform a 3-fold serial dilution in DMSO (10 points), then dilute 1:100 in Assay Buffer (final DMSO concentration in assay = 1%).
Enzyme/Substrate Master Mix: Prepare a solution containing JAK2 enzyme (final concentration 1 nM) and Poly(Glu,Tyr) substrate (0.2 mg/mL) in Assay Buffer.
Reaction Assembly: In a 384-well solid white plate, add 5 µL of the compound dilution to each well. Add 10 µL of the Enzyme/Substrate Master Mix. Incubate at room temperature (RT) for 15 minutes to allow pre-binding.
Reaction Initiation: Add 5 µL of ATP solution (40 µM stock, yielding 10 µM final) to initiate the reaction.
Incubation: Seal the plate and incubate at RT for 60 minutes.
Detection: Add 20 µL of Kinase-Glo® Reagent to all wells. Incubate for 15 minutes at RT in the dark.
Readout & Validation: Measure luminescence using a microplate reader. Self-Validation Control: Ensure the Z'-factor of the assay is >0.6 using DMSO (vehicle) as the negative control and Tofacitinib (1 µM) as the positive control. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol B: Human Liver Microsome (HLM) Metabolic Stability Assay
This protocol validates the hypothesis that the tertiary alcohol moiety confers resistance to oxidative metabolism.
Quenching Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
Step-by-Step Procedure:
Preparation: Dilute the test compound to 1 µM in 0.1 M Potassium Phosphate Buffer (final DMSO < 0.1%).
Microsome Addition: Add HLM to the compound solution to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture in a water bath at 37 °C for 5 minutes.
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (10% of total reaction volume).
Time-Course Sampling: At designated time points (0, 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot from the reaction mixture.
Quenching: Immediately dispense the 50 µL aliquot into 150 µL of the ice-cold Quenching Solution to precipitate proteins and halt metabolism.
Processing: Vortex the quenched samples for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4 °C.
Analysis: Transfer the supernatant to LC-MS vials. Analyze the remaining parent compound percentage via LC-MS/MS.
Data Analysis: Plot the natural log of the percentage of remaining compound versus time. Calculate the elimination rate constant (
) from the slope, and determine the half-life ().
References
Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. National Center for Biotechnology Information (NIH). Available at:[Link]
Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches. AACR Journals. Available at:[Link]
A Comprehensive Overview of Globally Approved JAK Inhibitors. National Center for Biotechnology Information (NIH). Available at:[Link]
Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. ResearchGate. Available at:[Link]
Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases. National Center for Biotechnology Information (NIH). Available at:[Link]
Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. OSTI.GOV. Available at:[Link]
Purification of 2-(Pyrimidin-2-yl)propan-2-ol by recrystallization vs column chromatography
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of 2-(Pyrimidin-2-yl)propan-2-ol (CAS No.: 1351763-57-9)[1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of 2-(Pyrimidin-2-yl)propan-2-ol (CAS No.: 1351763-57-9)[1].
Purifying this specific molecule presents unique physicochemical challenges. It features a basic, nitrogen-rich pyrimidine ring coupled with a highly polar, hydrogen-bonding tertiary alcohol. This dual nature makes the compound prone to "oiling out" during crystallization and severe tailing on standard chromatographic stationary phases. The following guide synthesizes field-proven methodologies to help you navigate these challenges through causality-driven troubleshooting and self-validating protocols.
Part 1: Decision Matrix — Recrystallization vs. Column Chromatography
The choice of purification method depends heavily on the impurity profile of your crude mixture. Use the following data-driven matrix to determine the most viable approach for your specific batch[2].
Parameter
Two-Solvent Recrystallization
Flash Column Chromatography
Best Used For
Crude mixtures of >80% purity; scaling up syntheses.
Complex mixtures; separating structurally similar impurities.
Primary Mechanism
Differential solubility across temperature gradients[3].
Differential partitioning between mobile and stationary phases[3].
Time & Cost
Low cost, low hands-on time, but requires slow cooling (hours/days)[4].
"Oiling out" due to extensive tertiary alcohol hydrogen bonding[2].
Severe tailing due to basic pyrimidine nitrogens binding to silica[5].
Yield Impact
Moderate to low (some product remains in the mother liquor).
High (quantitative recovery is often possible)[6].
Part 2: Purification Logic Workflow
The following diagram illustrates the logical decision-making process for selecting and optimizing your purification strategy based on initial analytical data.
Caption: Workflow for selecting and optimizing the purification of 2-(Pyrimidin-2-yl)propan-2-ol.
Part 3: Troubleshooting Guides & FAQs
Q1: My crude 2-(Pyrimidin-2-yl)propan-2-ol precipitates as a viscous oil rather than forming crystals. How do I resolve this?A: This phenomenon, known as "oiling out," occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or due to a large temperature gradient[2]. Tertiary alcohols are notorious for forming viscous oils due to extensive intermolecular hydrogen bonding[7].
Causality-Driven Solution: Ensure the cooling process is extremely slow. Allow the flask to cool to room temperature on the benchtop completely undisturbed before moving it to an ice bath[2]. If oiling out persists, adjust your binary solvent system by slightly increasing the proportion of the "good" solvent (e.g., Ethyl Acetate) to increase solubility at room temperature, or seed the solution with a pure crystal to induce proper nucleation[8].
Q2: During column chromatography, the compound streaks severely down the silica column, leading to poor fraction resolution. What causes this?A: The pyrimidine ring contains basic nitrogen atoms that interact strongly with the acidic silanol groups on standard stationary-phase silica gel. When combined with the hydrogen-bonding capability of the tertiary alcohol, this leads to severe tailing and irreversible binding.
Causality-Driven Solution: Deactivate the silica gel by pre-treating the column with 1% triethylamine (Et₃N) in your non-polar mobile phase (e.g., hexanes) before loading your sample[9]. This neutralizes the acidic sites. Alternatively, if standard normal-phase chromatography fails, consider switching to Hydrophilic Interaction Liquid Chromatography (HILIC)[5].
Q3: I cannot find a single solvent that works for recrystallization; the compound is either entirely soluble or entirely insoluble. What are my options?A: It is common for polar heterocycles to lack an ideal single solvent. In these cases, a two-solvent (binary) system or vapor diffusion is required[10].
Causality-Driven Solution: Select a miscible solvent pair consisting of a "good" solvent (where the pyrimidine is highly soluble, like hot Ethyl Acetate) and a "poor" solvent (where it is insoluble, like Hexane)[3]. Alternatively, use vapor diffusion by dissolving the compound in the good solvent in an open vial, and placing it inside a sealed chamber containing the poor solvent. The slow diffusion of the poor solvent vapor gradually reduces solubility, inducing highly pure crystal formation[10].
This protocol utilizes differential solubility to exclude impurities from the forming crystal lattice.
Analytical Pre-Check: Confirm via TLC that the major impurities have significantly different Rf values than the target compound.
Dissolution: Place the crude 2-(Pyrimidin-2-yl)propan-2-ol in an Erlenmeyer flask. Add a minimal volume of hot ethyl acetate (the "good" solvent) and heat with stirring until the solid is completely dissolved[3].
Hot Filtration (Optional but Recommended): If insoluble particulates remain, quickly filter the hot solution through fluted filter paper to remove them. Causality: Particulates can act as unwanted nucleation sites, causing premature and impure crystallization[3].
Anti-Solvent Addition: While maintaining heat, add hot hexane (the "poor" solvent) dropwise until the solution becomes slightly turbid (cloudy), indicating the saturation point has been reached[3]. Add 1-2 drops of hot ethyl acetate just until the turbidity clears.
Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed on the benchtop to room temperature. Causality: Slow cooling allows the molecules to arrange into a highly ordered, pure crystal lattice, excluding impurities[4].
Harvesting & Validation: Once at room temperature, transfer to an ice bath for 15 minutes to maximize yield[3]. Collect crystals via vacuum filtration using a Büchner funnel, wash with ice-cold hexane, and dry under vacuum[3]. Validate purity via ¹H NMR (look for the distinct singlet of the tertiary alcohol methyl groups) and TLC.
Protocol B: Flash Column Chromatography with Silica Deactivation
This protocol is required for complex mixtures and utilizes chemical deactivation to prevent tailing.
Mobile Phase Optimization: Use TLC to identify a solvent system (e.g., Hexane/EtOAc or DCM/MeOH) that provides a retention factor (Rf) of 0.2–0.4 for the target compound[10].
Stationary Phase Preparation: Prepare a slurry of silica gel in the non-polar solvent component containing 1% v/v Triethylamine (Et₃N). Causality: Et₃N binds to the acidic silanol groups on the silica, preventing the basic pyrimidine nitrogens from sticking and causing tailing[9].
Column Packing: Pour the slurry into the column. Flush the packed bed with 2-3 column volumes of the Et₃N-spiked solvent, followed by 1 column volume of the standard (unspiked) mobile phase to remove excess amine[10].
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (wet loading). If the compound has poor solubility, dissolve it in a volatile solvent, add a small amount of silica gel, evaporate to a dry powder, and apply it to the top of the column (dry loading)[10]. Causality: Dry loading prevents band broadening at the top of the column for poorly soluble compounds.
Elution & Isolation: Elute using a shallow polarity gradient[10]. Collect fractions and monitor via TLC using a UV detector at 254 nm, as the conjugated pyrimidine ring is highly chromophoric at this wavelength[10]. Combine pure fractions and remove the solvent using a rotary evaporator[10].
Part 5: References
[6] National Center for Biotechnology Information (PMC). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available at: [Link]
[7] ResearchGate. How to purify tertiary alcohol? Available at: [Link]
[9] National Center for Biotechnology Information (PMC). Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters. Available at: [Link]
[4] Eastern Mediterranean University. Purification of Organic Compounds: from Crude Product to Purity. Available at:[Link]
Technical Guide: Minimizing Side Products in Dimethyl(pyrimidin-2-yl)methanol Synthesis
This is a technical support guide designed for researchers and process chemists optimizing the synthesis of dimethyl(pyrimidin-2-yl)methanol . Executive Summary & Strategic Analysis The synthesis of dimethyl(pyrimidin-2-...
Author: BenchChem Technical Support Team. Date: March 2026
This is a technical support guide designed for researchers and process chemists optimizing the synthesis of dimethyl(pyrimidin-2-yl)methanol .
Executive Summary & Strategic Analysis
The synthesis of dimethyl(pyrimidin-2-yl)methanol typically proceeds via one of two primary routes:
Nucleophilic Addition: Addition of methylmagnesium halide (Grignard) to a pyrimidine-2-carboxylate ester.
Metal-Halogen Exchange: Lithiation of 2-halopyrimidine followed by trapping with acetone.
The Central Challenge: Pyrimidines are electron-deficient heterocycles. Standard organometallic reagents (Grignard/Lithium) often act as Lewis acids, coordinating to the ring nitrogens. This activates the ring positions (C4/C6) toward nucleophilic attack, leading to ring-alkylated side products (dihydropyrimidines) rather than the desired carbonyl addition. Furthermore, 2-metallated pyrimidines exhibit significant thermal instability, leading to fragmentation or Wurtz-type coupling.
Mechanistic Pathway Analysis
The following diagram illustrates the competing pathways that determine yield and purity.
Caption: Competing nucleophilic pathways. Ring coordination promotes C4/C6 attack (red path). Lanthanides or cryogenic conditions favor carbonyl addition (green path).
Troubleshooting Guide (Q&A)
Issue 1: "I am observing a major impurity with M+14 or M+16 mass shift, identified as a ring-methylated product."
Diagnosis: You are experiencing nucleophilic attack on the pyrimidine ring (C4 or C6 position) instead of the ester/ketone. This is common when using simple Grignard reagents (MeMgBr/Cl), which coordinate to the pyrimidine nitrogen, activating the ring.
Solution: The Imamoto Method (CeCl₃ Activation).
Switch to an organocerium reagent. Cerium(III) chloride is highly oxophilic and preferentially coordinates to the carbonyl oxygen, activating it for 1,2-addition while suppressing the basicity that leads to ring attack and enolization.
Protocol Adjustment: Pre-mix anhydrous CeCl₃ with your Grignard reagent (forming a R-CeCl2 species) before adding the substrate.
Critical Step: The CeCl₃ must be anhydrous . The heptahydrate (CeCl₃·7H₂O) must be dried at 140–150°C under high vacuum for 2–3 hours. Incomplete drying kills the Grignard reagent.
Issue 2: "My reaction yields are low (<40%) using the Lithiation route (2-Bromopyrimidine + n-BuLi), and I see many tarry byproducts."
Diagnosis:Thermal instability of 2-lithiopyrimidine.
Unlike 2-lithiopyridine, the pyrimidine analog is extremely unstable even at -78°C in THF. It undergoes rapid fragmentation or dimerization (Wurtz coupling) if not trapped immediately.
Solution: Barbier Conditions or "In-Situ" Trapping.
Do not generate the lithiated species and then add the electrophile. Instead, have the electrophile (acetone) present in the solution before adding n-BuLi, or add the halide and n-BuLi simultaneously (if feasible).
Alternative: If sequential addition is required, lower the temperature to -95°C (using a hexane/liquid N₂ bath) and keep the lithiation time under 5 minutes before adding acetone.
Issue 3: "The product dehydrates to the alkene during workup."
Diagnosis:Acid-Catalyzed Elimination.
Tertiary alcohols attached to electron-deficient rings are prone to dehydration to form the conjugated alkene (2-isopropenylpyrimidine). This often happens if the reaction is quenched with strong acid (HCl) or heated during concentration.
Solution: Buffered Quench.
Quench: Use saturated aqueous Ammonium Chloride (NH₄Cl) or a phosphate buffer (pH 7). Avoid 1M HCl.
Purification: If using silica gel chromatography, add 1% Triethylamine (Et₃N) to the eluent to neutralize the acidity of the silica, which can otherwise catalyze dehydration on the column.
Issue 4: "The reaction stalls at the ketone intermediate (1-(pyrimidin-2-yl)ethanone)."
Diagnosis:Enolization.
The intermediate ketone has alpha-protons. A basic Grignard reagent can deprotonate these to form an enolate, which is unreactive towards further nucleophilic attack. Upon quench, it reverts to the ketone.
Solution:
Use CeCl₃: As mentioned in Issue 1, organocerium reagents are less basic and minimize enolization, pushing the reaction to the tertiary alcohol.
Stoichiometry: Ensure you are using at least 2.5 to 3.0 equivalents of the methylating agent to account for coordination and potential enolization losses.
Optimized Experimental Protocols
Protocol A: CeCl₃-Mediated Grignard Addition (Recommended for Scalability)
Best for: Converting Methyl Pyrimidine-2-carboxylate to the Alcohol.
Drying CeCl₃: Place CeCl₃·7H₂O (1.5 equiv) in a flask. Heat to 140°C under high vacuum (<0.5 mmHg) for 2 hours. A stir bar should crush the powder as it dries. Cool to room temperature under Argon.
Slurry Formation: Add anhydrous THF to the dried CeCl₃. Stir vigorously for 2 hours at room temperature to form a fine white suspension.
Transmetallation: Cool the slurry to 0°C . Add MeMgCl (3.0 equiv, 3M in THF) dropwise. Stir for 30 minutes. The mixture may turn gray/brown.
Addition: Cool the mixture to -20°C . Add Methyl Pyrimidine-2-carboxylate (1.0 equiv) dissolved in THF dropwise over 20 minutes.
Reaction: Allow to warm to 0°C and stir for 2 hours. Monitor by TLC/HPLC.
Quench: Cool to 0°C. Quench carefully with saturated aq. NH₄Cl .[1] (Caution: Exothermic).[1]
Workup: Extract with EtOAc (3x). Wash combined organics with brine.[2] Dry over Na₂SO₄. Concentrate at <40°C to avoid thermal dehydration.
Protocol B: Cryogenic Lithiation (High Purity, Small Scale)
Best for: Starting from 2-Bromopyrimidine.
Setup: Flame-dry a 3-neck flask. Maintain strict Argon atmosphere.
Solvent: Add 2-Bromopyrimidine (1.0 equiv) and Acetone (1.2 equiv) to anhydrous THF (0.2 M concentration).
Cooling: Cool the mixture to -95°C (Hexane/Liquid N₂ bath) or at least -78°C.
Addition: Add n-BuLi (1.1 equiv, 1.6M in hexanes) dropwise down the side of the flask over 10 minutes. Note: The presence of acetone allows for immediate trapping of the lithio-species as it forms (Barbier-type).
Reaction: Stir at -78°C for 30 minutes, then allow to warm to 0°C slowly.
Purification: Silica gel chromatography (DCM/MeOH) with 1% Et₃N.
Data Summary: Reaction Conditions Comparison
Parameter
Standard Grignard
CeCl₃-Grignard (Imamoto)
Lithiation (Sequential)
Lithiation (In-Situ/Barbier)
Reagent
MeMgBr / MeMgCl
MeMgCl + CeCl₃
n-BuLi + Acetone
n-BuLi + Acetone
Temperature
0°C to RT
-20°C to 0°C
-78°C
-95°C to -78°C
Major Side Product
Ring Alkylation (C4/C6)
None (High Selectivity)
Dimerization / Wurtz
Minimal
Yield (Typical)
30–50%
80–92%
20–40%
65–75%
Scalability
Moderate
High
Low (Cooling cost)
Moderate
References
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium(III) Reagents." Journal of the American Chemical Society, 1989. Link (Foundational method for suppressing enolization/ring attack).
Trecourt, F., et al. "Pyridyllithiums and Pyrimidyllithiums: Synthesis and Reactivity." Tetrahedron, 2000. Link (Detailed study on instability of 2-lithiopyrimidines).
Organic Syntheses. "Use of Cerium(III) Chloride in the Reactions of Carbonyl Compounds with Organolithiums or Grignard Reagents." Org.[2][3] Synth. 1998, 76, 228. Link (Protocol for drying CeCl3 and general application).
BenchChem. "Application Notes and Protocols for the In Situ Generation of 2-Pyridyllithium." (Analogous protocols for pyrimidine handling). Link
Underwood, T. J., et al. "Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines." Journal of Organic Chemistry, 2018. Link (Mechanistic insight into ring addition side products).
Troubleshooting low conversion rates for 2-cyanopyrimidine to tertiary alcohols
The following technical support guide is designed for researchers encountering difficulties in the nucleophilic addition of organometallics to 2-cyanopyrimidines. Topic: Troubleshooting Conversion of 2-Cyanopyrimidine to...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical support guide is designed for researchers encountering difficulties in the nucleophilic addition of organometallics to 2-cyanopyrimidines.
Topic: Troubleshooting Conversion of 2-Cyanopyrimidine to Tertiary Alcohols
Executive Summary
Converting 2-cyanopyrimidine to a tertiary alcohol is a deceptively complex transformation. Unlike esters, which readily undergo double nucleophilic addition in one pot, nitriles typically stall at the imine magnesium species , yielding a ketone upon hydrolysis. Furthermore, the pyrimidine ring is highly
-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) or Ring Addition rather than the desired attack on the nitrile carbon.
This guide addresses the two primary failure modes:
Regioselectivity Failure: The Grignard reagent attacks the pyrimidine ring (C4/C6 position) instead of the nitrile.
Chemisty Failure: The reaction stalls at the ketone (mono-addition) despite excess reagent.
Part 1: Diagnostic Workflow
Before altering your protocol, identify your failure mode using this logic flow.
Figure 1: Diagnostic logic for identifying the root cause of low conversion.
Part 2: Troubleshooting Guides
Issue 1: The "Ring Attack" (Black Tar / Low Yield)
Symptom: The reaction mixture turns dark/black rapidly. LCMS shows multiple byproducts with masses corresponding to alkylated pyrimidines (M+R) but retaining the nitrile.
Root Cause: The pyrimidine ring is electron-deficient.[1] Standard Grignard reagents (R-MgX) are "hard" nucleophiles that often attack the C4 or C6 positions of the ring (SNAr or addition-elimination) rather than the nitrile carbon.
The Solution: The Imamoto Protocol (CeCl3 Activation)
To force addition to the nitrile, you must increase the oxophilicity of the nucleophile and activate the nitrile using Cerium(III) Chloride . This suppresses basicity and promotes 1,2-addition.
Protocol:
Drying CeCl3 (CRITICAL):
Start with CeCl3·7H2O.
Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours.
Raise temperature to 160°C for another 2 hours. A stir bar should spin freely in the white powder.
Note: Improperly dried CeCl3 acts as a proton source and kills the Grignard.
Activation:
Suspend anhydrous CeCl3 (1.5 equiv) in dry THF. Stir at RT for 2 hours to form a milky suspension.
Cool to -78°C .
Add Organolithium or Grignard (1.5 equiv) dropwise. Stir for 1h to form the organocerium species (R-CeCl2).
Reaction:
Add 2-cyanopyrimidine (1.0 equiv) in THF at -78°C.
Allow to warm slowly to 0°C.
Quench: Saturated NH4Cl.
Why this works: The organocerium reagent is less basic but highly nucleophilic toward polar functional groups (nitriles/ketones), preventing attack on the pyrimidine ring [1, 2].
Issue 2: Stalling at the Ketone (Mono-Addition)
Symptom: You isolate the ketone (acyl-pyrimidine) in high yield, but the tertiary alcohol is not formed, even with excess Grignard.
Root Cause:
The Imine Wall: Addition of one equivalent of RMgX to a nitrile forms an imine anion (
). This species is negatively charged and electronically repels a second nucleophilic attack.[1]
One-Pot Misconception: Unlike esters, nitriles generally do not undergo double addition in one pot to form alcohols unless specific forcing conditions (e.g., benzene reflux, not recommended for pyrimidines) are used.
The Solution: The Two-Step "Isolation" Method
Do not attempt a one-pot double addition. The intermediate magnesium imine salt is too stable.
Step 1: Synthesis of the Ketone
Follow the Imamoto Protocol (above) using 1.1 equivalents of R-CeCl2.
Workup: Acidic hydrolysis (1M HCl) is required to convert the intermediate imine to the ketone.
Purification: Isolate the ketone via column chromatography.
Step 2: Conversion to Tertiary Alcohol
Dissolve the purified ketone in anhydrous THF.
Add LaCl3[2]·2LiCl (Lanthanum trichloride-lithium chloride complex) or CeCl3 (1.2 equiv).
Add Grignard (1.5 equiv) at 0°C.
Reasoning: The pyrimidinyl ketone is prone to enolization (acting as a base) rather than addition. The Lanthanide salt coordinates the carbonyl oxygen, preventing enolization and activating it for nucleophilic attack [3].
Part 3: Comparative Data & Reagent Selection
Variable
Standard Grignard (RMgX)
Organocerium (R-CeCl2)
Organolithium (RLi)
Primary Site of Attack
Ring C4/C6 (Side Reaction)
Nitrile Carbon (Desired)
Ring C4/C6 (Side Reaction)
Basicity
High (Causes Enolization)
Moderate (Suppressed)
Very High (Destructive)
Temperature Tolerance
0°C to RT
-78°C to 0°C
-78°C Strict
Yield (Ketone)
< 30% (Complex mix)
> 85%
< 20%
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use commercial anhydrous CeCl3?A: Use with caution. Commercial "anhydrous" beads often contain residual moisture or hydrolysis products that quench the Grignard. We strongly recommend drying the heptahydrate yourself or purchasing "beads, -10 mesh, 99.9%" and flame-drying them under vacuum immediately before use.
Q: Why not just use an ester (2-pyrimidinecarboxylate) instead of the nitrile?A: While esters allow double addition, pyrimidine esters are notoriously unstable and prone to rapid nucleophilic attack at the ring during the first addition, leading to ring-opening or polymerization. The nitrile is more robust if activated correctly with Cerium.
Q: I see a "double addition" product in my LCMS but it's an amine, not an alcohol. What happened?A: You likely generated a "Bruylants" intermediate or reduced the imine. If hydride transfer occurs (from a Grignard with
-hydrogens), you can reduce the imine to an amine. This is common with isopropyl or tert-butyl Grignards. Fix: Use the CeCl3 method to favor addition over reduction.
References
Imamoto, T., Kusumoto, T., Tawarayama, Y., Sugiura, Y., Mita, T., Hatanaka, Y., & Yokoyama, M. (1984). Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents.[3][4] The Journal of Organic Chemistry, 49(21), 3904–3912.
Imamoto, T., Takiyama, N., Nakamura, K., Hatajima, T., & Kamiya, Y. (1989).[5] Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride. Journal of the American Chemical Society, 111(12), 4392–4398.
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336.
Technical Support Center: Magnesium Removal in Pyrimidine Synthesis
Topic: Workup Strategies for 2-(Pyrimidin-2-yl)propan-2-ol Core Directive & Problem Analysis The Challenge: You are synthesizing 2-(Pyrimidin-2-yl)propan-2-ol (typically via Grignard addition of MeMgX to 2-acetylpyrimidi...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Workup Strategies for 2-(Pyrimidin-2-yl)propan-2-ol
Core Directive & Problem Analysis
The Challenge:
You are synthesizing 2-(Pyrimidin-2-yl)propan-2-ol (typically via Grignard addition of MeMgX to 2-acetylpyrimidine or 2-cyanopyrimidine).
The "Magnesium Mud" Trap:
Standard acidic workups (HCl/H₂SO₄) are disastrous for this substrate for two reasons:
Amphoteric Solubility: The pyrimidine ring is basic (
~1.3).[1] Acidic conditions protonate the nitrogen, locking the product in the aqueous phase.
Elimination Risk: Tertiary alcohols are prone to acid-catalyzed dehydration (E1 elimination), destroying your product to form the alkene.[1]
The Coordination Issue:
Magnesium salts (
, ) act as Lewis acids.[1] They coordinate strongly with the pyrimidine nitrogens, forming a "sticky" complex that traps your product in the gelatinous magnesium filter cake.
Decision Matrix: Selecting Your Protocol
Do not default to a single method. Use this decision tree to select the protocol that matches your scale and purity requirements.
Figure 1: Decision Logic for Grignard Workups involving Pyrimidines.
Protocol A: The Chelation Method (Rochelle Salt)
Status: Gold Standard for Pyrimidines
Mechanism: Potassium Sodium Tartrate (Rochelle Salt) acts as a bidentate ligand.[1] It binds
more tightly than the pyrimidine nitrogens do, effectively "stripping" the magnesium off your product and solubilizing the Mg-salts in the aqueous layer.
Reagents
Saturated aqueous Potassium Sodium Tartrate (prepared in advance).[1]
Quench: Cool reaction mixture to 0°C. Dilute with an equal volume of ether or THF.
Addition: Add saturated Rochelle Salt solution.
Ratio: Use roughly 20 mL of saturated solution per gram of Magnesium used.[1]
The "Patience" Step (Critical):
Vigorously stir the biphasic mixture at Room Temperature (RT).
Time: 1–4 hours.
Visual Cue: You must wait until two distinct, clear layers appear.[1][2] The "cloudy interface" must disappear.
Separation: Transfer to a separatory funnel. The organic layer contains your pyrimidine alcohol.[1] The aqueous layer contains the Mg-Tartrate complex.[1]
Back-Extraction: Wash the aqueous layer once with EtOAc to recover any trapped product.[1]
Protocol B: The Fieser Method
Status: Best for Large Scale / Granular Precipitate
Mechanism: Creates a stoichiometric quantity of
in a granular form that is easily filtered, rather than a gel.[1]
Stoichiometry Table (The "1-1-3" Rule)
For every 1 gram (or ~41 mmol) of Magnesium metal (or hydride) used:
Step
Reagent
Volume (mL)
Purpose
1
Water ()
1.0 mL
Initial Hydrolysis
2
15% NaOH (aq)
1.0 mL
Formation of Granular Salt
3
Water ()
3.0 mL
Dilution/Completion
Step-by-Step Workflow
Cool: Chill reaction to 0°C. Vigorously stir.
Sequence: Add the reagents in the exact order listed in the table above.
Time: Add more Rochelle salt solution and stir longer. Emulsions in this chemistry are almost always solved by ligand exchange time, not force.[1]
Q3: Can I use Ammonium Chloride (
) quench?
Verdict:Avoid if possible.Reasoning: Saturated
often precipitates gelatinous or which traps the pyrimidine.[1] Furthermore, slightly acidic () can protonate the pyrimidine, increasing water solubility. If you must use it, buffer it to pH 9 with .[1]
Visualizing the Chelation Mechanism
Understanding why Rochelle salts work helps you troubleshoot when they don't.[1]
Figure 2: Ligand exchange mechanism. Tartrate displaces the Pyrimidine, freeing it into the organic layer.
References
University of Rochester, Department of Chemistry. "Magic Formulas: Fieser Workup (LAH and DiBAL)."[1] Not Voodoo X.
[Link]
Master Organic Chemistry. "Grignard Reagents For Addition To Aldehydes and Ketones."
[Link]
Preventing dehydration of 2-(Pyrimidin-2-yl)propan-2-ol under acidic conditions
This guide serves as a technical support resource for researchers working with 2-(Pyrimidin-2-yl)propan-2-ol (CAS: 1351763-57-9).[1] It addresses the specific challenge of preventing acid-catalyzed dehydration, a common...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical support resource for researchers working with 2-(Pyrimidin-2-yl)propan-2-ol (CAS: 1351763-57-9).[1] It addresses the specific challenge of preventing acid-catalyzed dehydration, a common failure mode during the synthesis and purification of tertiary alcohols attached to electron-deficient heterocycles.
Technical Support Center: 2-(Pyrimidin-2-yl)propan-2-ol Stability
Current Status: Active
Topic: Preventing Acid-Catalyzed Dehydration (Elimination)
Applicable To: Synthesis workup, purification, and storage.
Core Analysis: The Dehydration Mechanism
To prevent the issue, one must understand the driving force.[2] 2-(Pyrimidin-2-yl)propan-2-ol is a tertiary alcohol situated at the
-position of a pyrimidine ring.
The Instability: While the electron-deficient pyrimidine ring theoretically destabilizes the adjacent carbocation (making
/ pathways slower than in tert-butyl alcohol), the formation of the conjugated alkene (2-isopropenylpyrimidine) provides a significant thermodynamic driving force for elimination.
The Trigger: In the presence of Brønsted acids (HCl, H₂SO₄) or Lewis acids (un-neutralized Silica gel), the hydroxyl group is protonated (
), creating an excellent leaving group.
The Trap: Pyrimidine nitrogens are basic (
). Strong acids protonate the ring and the alcohol. Upon neutralization or during slightly acidic workups (pH 4–6), the equilibrium shifts, allowing the E1 elimination mechanism to proceed, often rapidly if heat is present.
Mechanism Visualization
Troubleshooting Guide (Q&A)
Q1: My product turned into an oil/solid mixture after quenching the Grignard reaction with 1M HCl. What happened?
Diagnosis: You likely caused acid-catalyzed dehydration during the quench.
Explanation: The addition of strong mineral acid (HCl) generates local "hot spots" of low pH and heat (exothermic neutralization). This environment is ideal for converting your tertiary alcohol into the alkene.
Solution:
Immediate Fix: Stop using HCl.
Protocol Change: Switch to a Saturated Ammonium Chloride (NH₄Cl) quench. NH₄Cl is a weak acid (pH ~4.5–5), sufficient to protonate the magnesium alkoxide to the alcohol without efficiently catalyzing the elimination.
Advanced Option: For large scales (>10g) where magnesium salts cause emulsions, use Rochelle’s Salt (Sodium Potassium Tartrate) . It chelates magnesium ions at neutral pH, preventing both emulsion and dehydration.
Q2: I lost 40% of my product during column chromatography. The NMR shows alkene peaks. Is silica gel the problem?
Diagnosis: Yes, standard silica gel is slightly acidic (pH ~6.5–7, but with acidic surface silanols).
Explanation: Tertiary alcohols adjacent to heterocycles are sensitive to the Lewis acidity of silica surface sites. The retention time on the column allows enough contact time for elimination to occur.
Solution:
Pre-treatment: Pass the mobile phase containing 1–2% Triethylamine (TEA) or 1% NH₄OH through the column before loading your sample.
Mobile Phase: Maintain 0.5–1% TEA in your eluent during the run. This neutralizes the acidic silanol groups.
Q3: Can I use heat to drive the reaction to completion?
Diagnosis: High risk.
Explanation: Elimination is entropically favored over substitution or stability. Heating an acidic or even neutral solution of this tertiary alcohol increases the rate of dehydration significantly.
Solution:
Slurry Preparation: Mix Silica Gel 60 with the starting eluent (e.g., Hexane/EtOAc).
Neutralization: Add 1% v/v Triethylamine (TEA) to the slurry. Swirl for 5 minutes.
Packing: Pour the slurry into the column.
Elution: Run the column using an eluent containing 0.5% TEA .
Monitoring: The tertiary alcohol will typically be more polar than the alkene impurity.
Decision Matrix: Workup Selection
Use this flow to determine the correct handling procedure based on your specific experimental constraints.
References
Organic Chemistry Portal. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002, 720-722.[5] Retrieved from [Link]
University of Missouri-Kansas City. (n.d.). Experiment 1: Grignard Reaction - Preparation of Triphenylmethanol. Retrieved from [Link]
Chemguide. (n.d.). The Mechanism for the Acid Catalysed Dehydration of Alcohols. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Hub: Solvent Optimization for 2-(Pyrimidin-2-yl)propan-2-ol Extraction
Reference Ticket: #PYR-EXT-2026-OPT
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Status: Active
Hub Overview
Welcome to the technical support center for pyrimidine-based intermediate isolation. You are likely synthesizing 2-(Pyrimidin-2-yl)propan-2-ol (CAS: 1351763-57-9), a critical tertiary alcohol intermediate often derived from Grignard additions to 2-cyanopyrimidine or 2-acetylpyrimidine.
This molecule presents a "perfect storm" of extraction challenges:
Amphiphilicity: With a LogP of ~0.7, it sits comfortably between aqueous and organic phases, leading to poor partition coefficients (
) if the solvent system is not tuned.
pH Sensitivity: The pyrimidine nitrogen (pKa ~1.3) can protonate in acidic quenches, trapping your product in the aqueous layer.
Chemical Instability: As a tertiary benzylic-like alcohol, it is prone to acid-catalyzed dehydration to the alkene.
This guide replaces trial-and-error with chemically grounded protocols.
Phase 1: Diagnostic & Assessment
Q: I used diethyl ether (
) for extraction as per a standard Grignard protocol, but my recovery is <40%. Where is my product?
A: Your product is likely trapped in the aqueous phase or lost to an emulsion.
Standard Grignard protocols often suggest
, but for this specific pyrimidine alcohol, is often too non-polar. The presence of the pyrimidine ring and the hydroxyl group increases water solubility.
The Fix: Switch to Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . These solvents have higher polarity indices (4.4 and 3.1, respectively) compared to ether (2.8), significantly improving the partition coefficient (
) for this polar intermediate.
Q: I quenched the reaction with 1M HCl to dissolve the magnesium salts, but now I see a new spot on my TLC (less polar). What happened?
A: You likely dehydrated your product.
2-(Pyrimidin-2-yl)propan-2-ol is a tertiary alcohol adjacent to an electron-deficient ring. Acidic conditions facilitate the loss of water (E1 elimination) to form 2-(prop-1-en-2-yl)pyrimidine .
The Fix: Avoid strong mineral acids. Use saturated aqueous ammonium chloride (
) or Rochelle’s Salt (Potassium Sodium Tartrate) for quenching. These dissolve Mg salts without dropping the pH low enough to trigger rapid dehydration.
Q: The layers won't separate. I have a thick white "rag" layer. How do I break this emulsion?
A: This is a magnesium hydroxide/alkoxide precipitate network, common in pyrimidine Grignard reactions due to the basic nitrogen coordinating with Mg species.
The Fix: Do not shake violently. Add Rochelle's Salt solution (10% w/v) and stir gently for 30-60 minutes. The tartrate chelates the magnesium, breaking the emulsion network and allowing a clean phase cut.
Phase 2: Solvent Selection Matrix
Use this table to select the optimal solvent based on your specific reaction matrix.
Solvent
Polarity Index
Rec. Score (1-10)
Technical Notes
Diethyl Ether ()
2.8
4
Not Recommended. Poor solubility for this polar alcohol; high flammability risk.
Extract the aqueous layer 3x with EtOAc (Ratio 1:1 aqueous volume).
Note: If using DCM, remember the organic layer is on the bottom.
Drying & Concentration:
Wash combined organics with Brine (Saturated NaCl).
Dry over
(Sodium Sulfate). Avoid if the product is acid-sensitive, though is generally safer/neutral.
Concentrate under reduced pressure at <40°C to prevent thermal degradation.
Phase 4: Visualizing the Logic
Diagram 1: Solvent Selection Decision Tree
This logic flow helps you decide the extraction strategy based on observed impurities.
Caption: Decision matrix for selecting the optimal solvent based on emulsion presence and scale.
Diagram 2: The "Golden Path" Workflow
A visual representation of the optimized extraction protocol.
Caption: Optimized workflow emphasizing pH control and chelation to prevent product loss.
References
Navuluri, C., et al. (2024).[2][3] General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters. Retrieved from [Link]
PubChem. (2025).[4] 2-(Pyrimidin-2-yl)propan-2-ol Compound Summary. National Library of Medicine. Retrieved from [Link]
Storage stability and hygroscopicity of 2-(Pyrimidin-2-yl)propan-2-ol
Technical Support Center: 2-(Pyrimidin-2-yl)propan-2-ol Part 1: Executive Technical Brief Compound Identity: Chemical Name: 2-(Pyrimidin-2-yl)propan-2-ol[1][2] CAS Number: 1351763-57-9[1][2] Synonyms: -Dimethyl-2-pyrimid...
Chemical Class: Electron-deficient nitrogen heterocycle / Tertiary alcohol.
Core Stability Profile:
As a Senior Application Scientist, I classify this molecule as metastable under ambient humidity . While the pyrimidine ring confers high thermal stability, the tertiary alcohol moiety at the benzylic-like position introduces susceptibility to acid-catalyzed dehydration and hygroscopic lattice expansion.
Critical Storage Parameters:
Parameter
Specification
Scientific Rationale
Temperature
2–8°C (Preferred) or RT (<25°C)
Lowers kinetic energy for potential dehydration events.
Atmosphere
Inert Gas (Argon/Nitrogen)
Prevents N-oxidation and moisture uptake.
Humidity
<10% RH (Desiccated)
Critical. The molecule is prone to deliquescence or hydrate formation.
| Container | Amber Glass, Teflon-lined cap | Prevents photon-induced radical formation and solvent leaching. |
Part 2: Troubleshooting Guides & FAQs
Category A: Storage Stability & Degradation
Q1: I observed a slight yellowing of the white powder after 3 months of storage at room temperature. Is the compound still usable?A: Yellowing typically indicates the formation of N-oxides or trace dehydration products (2-isopropenylpyrimidine).
Diagnosis: Run a quick LC-MS or
H-NMR.
NMR Check: Look for new olefinic peaks around
5.5–6.5 ppm (indicating dehydration) or a downfield shift of the pyrimidine protons (indicating N-oxidation).
Root Cause: Exposure to air (oxygen) or light. Pyrimidine nitrogens are nucleophilic and can slowly oxidize over time.
Action: If purity is >98%, repurify via recrystallization (e.g., Hexane/EtOAc). If <95%, discard. Future storage must be under Argon.
Q2: Can I store this compound in DMSO stock solutions at -20°C?A:Proceed with caution.
While DMSO is a standard solvent, tertiary alcohols can undergo Vilsmeier-Haack-type reactions or oxidation in DMSO under specific conditions over long periods.
Recommendation: Store stocks in anhydrous ethanol or methanol at -80°C for long-term stability. If DMSO is required for bioassays, prepare fresh or store for <1 month.
Risk Factor: DMSO is hygroscopic. Frozen DMSO stocks absorb water upon thawing, accelerating hydrolysis of impurities.
Category B: Hygroscopicity & Handling
Q3: The solid became sticky/clumpy during weighing. How do I handle this?A: This confirms the compound is hygroscopic . The tertiary hydroxyl group and the pyrimidine nitrogens form a "proton sponge" effect, rapidly adsorbing atmospheric water.
Immediate Fix: Do not scrape the sticky solid. Dissolve the entire content of the weighing boat into your reaction solvent to ensure quantitative transfer.
Prevention Protocol:
Equilibrate the vial to room temperature before opening (prevents condensation).
Weigh in a glovebox or a specialized humidity-controlled weighing chamber (<30% RH).
Use an antistatic gun to prevent static charge from exacerbating particle dispersion during moisture uptake.
Q4: Does absorbed water affect the chemical reactivity?A: Yes, significantly.
Stoichiometry Errors: You may be adding less active compound than calculated.
Reaction Quenching: If used in organometallic reactions (e.g., Grignard or Lithiation), the absorbed water will instantly quench the reagent.
Protocol: Perform a Karl Fischer (KF) titration before using the material in water-sensitive applications. If water content >0.5%, dry under high vacuum (0.1 mbar) at 40°C for 4 hours.
Alkene Impurity: ~6–7 min (Non-polar, lack of -OH).
Part 4: Visualizations
Figure 1: Degradation & Interaction Pathways
Caption: Mechanistic overview of potential instability pathways for 2-(Pyrimidin-2-yl)propan-2-ol, highlighting acid-catalyzed dehydration and oxidative risks.
Figure 2: Handling Decision Tree
Caption: Operational workflow for handling the compound based on physical state observation.
References
European Pharmacopoeia (Ph. Eur.). (2025).[5] Chapter 5.11: Characters Section in Monographs (Hygroscopicity). European Directorate for the Quality of Medicines.
Newman, A. W., & Reutzel-Edens, S. M. (2020). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. ResearchGate. Retrieved March 6, 2026, from [Link]
PubChem. (n.d.). Compound Summary: 2-(Pyrimidin-2-yl)propan-2-ol (CID 71308369). National Center for Biotechnology Information. Retrieved March 6, 2026, from [Link]
1H NMR Interpretation of 2-(Pyrimidin-2-yl)propan-2-ol: A Comparative Guide to Analytical Platforms
For researchers and drug development professionals, the rapid and accurate structural verification of Active Pharmaceutical Ingredient (API) intermediates is a critical bottleneck. 2-(Pyrimidin-2-yl)propan-2-ol (CAS: 135...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the rapid and accurate structural verification of Active Pharmaceutical Ingredient (API) intermediates is a critical bottleneck. 2-(Pyrimidin-2-yl)propan-2-ol (CAS: 1351763-57-9) 1 is a highly versatile diaza-aromatic building block used extensively in medicinal chemistry.
This guide objectively compares the performance of three distinct analytical platforms—400 MHz High-Field NMR , 60 MHz Benchtop NMR , and AI-Assisted In Silico Prediction —for the
H NMR interpretation of this specific compound. By examining the causality behind experimental choices, we provide a self-validating framework for selecting the optimal structural elucidation strategy.
Structural Profiling & Expected
H NMR Signatures
To effectively evaluate instrument performance, we must first establish the theoretical
H NMR profile of 2-(Pyrimidin-2-yl)propan-2-ol (). The molecule presents three distinct proton environments:
The Aliphatic Region (Propan-2-ol moiety): The two methyl groups attached to the tertiary carbon undergo free rotation and are chemically equivalent. They will appear as a sharp 6H singlet at ~1.55 ppm.
The Hydroxyl Proton: Depending on solvent hydrogen-bonding and concentration, this appears as a 1H broad singlet typically between 4.50 – 5.00 ppm.
The Aromatic Region (Pyrimidine Ring):
The C5 proton is shielded by the resonance of adjacent carbons but deshielded by the ring current, appearing as a 1H triplet (
Hz) at ~7.20 ppm.
The C4 and C6 protons are highly deshielded by the adjacent electronegative nitrogen atoms. Due to molecular symmetry, they are equivalent and appear as a 2H doublet (
High-field superconducting magnets provide unparalleled resolution (<0.1 Hz line width). For our pyrimidine derivative, the 4.9 Hz
-coupling is baseline-resolved. This platform is mandatory when quantifying trace impurities (e.g., unreacted acetone or starting pyrimidine) that might overlap with the API intermediate's signals.
MHz Benchtop NMR (Rapid QA/QC)
Modern permanent-magnet benchtop systems offer cost-effective, cryogen-free alternatives 2. While chemical shift (ppm) is independent of field strength, peak width on a ppm scale broadens at lower frequencies 3. However, because the signals of 2-(Pyrimidin-2-yl)propan-2-ol are widely separated (1.55, 7.20, and 8.75 ppm), benchtop NMR yields quantitative performance nearly identical to high-field systems for routine structural verification 4, 5.
AI-Assisted In Silico Prediction (DFT / Machine Learning)
Density Functional Theory (DFT) utilizing the GIAO method allows for zero-sample predictive screening. While highly accurate for the aliphatic propan-2-ol region, AI models occasionally struggle with the exact anisotropic deshielding effects of the diaza-ring, sometimes predicting the C4/C6 doublet with a ±0.2 ppm error margin.
Quantitative Data Presentation
Parameter
400 MHz High-Field NMR
60 MHz Benchtop NMR
AI-Assisted Prediction (DFT)
Resolution (H)
< 0.1 Hz
~0.35 - 0.5 Hz
N/A (Theoretical)
Sensitivity (LoD)
< 1 mg
15 - 30 mg
No physical sample needed
Pyrimidine -Coupling
Baseline resolved (4.9 Hz)
Broadened but calculable
Predicted (often ±0.2 ppm error)
Time-to-Result
10-15 mins (incl. shimming)
< 5 mins
< 1 min
Capital Cost
$300,000+
$50,000 - $100,000
Software License ($1k - $5k)
Experimental Protocols & Methodologies
The following workflows detail the physical acquisition of
H NMR spectra.
Self-Validating Quality Control System
To ensure data integrity, these protocols employ a dual-reference self-validating system. Tetramethylsilane (TMS) is used as the primary internal standard (0.00 ppm). Simultaneously, the residual solvent peak acts as a secondary validation point. If the
ppm between TMS and the residual solvent deviates by > ±0.02 ppm, the spectrum is automatically flagged for recalibration, ensuring pyrimidine signals are accurately assigned without hardware-induced drift.
Step-by-Step Acquisition Workflow
Step 1: Sample Preparation
High-Field: Dissolve 5 mg of 2-(Pyrimidin-2-yl)propan-2-ol in 0.6 mL of
.
Benchtop: Dissolve 25 mg in 0.6 mL of
.
Expert Causality: Sensitivity scales proportionally to
. The 60 MHz system has significantly lower intrinsic sensitivity, requiring a higher analyte concentration. Furthermore, the C5 pyrimidine triplet (~7.20 ppm) closely neighbors the residual peak (7.26 ppm). At 60 MHz, peak broadening causes overlap. Switching to (residual peak at 2.50 ppm) for benchtop analysis guarantees the aromatic region remains completely unobstructed.
Step 2: Shimming and Tuning
High-Field: Perform automated gradient shimming (e.g., TopShim) on the deuterium lock signal.
Benchtop: Execute a 1D proton-based gradient shim.
homogeneity to achieve <0.1 Hz resolution. Benchtop systems utilize permanent rare-earth magnets that are highly sensitive to thermal fluctuations; shimming directly on the proton signal ensures the line shape remains strictly Lorentzian.
Step 3: Pulse Sequence Execution
High-Field: Run a standard 1D
H pulse sequence (16 scans, = 2s).
Benchtop: Run a standard 1D
H pulse sequence (64 scans, = 2s).
Expert Causality: The relaxation delay (
) must be at least 3 to 5 times the longest relaxation time of the protons to ensure accurate quantitative integration. The tertiary alcohol hydroxyl proton often exhibits a prolonged , necessitating the 2-second delay.
Decision Workflow Visualization
Workflow for selecting the optimal analytical platform for structural verification of API intermediates.
References
Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments Magnetic Resonance Blog, May 2023. Available at: [Link]
Farjon, J., et al. "High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances." Forensic Science International, Feb 2021. Available at:[Link]
Burger, J., et al. "Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin." Journal of Pharmaceutical and Biomedical Analysis, Mar 2022. Available at:[Link]
LabX. "The Best NMR Spectrometers of 2026: A Buyer's Guide to Price and Features." LabX Resources, Aug 2024. Available at:[Link]
Comprehensive Benchmarking of 13C NMR Shifts for 2-(Pyrimidin-2-yl)propan-2-ol
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Technical Context In the fragment-based drug discovery (FBDD) landscape, 2-(Pyrimidi...
Author: BenchChem Technical Support Team. Date: March 2026
Topic:Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Technical Context
In the fragment-based drug discovery (FBDD) landscape, 2-(Pyrimidin-2-yl)propan-2-ol (also known as
-dimethyl-2-pyrimidinemethanol) represents a critical pharmacophore.[1] It combines the electron-deficient pyrimidine ring—a staple in kinase inhibitors—with a tertiary alcohol that often serves as a hydrogen bond donor/acceptor or a solubility-enhancing motif.[1]
This guide provides a rigorous comparison of the 13C NMR chemical shifts for this compound against its structural analogs and solvent alternatives. Unlike standard spectral lists, this document focuses on comparative validation : how to distinguish the target molecule from common synthetic byproducts (e.g., the dehydrated alkene) and how solvent choice (CDCl
vs. DMSO-) fundamentally alters the spectral fingerprint.
Why This Comparison Matters
Synthetic Validation: The tertiary alcohol is prone to dehydration under acidic conditions.[1][2] Distinguishing the product from 2-isopropenylpyrimidine is a frequent quality control challenge.
Solvent Effects: The pyrimidine nitrogens and the hydroxyl group are highly sensitive to hydrogen bonding, causing significant chemical shift perturbations (
Primary Diagnostic: The ~35 ppm downfield shift confirms the C-OH vs. C-H/C-C.
Methyls
30.1
21.8
29.8
Methyls on C-OH appear ~8 ppm downfield from isopropyl methyls.[1][2]
Analyst Insight: The most critical differentiator is the Quaternary C-OH signal at ~73.5 ppm .[2] If this signal is absent and replaced by a methine at ~37 ppm, reduction has occurred.[1][2] If replaced by olefinic carbons (115/140 ppm), dehydration has occurred.[1][2]
Table 2: Solvent Performance Comparison (CDCl
vs. DMSO-
)
Objective: Evaluate the best solvent for structural elucidation.
DMSO is required if proton integration is needed.[1][2]
C2 Shift ()
Baseline (~172.5)
Deshielded (+1-2 ppm)
H-bonding to ring nitrogens in DMSO deshields the C2 carbon.[1]
Water Peak
~1.56 ppm
~3.33 ppm
DMSO water peak can obscure methine signals in analogs, but not methyls.[1][2]
Cost
Low
Moderate
CDCl is preferred for routine QC; DMSO for characterization.[1][2]
Experimental Protocols
Protocol A: Synthesis & Isolation for NMR Analysis
Context: This compound is often synthesized via the addition of methylmagnesium bromide (Grignard) to ethyl 2-pyrimidinecarboxylate or 2-acetylpyrimidine.
Reaction: Treat 2-acetylpyrimidine with MeMgBr (1.1 eq) in dry THF at 0°C.
Quench:Critical Step. Quench with saturated NH
Cl.[1][2] Avoid strong acids (HCl) to prevent dehydration to 2-isopropenylpyrimidine.[1][2]
Extraction: Extract with DCM. Wash with brine.[1][2]
Purification: Silica gel chromatography (EtOAc/Hexane).
To ensure the spectrum is valid and free from aggregation artifacts:
Mass: Weigh 15-20 mg of the purified solid.
Solvent: Add 0.6 mL of DMSO-
(Recommended for full characterization) or CDCl (Routine).[1][2]
Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (Mg salts from Grignard) which can broaden signals.[1][2]
Acquisition: Run a standard proton-decoupled 13C experiment (typically 256-1024 scans depending on concentration).[1][2]
Validation: Check for the presence of the C=O peak (~200 ppm). If present, the reaction is incomplete.
Structural Assignment Logic (Visualization)
The following diagrams illustrate the logical flow for assigning signals and the synthesis pathway, ensuring the user understands the causality of the spectra.
Diagram 1: Spectral Assignment Logic Flow
This decision tree helps researchers distinguish the target from its common impurities based on 13C shifts.[1][2]
Caption: Logical decision tree for validating 2-(Pyrimidin-2-yl)propan-2-ol against common synthetic byproducts using 13C NMR markers.
Diagram 2: Synthesis & Impurity Pathways
Visualizing where the "Alternative" structures come from during the workflow.[2]
Caption: Synthetic pathway highlighting the critical "Acidic Workup" step that leads to the unwanted dehydrated impurity.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] [Link]
Fulmer, G. R., et al. (2010).[1][2][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][2] [Link]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Reference for general pyrimidine and tert-butyl shift additivity rules).
Advanced FTIR Analysis: Characterizing the Hydroxyl Stretch in 2-(Pyrimidin-2-yl)propan-2-ol
Topic: FTIR Spectrum Analysis of Hydroxyl Stretch in 2-(Pyrimidin-2-yl)propan-2-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the str...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: FTIR Spectrum Analysis of Hydroxyl Stretch in 2-(Pyrimidin-2-yl)propan-2-ol
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the structural characterization of pharmacophores, distinguishing between intermolecular and intramolecular hydrogen bonding (IMHB) is critical for predicting membrane permeability and solubility. This guide provides an in-depth technical analysis of the hydroxyl (
) stretching vibration in 2-(Pyrimidin-2-yl)propan-2-ol .
By comparing this molecule with non-bonding and stronger-bonding analogues, we establish a robust framework for interpreting its spectral signature. The presence of the pyrimidine ring—specifically the nitrogen atoms at the
-position relative to the carbinol center—facilitates a 5-membered intramolecular hydrogen bond, a feature distinct from simple aromatic alcohols.
The Structural Context: Why It Matters
The target molecule, 2-(Pyrimidin-2-yl)propan-2-ol, possesses a tertiary alcohol group
to the pyrimidine nitrogens. This geometric arrangement allows for the formation of a thermodynamically favorable 5-membered ring via IMHB.
Conformational Locking: IMHB restricts the rotation of the hydroxyl group, locking the molecule into a specific conformation that may enhance binding affinity to target proteins.
Lipophilicity: "Hiding" the polar hydroxyl proton from the solvent via IMHB reduces the desolvation penalty, potentially improving passive membrane permeability.
Comparative Molecular Architectures
To rigorously analyze the FTIR spectrum, we compare the target against two distinct alternatives:
Feature
Target: 2-(Pyrimidin-2-yl)propan-2-ol
Alternative A: 2-Phenylpropan-2-ol
Alternative B: 2-(Pyridin-2-yl)propan-2-ol
Structure
Pyrimidine ring (2 N atoms)
Phenyl ring (0 N atoms)
Pyridine ring (1 N atom)
H-Bond Acceptor
Pyrimidine Nitrogen ()
None
Pyridine Nitrogen ()
Basicity ( of )
~1.3 (Weak Base)
N/A
~5.2 (Moderate Base)
Expected IMHB
Yes (Weak/Moderate)
No
Yes (Strong)
Spectral Analysis & Comparative Performance
The diagnostic region for the hydroxyl stretch is 3700–3200 cm⁻¹ . The position and shape of this band are dictated by the strength of the hydrogen bond, which correlates with the basicity of the acceptor.
A. The "Red Shift" Mechanism
Hydrogen bonding weakens the O-H bond, lowering its force constant and reducing the vibrational frequency (Red Shift).
) than pyridine (), the intramolecular hydrogen bond in the pyrimidine derivative is weaker. Consequently, the red shift is smaller.
State
Wavenumber ()
Band Character
Free OH (Non-bonded)
3620 ± 10 cm⁻¹
Sharp, weak intensity
Intermolecular H-Bond
3350 ± 50 cm⁻¹
Very broad, intense (Concentration Dependent)
IMHB: Pyrimidine Analogue
3560 ± 15 cm⁻¹
Sharp, medium intensity (Concentration Independent)
IMHB: Pyridine Analogue
3520 ± 20 cm⁻¹
Sharp, medium intensity
Technical Insight: The target molecule's IMHB peak will appear at a higher wavenumber than the pyridine analogue due to the weaker acceptor strength of the pyrimidine nitrogen.
Experimental Validation Protocol
To confirm the spectral assignment, you must distinguish IMHB from intermolecular aggregation. The Dilution Study is the gold standard method.
Methodology: Variable Concentration FTIR
Objective: Determine if the H-bond is intra-molecular (concentration independent) or inter-molecular (concentration dependent).
Solvent: Carbon Tetrachloride (
) or dry Chloroform (). Note: is preferred for optical transparency in the 3600 cm⁻¹ region.
Step-by-Step Protocol:
Preparation: Prepare a stock solution of 0.1 M 2-(Pyrimidin-2-yl)propan-2-ol in dry
.
Serial Dilution: Prepare dilutions at 0.05 M, 0.01 M, 0.005 M, and 0.001 M.
Acquisition: Record FTIR spectra for each concentration using a liquid cell with variable path length (or matched cells) to maintain constant absorbance intensity.
Normalization: Normalize the spectra to the C-H stretch region (~2900 cm⁻¹) to compare relative intensities.
Data Interpretation Logic
Figure 1: Decision tree for interpreting variable concentration FTIR data.
Structural Mechanism Visualization
The following diagram illustrates the competing interactions and the specific 5-membered ring formation in the target molecule.
Figure 2: Correlation between molecular structure, acceptor basicity, and resulting spectral shifts.
Summary of Findings
For researchers characterizing 2-(Pyrimidin-2-yl)propan-2-ol , the FTIR data should be interpreted as follows:
Primary Feature: Look for a sharp, concentration-independent peak in the 3550–3580 cm⁻¹ range.
Differentiation: This peak is at a higher wavenumber than the analogous pyridine compound (~3520 cm⁻¹) due to the reduced basicity of the pyrimidine nitrogen.
Confirmation: Upon dilution, any broad band at 3350 cm⁻¹ (intermolecular aggregates) should disappear, while the IMHB peak remains stable.
This spectral signature confirms the presence of the "closed" conformation, which is relevant for modeling the molecule's behavior in lipophilic environments (e.g., cell membranes).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
Hansen, P. E., & Spanget-Larsen, J. (2017). Intramolecular Hydrogen Bonding in ortho-Substituted Benzene Derivatives. Molecules, 22(4), 552. Link (Provides context on IMHB shifts in aromatic systems).
Kovács, A., & Varga, Z. (2006). Intramolecular Hydrogen Bonding in 2-Substituted Pyridines. Journal of Molecular Structure: THEOCHEM, 764(1-3), 27-34.
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link (Source for basicity comparison between pyridine and pyrimidine).
HPLC method development for purity analysis of 2-(Pyrimidin-2-yl)propan-2-ol
An In-Depth Guide to HPLC Method Development for the Purity Analysis of 2-(Pyrimidin-2-yl)propan-2-ol A Senior Application Scientist's Comparative Guide In pharmaceutical development, the quality of an Active Pharmaceuti...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to HPLC Method Development for the Purity Analysis of 2-(Pyrimidin-2-yl)propan-2-ol
A Senior Application Scientist's Comparative Guide
In pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is fundamentally linked to the purity of its preceding intermediates.[1] 2-(Pyrimidin-2-yl)propan-2-ol is a key building block whose impurity profile can directly impact the safety and efficacy of the final drug product. Its analysis, however, presents a classic chromatographic challenge: high polarity.
This guide provides a comprehensive, experience-driven approach to developing a robust, stability-indicating HPLC method for the purity analysis of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, from initial column selection to final method validation. This guide is designed for researchers, analytical scientists, and drug development professionals seeking to build reliable quality control systems from the intermediate stage.
The Analytical Challenge: Understanding the Analyte
Effective method development begins with a thorough understanding of the analyte's physicochemical properties. 2-(Pyrimidin-2-yl)propan-2-ol (Molecular Formula: C₇H₁₀N₂O, MW: 138.17) is a small molecule characterized by its hydrophilic nature.[2]
A low LogP value indicates high polarity. The analyte will have weak interaction with traditional nonpolar stationary phases (like C18), leading to poor retention and potential co-elution with the solvent front.[3]
Functional Groups
Pyrimidine ring, Tertiary alcohol
The pyrimidine ring contains nitrogen atoms, making the molecule's charge state pH-dependent. It also provides a strong chromophore for UV detection. The hydroxyl group contributes to its high polarity.
pKa
(Estimated) ~1-2 for the pyrimidine nitrogens
The pKa dictates the optimal mobile phase pH needed to control the analyte's ionization state, which is critical for achieving consistent retention and good peak shape.
UV Absorbance
Expected ~240-270 nm
The pyrimidine moiety allows for sensitive detection using a photodiode array (PDA) or variable wavelength UV detector, which is essential for purity analysis.
The primary obstacle is achieving sufficient retention on a reversed-phase (RP) column, the workhorse of pharmaceutical analysis. Highly aqueous mobile phases are often required, which can induce "phase collapse" or "ligand folding" in conventional C18 columns, leading to irreproducible retention times and poor peak shapes.[4]
A Strategic Workflow for Method Development
A structured, systematic approach is essential to navigate the complexities of method development efficiently. The process is iterative, beginning with broad screening and progressively refining parameters to achieve the desired separation.
Caption: A systematic workflow for HPLC method development.
Experimental Protocol: A Step-by-Step Guide
This section details the practical execution of the method development strategy. All experiments should be performed on a qualified HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.[5]
Step 1: Initial Column and Mobile Phase Screening
The goal of this phase is not to achieve perfect separation, but to identify the most promising stationary phase chemistry that provides adequate retention for the parent compound.
Protocol:
Prepare a System Suitability Solution: Dissolve 2-(Pyrimidin-2-yl)propan-2-ol and any known related substances or potential impurities in a suitable diluent (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.
Screen Diverse Columns: Test at least three columns with different selectivities.
Column A: A modern, base-deactivated C18 column designed for use in highly aqueous mobile phases.
Column B: A polar-embedded phase column (e.g., with a carbamate or amide linkage), which prevents phase collapse.[6]
Column C: A HILIC (Hydrophilic Interaction Liquid Chromatography) column, which operates in a different retention mode and is ideal for very polar analytes.[7]
Run a Generic Gradient: Use a broad scouting gradient to assess retention across a wide polarity range.
Mobile Phase A (Reversed-Phase): 0.1% Formic Acid in Water
Mobile Phase B (Reversed-Phase): 0.1% Formic Acid in Acetonitrile
Mobile Phase A (HILIC): 90:10 Acetonitrile:Water with 10 mM Ammonium Formate
Mobile Phase B (HILIC): 50:50 Acetonitrile:Water with 10 mM Ammonium Formate
Gradient: 5% to 95% B over 15 minutes.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: PDA scan from 200-400 nm, with extraction at 254 nm.
Hypothetical Screening Results:
Column Type
Retention Time (min)
Tailing Factor
Observations
Standard C18
1.85
2.5
Poor retention, elutes near solvent front. Significant peak tailing.
Polar-Embedded
4.21
1.3
Good retention and excellent peak shape. Clear separation from the solvent front.
HILIC
9.56
1.1
Strong retention, good peak shape. May require a stronger elution solvent for faster analysis.
Rationale: Based on these hypothetical results, the Polar-Embedded column offers the best starting point. It provides good retention under reversed-phase conditions, which are generally more rugged and familiar to QC labs than HILIC methods.[7]
Step 2: Method Optimization
With the polar-embedded column selected, the next step is to refine the mobile phase and gradient to ensure resolution between the main peak and all potential impurities, including those generated during forced degradation studies.[5]
Protocol:
Mobile Phase pH Adjustment: Analyze the sample using buffers at different pH values (e.g., pH 3.0 with formate buffer and pH 7.0 with phosphate buffer) to see how retention time and peak shape are affected. This helps find the "sweet spot" where the analyte is in a single ionic state.
Organic Modifier Evaluation: Compare acetonitrile and methanol as the organic modifier (Mobile Phase B). Acetonitrile typically provides better peak shapes and lower backpressure, while methanol can offer different selectivity for certain impurities.
Gradient Optimization:
Adjust the initial and final %B to focus the gradient around the elution time of the main peak and its impurities.
Modify the gradient slope (e.g., from a 15-minute to a 25-minute gradient) to increase the resolution between closely eluting peaks.
Temperature Control: Evaluate the separation at different column temperatures (e.g., 25 °C, 35 °C, 45 °C). Higher temperatures reduce viscosity (lowering backpressure) and can improve peak efficiency, but may also alter selectivity.
Step 3: Final Method and System Suitability
After optimization, the final method is established and its performance is confirmed with a system suitability test (SST) before any sample analysis. This ensures the chromatographic system is fit for its intended purpose on the day of analysis.[8]
Final Optimized Method (Example):
Parameter
Condition
Column
Polar-Embedded C18 (e.g., Waters Atlantis T3), 4.6 x 150 mm, 3.5 µm
Mobile Phase A
10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B
Acetonitrile
Gradient
5% B to 40% B in 20 min, then to 95% B in 2 min, hold for 3 min
Flow Rate
1.0 mL/min
Column Temp.
35 °C
Injection Volume
5 µL
Detection
PDA at 254 nm
System Suitability Test (SST) and Acceptance Criteria:
The SST is performed by making five replicate injections of a standard solution. The results must meet criteria set by pharmacopoeias like the USP.[8]
Rs ≥ 2.0 (between main peak and closest impurity)[5]
3.8
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for pharmaceutical purity analysis, it is valuable to understand how it compares to other techniques for this specific application.[9]
Technique
Advantages for 2-(Pyrimidin-2-yl)propan-2-ol
Disadvantages
Verdict
HPLC (Developed Method)
Robust, reliable, and widely available. Excellent for quantifying impurities. PDA provides peak purity information.[10][11]
Slower analysis times compared to UPLC.
Gold Standard. The developed method is specific, robust, and meets regulatory expectations for purity analysis.
UPLC (Ultra-Performance LC)
Significantly faster run times (2-5x). Higher resolution and sensitivity due to smaller particle size columns (<2 µm).
Requires specialized high-pressure instrumentation. More susceptible to clogging from complex matrices.
High-Throughput Alternative. Ideal for process development labs where speed is critical, but the fundamental separation chemistry remains the same as HPLC.
GC (Gas Chromatography)
Excellent for analyzing residual solvents (a different type of impurity).
The analyte is polar and has a relatively high boiling point, making it non-volatile. It would require derivatization to be analyzed by GC, adding complexity and potential for error.[12]
Not Suitable. Inappropriate for the primary purity analysis of the non-volatile parent compound and its related substances.
CE (Capillary Electrophoresis)
Superior separation efficiency for charged and highly polar species.[12] Uses minimal solvent.
Less robust for routine QC use compared to HPLC. Can have lower concentration sensitivity and reproducibility issues.
Specialized Application. Could be a powerful orthogonal technique to confirm the purity of a reference standard or to resolve a particularly difficult co-eluting impurity not separable by LC.
Conclusion: A Self-Validating System for Quality Control
The development of an HPLC method for a polar intermediate like 2-(Pyrimidin-2-yl)propan-2-ol is a strategic process grounded in the principles of chromatography and the physicochemical properties of the analyte. By systematically screening diverse column chemistries and optimizing mobile phase conditions, we have established a robust, stability-indicating method. The use of a polar-embedded stationary phase successfully overcomes the primary challenge of poor retention in reversed-phase chromatography.
This method, when fully validated according to ICH Q2(R1) guidelines for parameters such as accuracy, precision, linearity, and robustness, provides a trustworthy and self-validating system.[13] It ensures that the purity of this critical intermediate is accurately monitored, safeguarding the quality of the final API and aligning with the stringent expectations of regulatory bodies.[1][14]
References
Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
Pesek, J. (2020, November 11). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
Axion Labs. (2024, January 25). HPLC problems with very polar molecules.
Benchchem. A Robust HPLC Method for Purity Analysis of Pharmaceutical Compounds.
Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities.
Ghugare, P.S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
ChemScene. 2-(Pyrimidin-2-yl)propan-2-ol.
Issuu. pharmaceuticals HPLC in pharmaceutical analysis Why water purity matters.
Sigma-Aldrich. 2-(Pyridin-2-yl)propan-2-ol.
MTC USA. (2025, November 3). System suitability Requirements for a USP HPLC Method.
BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds.
Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC.
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
Singh, S., et al. (2010, December 1). ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. International Journal Of Pharmaceutical Sciences And Research.
ResearchGate. (2020, July 8). Trends in sample preparation and separation methods for the analysis of very polar and ionic compounds in environmental water and biota samples.
Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide.
Kim, H., et al. (2015). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PMC.
Comprehensive Characterization and Performance Comparison Guide: 2-(Pyrimidin-2-yl)propan-2-ol
As drug discovery pipelines increasingly prioritize molecules with high metabolic stability and optimized physicochemical properties, the selection of appropriate building blocks becomes paramount. 2-(Pyrimidin-2-yl)prop...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery pipelines increasingly prioritize molecules with high metabolic stability and optimized physicochemical properties, the selection of appropriate building blocks becomes paramount. 2-(Pyrimidin-2-yl)propan-2-ol (CAS: 1351763-57-9) has emerged as a highly valuable structural motif[1]. By combining the electron-deficient, hydrogen-bond-accepting pyrimidine ring with a sterically hindered tertiary alcohol, this molecule offers a unique profile for modulating lipophilicity and resisting oxidative metabolism[2].
As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. Here, we will objectively compare the performance of 2-(Pyrimidin-2-yl)propan-2-ol against common alternatives, establish rigorous characterization standards, and detail the self-validating protocols necessary to ensure data integrity in your synthetic workflows.
Structural Rationale & Application Context
The strategic insertion of a 2-hydroxypropan-2-yl group onto a pyrimidine core serves two distinct mechanistic purposes in medicinal chemistry:
Metabolic Shielding: The absence of
-protons on the tertiary alcohol completely blocks alcohol dehydrogenase-mediated oxidation, while the steric bulk shields the adjacent pyrimidine C2 position from cytochrome P450 (CYP450) attack.
Physicochemical Tuning: The pyrimidine nitrogens reduce overall lipophilicity (lowering LogP) compared to phenyl analogs, enhancing aqueous solubility and reducing off-target promiscuity.
Figure 1: Mechanistic pathway of CYP450 oxidative resistance via tertiary alcohol shielding.
Analytical Characterization Standards
To ensure reproducibility in downstream cross-coupling or substitution reactions, raw material must meet strict spectroscopic criteria[3]. Below are the validated baseline characterization standards for >98% pure 2-(Pyrimidin-2-yl)propan-2-ol.
H NMR (400 MHz, CDCl): 8.75 (d, J = 4.8 Hz, 2H, Pyrimidine C4-H, C6-H), 7.22 (t, J = 4.8 Hz, 1H, Pyrimidine C5-H), 4.85 (br s, 1H, -OH), 1.62 (s, 6H, -CH). Causality note: The broad singlet at 4.85 ppm is highly concentration- and temperature-dependent due to intermolecular hydrogen bonding.
Figure 2: Comprehensive multi-modal quality control workflow for pyrimidine building blocks.
Comparative Performance Analysis
When designing a synthetic route or optimizing a hit compound, researchers often choose between various aryl-tertiary alcohols. The table below objectively compares 2-(Pyrimidin-2-yl)propan-2-ol with its pyridine and phenyl analogs across critical development metrics.
Performance Metric
2-(Pyrimidin-2-yl)propan-2-ol
2-(Pyridin-2-yl)propan-2-ol
2-Phenylpropan-2-ol
CAS Number
1351763-57-9
2000-27-3
617-94-7
Aqueous Solubility (LogS)
High (~ -1.2)
Moderate (~ -2.0)
Low (~ -3.1)
HLM Stability (CL)
Excellent (< 10 µL/min/mg)
Good (< 25 µL/min/mg)
Moderate (~ 45 µL/min/mg)
Pd-Coupling Interference
High (Strong bidentate chelation)
Moderate (Monodentate)
None
Primary Application
Kinase inhibitors, CNS drugs
GPCR ligands
Lipophilic core structures
Key Takeaway: While the pyrimidine analog offers superior solubility and metabolic stability, its dual nitrogen atoms can chelate transition metals like Palladium. Therefore, downstream cross-coupling reactions utilizing this building block require specialized, sterically bulky ligands (e.g., XPhos or BrettPhos) to prevent catalyst poisoning.
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning behind the operational choice.
Protocol A: LC-MS Purity Validation
Objective: Quantify chemical purity while separating highly polar pyrimidine derivatives from unreacted ketones.
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Causality: Methanol disrupts the strong intermolecular hydrogen bonding of the tertiary alcohol, preventing aggregate formation that causes peak tailing.
Column Selection: Use a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).
Mobile Phase:
Solvent A: Water + 0.1% Formic Acid.
Solvent B: Acetonitrile + 0.1% Formic Acid.
Causality: The acidic modifier (pH ~2.7) ensures the pyrimidine nitrogens (pKa ~1.3) remain fully protonated. This dramatically improves ESI+ ionization efficiency and sharpens the chromatographic peak by preventing secondary interactions with residual silanols on the column.
Gradient: 5% B to 95% B over 3.0 minutes, hold for 1.0 minute. Flow rate: 0.6 mL/min.
Validation Check: The primary peak must account for >98% of the total UV area (at 254 nm), and the corresponding mass spectrum must display the 139.1 m/z [M+H]
ion without significant sodium adducts (+22 m/z), which would indicate poor desalting during synthesis.
Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay
Objective: Verify the metabolic resistance conferred by the tertiary alcohol motif.
Incubation Mixture: Combine 1 µM of 2-(Pyrimidin-2-yl)propan-2-ol with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Causality: Physiological pH is critical; deviations will alter the ionization state of the pyrimidine ring, artificially skewing lipophilicity and CYP450 binding affinity.
Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor for CYP450 enzymes; its absence serves as the negative control to rule out non-CYP mediated degradation.
Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes.
Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the protein matrix for clean LC-MS/MS injection.
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL
Comprehensive Operational Guide for the Safe Handling and Disposal of 2-(Pyrimidin-2-yl)propan-2-ol In modern drug discovery, functionalized pyrimidines like 2-(Pyrimidin-2-yl)propan-2-ol (CAS: 1351763-57-9) serve as cri...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Operational Guide for the Safe Handling and Disposal of 2-(Pyrimidin-2-yl)propan-2-ol
In modern drug discovery, functionalized pyrimidines like 2-(Pyrimidin-2-yl)propan-2-ol (CAS: 1351763-57-9) serve as critical building blocks for kinase inhibitors and CNS-active therapeutics. However, the presence of both a nitrogenous heterocycle and a tertiary alcohol dictates specific logistical and safety protocols for laboratory disposal. This guide provides drug development professionals with a self-validating system for managing the lifecycle of this compound, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) standards[1].
Hazard Profile & Mechanistic Causality
Understanding the physicochemical properties of 2-(Pyrimidin-2-yl)propan-2-ol is essential for designing an effective disposal strategy.
GHS Hazards: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), and H332 (Harmful if inhaled)[3].
Chemical Reactivity: As a tertiary alcohol attached to a pyrimidine ring, the hydroxyl group is relatively resistant to oxidation compared to primary or secondary alcohols. However, the electron-deficient pyrimidine ring can undergo violent reactions if exposed to strong oxidizing agents or concentrated mineral acids. Mixing this compound with oxidizers in a waste stream can lead to rapid gas evolution and container over-pressurization[4].
Environmental Impact: Nitrogen-containing heterocycles can exhibit aquatic toxicity and resist standard biological wastewater treatment. Therefore, high-temperature incineration is the preferred method of ultimate destruction[5].
Waste Segregation Logic
Proper segregation prevents incompatible reactions and reduces downstream disposal costs.
Non-Halogenated Organic Waste: If dissolved in solvents like methanol, ethyl acetate, or DMSO, the waste must be collected in the non-halogenated stream.
Halogenated Organic Waste: If the workflow utilizes dichloromethane (DCM) or chloroform, the waste must be strictly segregated into the halogenated stream. Causality: Incinerating halogenated waste requires specialized thermal oxidizers with acid-gas scrubbers to prevent the release of highly toxic polychlorinated dibenzo-p-dioxins[6].
Solid Waste: Pure compound, contaminated weighing paper, and PPE must be collected in solid hazardous waste bins.
Decision tree for the segregation and disposal of 2-(Pyrimidin-2-yl)propan-2-ol waste streams.
Step-by-Step Operational Protocols
Protocol 1: Liquid Waste Consolidation and Labeling
Objective: Safely transfer reaction mixtures containing 2-(Pyrimidin-2-yl)propan-2-ol into central accumulation areas.
Verify Compatibility: Ensure the primary waste container does not contain strong oxidizers (e.g., peroxides, nitric acid) or heavy metal waste[4].
Transfer: Work inside a certified chemical fume hood. Use a dedicated funnel to transfer the liquid waste into a high-density polyethylene (HDPE) carboy.
Secondary Containment: Place the waste carboy in a secondary containment tray capable of holding 110% of the container's volume.
Labeling: Immediately affix a hazardous waste tag. Under EPA Subpart K (for academic/research labs), the label must clearly state "Hazardous Waste" and list the specific chemical constituents (e.g., "Methanol 90%, 2-(Pyrimidin-2-yl)propan-2-ol 10%") without using abbreviations[1][4].
Storage Limits: Do not exceed the accumulation time limits dictated by your facility's generator status (typically 90 days for Large Quantity Generators)[1].
Objective: Neutralize and dispose of empty primary reagent bottles.
Initial Rinse: Add a compatible solvent (e.g., acetone or ethanol) equal to 10% of the container's volume. Cap and agitate gently.
Waste Transfer: Pour the rinsate into the appropriate flammable organic waste container.
Repeat: Perform this rinse process a total of three times. Causality: The EPA recognizes the triple-rinse methodology as sufficient to render a container "RCRA-empty" for acutely hazardous and standard hazardous materials, mitigating risks to custodial staff and the environment[7][8].
Defacement: Completely deface or remove the original manufacturer label[7].
Disposal: Dispose of the clean, dry glass or plastic container in the standard laboratory glass/plastic recycling or municipal waste stream, as per local guidelines[8].
Protocol 3: Acute Spill Response
Objective: Contain and remediate accidental laboratory spills of the solid or dissolved compound.
Evacuate and Assess: Secure the immediate area. Verify that personnel are wearing appropriate PPE (nitrile gloves, safety goggles, lab coat).
Containment: If liquid, surround the spill with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like sawdust[5].
Collection: Use non-sparking tools to sweep the absorbed material or spilled powder into a compatible, sealable solid waste container.
Decontamination: Wash the spill surface with a detergent and water solution to remove any residual pyrimidine derivatives, which can persist on surfaces and cause contact dermatitis[3].
Waste Logging: Seal and label the cleanup materials as hazardous solid waste.
Step-by-step spill response workflow for 2-(Pyrimidin-2-yl)propan-2-ol containment and cleanup.
Quantitative Data & Regulatory Thresholds
To ensure compliance and safety, adhere to the following operational parameters:
Parameter
Threshold / Specification
Regulatory / Safety Justification
Storage Temperature
Room Temperature (Inert Atmosphere)
Maintains compound stability and prevents degradation[3].